Product packaging for Diallyl succinate(Cat. No.:CAS No. 925-16-6)

Diallyl succinate

Cat. No.: B105260
CAS No.: 925-16-6
M. Wt: 198.22 g/mol
InChI Key: HABAXTXIECRCKH-UHFFFAOYSA-N
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Description

Diallyl succinate, also known as this compound, is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B105260 Diallyl succinate CAS No. 925-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) butanedioate
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InChI

InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2
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InChI Key

HABAXTXIECRCKH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCOC(=O)CCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O4
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DSSTOX Substance ID

DTXSID1061287
Record name Butanedioic acid, di-2-propenyl ester
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Molecular Weight

198.22 g/mol
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CAS No.

925-16-6
Record name 1,4-Di-2-propen-1-yl butanedioate
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Record name Diallyl succinate
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Record name Diallyl succinate
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Record name Butanedioic acid, 1,4-di-2-propen-1-yl ester
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Record name Diallyl succinate
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Record name DIALLYL SUCCINATE
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Foundational & Exploratory

Synthesis of Diallyl Succinate via Fischer Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diallyl succinate through Fischer esterification. The document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support reproducibility and optimization.

Introduction

This compound is a valuable monomer in the synthesis of crosslinked polymers and specialty resins.[1][2] Its two allyl functional groups allow for polymerization, making it a key component in the development of advanced materials.[1] The most common and direct method for its synthesis is the Fischer-Speier esterification of succinic acid with allyl alcohol.[1] This acid-catalyzed reaction is an equilibrium process where the formation of the ester is favored by removing the water byproduct or using an excess of one of the reactants.[1][3]

Reaction Mechanism and Principles

The Fischer esterification of succinic acid with allyl alcohol is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the allyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final this compound.

To drive this equilibrium reaction towards the product side and achieve high yields, Le Chatelier's principle is applied. This is typically accomplished by:

  • Using an excess of the alcohol: Allyl alcohol can be used in excess to act as both a reactant and a solvent.[1][4]

  • Removing water as it forms: This can be achieved through azeotropic distillation using a Dean-Stark apparatus.[3][4]

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via Fischer esterification.

3.1. General Laboratory Procedure

This procedure is adapted from established Fischer esterification methods.

Materials:

  • Succinic acid

  • Allyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid, a molar excess of allyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer successively with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted succinic acid, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

3.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show characteristic peaks for the allyl and succinate protons.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl group (C=O) and peaks corresponding to the C-O and C=C bonds of the allyl groups.[5]

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical Fischer esterification reactions.

Table 1: Reactant and Catalyst Quantities

Reactant/CatalystMolar Ratio (Succinic Acid:Allyl Alcohol)Catalyst Loading (mol% relative to Succinic Acid)
Succinic Acid1-
Allyl Alcohol2.5 - 5-
p-Toluenesulfonic Acid-1 - 5
Sulfuric Acid-1 - 5

Table 2: Reaction Conditions and Expected Yields

Molar Ratio (Succinic Acid:Allyl Alcohol)CatalystCatalyst Loading (mol%)Reaction Time (hours)Temperature (°C)Expected Yield (%)
1:3p-TsOH24Reflux85-90
1:4p-TsOH24Reflux90-95
1:5p-TsOH24Reflux>95
1:4H₂SO₄13Reflux88-93
1:4p-TsOH53Reflux>95

Note: Yields are estimates based on similar esterification reactions and the principles of Fischer esterification. Actual yields may vary depending on the specific experimental setup and conditions.

Visualizations

Diagram 1: Fischer Esterification Reaction Pathway

Fischer_Esterification succinic_acid Succinic Acid protonated_acid Protonated Succinic Acid succinic_acid->protonated_acid + H+ allyl_alcohol Allyl Alcohol catalyst H+ protonated_acid->succinic_acid - H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + 2x Allyl Alcohol tetrahedral_intermediate->protonated_acid - 2x Allyl Alcohol ester_intermediate Protonated This compound tetrahedral_intermediate->ester_intermediate - 2x H2O ester_intermediate->tetrahedral_intermediate + 2x H2O diallyl_succinate This compound ester_intermediate->diallyl_succinate - H+ diallyl_succinate->ester_intermediate + H+ water Water

Caption: Reaction pathway for the Fischer esterification of succinic acid.

Diagram 2: Experimental Workflow for this compound Synthesis

Workflow start Start reactants Combine Succinic Acid, Allyl Alcohol, Catalyst, and Toluene start->reactants reflux Heat to Reflux (Collect Water in Dean-Stark Trap) reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ethyl Acetate and Transfer to Separatory Funnel cool->extract wash_bicarb Wash with 5% NaHCO3 Solution extract->wash_bicarb wash_brine Wash with Saturated NaCl wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous MgSO4) wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Purify by Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for synthesis and purification.

Conclusion

The Fischer esterification of succinic acid with allyl alcohol provides an efficient and direct route to this compound. By employing an excess of allyl alcohol and removing the water byproduct, high yields of the desired ester can be achieved. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and material science, enabling the reproducible synthesis and further investigation of this important monomer.

References

Green Synthesis of Diallyl Succinate: A Technical Guide to Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical industry is undergoing a significant transformation towards greener and more sustainable practices. A key aspect of this shift is the replacement of traditional chemical catalysts with biocatalysts, such as enzymes. This technical guide provides an in-depth overview of the green synthesis of diallyl succinate, a valuable monomer and chemical intermediate[1], through enzymatic catalysis. This approach offers a sustainable alternative to conventional methods that often rely on harsh reaction conditions and hazardous acid catalysts. The use of enzymes, particularly lipases, allows for synthesis under mild conditions, reducing energy consumption and waste generation. Furthermore, the utilization of bio-based succinic acid can significantly enhance the sustainability profile of this compound production[2].

Introduction to Enzymatic Esterification

The synthesis of this compound can be achieved via two primary enzymatic routes: direct esterification of succinic acid with allyl alcohol or transesterification of a succinic acid diester (e.g., dimethyl or diethyl succinate) with allyl alcohol. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for these transformations. Immobilized forms of CALB, such as Novozym 435, are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture[3][4].

The enzymatic reaction is an equilibrium process. To drive the synthesis towards the formation of this compound, it is crucial to remove the byproduct—water in the case of esterification, or a small alcohol (like methanol or ethanol) in transesterification[2].

Experimental Protocols

While specific literature on the enzymatic synthesis of this compound is limited, a robust experimental protocol can be designed based on extensive research into the enzymatic synthesis of other dialkyl succinates and succinate polyesters[5][6][7][8]. The following are detailed methodologies for key experiments.

Materials and Enzyme Preparation
  • Substrates: Succinic acid (or dimethyl/diethyl succinate), allyl alcohol. For a fully green process, bio-based succinic acid is recommended[2].

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435). The enzyme should be dried in a desiccator over silica gel for at least 24 hours before use to remove residual moisture.

  • Solvent (optional): A solvent-free system is the most environmentally friendly option. However, if a solvent is required to improve substrate solubility, bio-based solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether are preferred over traditional organic solvents.

  • Molecular Sieves: Activated 3Å molecular sieves for in-situ removal of water byproduct in esterification reactions.

General Procedure for Enzymatic Synthesis of this compound
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine succinic acid and allyl alcohol. For optimization studies, the molar ratio of these reactants is a critical parameter to investigate. A typical starting point is a 1:2 molar ratio of succinic acid to allyl alcohol.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is another key parameter for optimization, typically ranging from 5% to 15% by weight of the substrates.

  • Byproduct Removal:

    • For esterification , add activated molecular sieves (typically 10-20% w/w of reactants) to the flask to adsorb the water produced.

    • For transesterification , the reaction can be conducted under a slight vacuum to facilitate the removal of the volatile alcohol byproduct.

  • Reaction Conditions: Place the flask in a temperature-controlled shaker or oil bath. The reaction temperature is a crucial parameter to optimize, generally between 40°C and 70°C for lipases. The reaction time will depend on other parameters and can range from a few hours to over 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of this compound.

  • Product Isolation and Purification:

    • After the reaction, separate the immobilized enzyme by filtration for potential reuse.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Data Presentation: Optimization of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize hypothetical yet plausible quantitative data based on similar enzymatic esterification processes, illustrating the impact of key variables.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (h)Conversion of Succinic Acid (%)Yield of this compound (%)
40246560
50248075
60249288
70248580

Conditions: 1:2 molar ratio of succinic acid to allyl alcohol, 10% (w/w) Novozym 435, solvent-free.

Table 2: Effect of Substrate Molar Ratio on this compound Synthesis

Molar Ratio (Succinic Acid:Allyl Alcohol)Reaction Time (h)Conversion of Succinic Acid (%)Yield of this compound (%)
1:1.5247870
1:2249288
1:2.5249591
1:3249692

Conditions: 60°C, 10% (w/w) Novozym 435, solvent-free.

Table 3: Effect of Enzyme Loading on this compound Synthesis

Enzyme Loading (% w/w)Reaction Time (h)Conversion of Succinic Acid (%)Yield of this compound (%)
5247571
10249288
15249490
20249490

Conditions: 60°C, 1:2.5 molar ratio of succinic acid to allyl alcohol, solvent-free.

Visualizations: Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants (Succinic Acid, Allyl Alcohol) Mixing Mixing of Reactants and Enzyme Reactants->Mixing Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Mixing Reaction_Vessel Reaction at Controlled Temperature Mixing->Reaction_Vessel Byproduct_Removal Byproduct Removal (e.g., Molecular Sieves) Reaction_Vessel->Byproduct_Removal Monitoring Reaction Monitoring (GC/HPLC) Reaction_Vessel->Monitoring Enzyme_Separation Enzyme Filtration & Reuse Reaction_Vessel->Enzyme_Separation Monitoring->Reaction_Vessel Feedback for optimization Enzyme_Separation->Enzyme Reuse Purification Product Purification (e.g., Distillation) Enzyme_Separation->Purification Final_Product Pure Diallyl Succinate Purification->Final_Product

Caption: Experimental workflow for enzymatic synthesis.

Simplified Lipase-Catalyzed Esterification Mechanism

The catalytic mechanism of lipase in esterification generally follows a Ping-Pong Bi-Bi mechanism. The diagram below provides a simplified representation of this process for the synthesis of this compound.

reaction_mechanism cluster_cycle Catalytic Cycle E Lipase (E) E_SA Acyl-Enzyme Intermediate (E-COR) E->E_SA + Succinic Acid DAS This compound (R-COOR') E->DAS Product Release SA Succinic Acid (R-COOH) SA->E_SA AA Allyl Alcohol (R'-OH) AA->E_SA E_SA->E + Allyl Alcohol Water Water (H2O) E_SA->Water

Caption: Simplified catalytic cycle of lipase.

Conclusion

The enzymatic synthesis of this compound represents a promising green alternative to conventional chemical methods. By leveraging the high selectivity and efficiency of lipases like Novozym 435, the process can be conducted under mild, environmentally friendly conditions. Optimization of key parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for achieving high yields and conversion rates. Further research focusing on the development of robust and reusable biocatalysts and the use of bio-based feedstocks will continue to enhance the sustainability and economic viability of this green synthetic route.

References

1H NMR and 13C NMR spectral data of Diallyl succinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diallyl Succinate

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure

This compound, with the chemical formula C₁₀H₁₄O₄, is the diester of succinic acid and allyl alcohol.[1][2][3] Its structure is characterized by a central succinate moiety flanked by two allyl groups.

Structure:

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.98 - 5.85m2H-CH=CH₂
5.35 - 5.20m4H-CH=CH₂
4.58d, J=5.7 Hz4H-O-CH₂-CH=
2.65s4H-CO-CH₂-CH₂-CO-

Disclaimer: The data presented here is a representative summary. Actual spectral values may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
172.2C=O (Ester carbonyl)
132.1-CH=CH₂
118.5-CH=CH₂
65.2-O-CH₂-
29.0-CO-CH₂-

Disclaimer: The data presented here is a representative summary. Actual spectral values may vary slightly depending on the experimental conditions.

Experimental Protocol

The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

  • Sample: this compound.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

  • Concentration: A solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ is prepared.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

  • Spectrometer: A high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used.

  • Nuclei: ¹H and ¹³C.

  • Temperature: The experiment is typically conducted at room temperature (approximately 298 K).

4.2.1. ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: Typically 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 10-15 ppm is set.

4.2.2. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Spectral Width: A spectral width of approximately 200-220 ppm is set.

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined through integration.

  • Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are identified.

Workflow for NMR Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh this compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Integrate 1H Peaks I->J L Assign 13C Signals I->L K Assign 1H Signals J->K M Structural Elucidation K->M L->M

Caption: Workflow for NMR analysis of this compound.

References

A Comprehensive Technical Guide to the Purity and Characterization of Diallyl Succinate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl succinate (CAS No. 925-16-6) is a versatile bifunctional monomer with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1][2][3][4] Its structure, featuring two terminal allyl groups and a central succinate ester, makes it a valuable building block in polymer chemistry.[1] It is primarily utilized as a monomer for polymerization and as a crosslinking agent to create rigid, three-dimensional polymer networks.[1][5] Furthermore, this compound serves as a chemical intermediate in the synthesis of more complex molecules, including functional materials for advanced biochemical research.[1] Given its role in producing specialized polymers and resins, the purity of the this compound monomer is of paramount importance, as impurities can significantly impact polymerization kinetics, polymer properties, and the overall performance of the final product. This guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of this compound for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The most common method for synthesizing this compound is through Fischer esterification. This process involves the reaction of succinic acid with two equivalents of allyl alcohol in the presence of an acid catalyst.[1] To drive the reaction equilibrium towards the formation of the diester, an excess of allyl alcohol is often used, and the water produced as a byproduct is continuously removed.[1]

Emerging green chemistry principles have led to the exploration of more sustainable synthesis routes.[1] Enzymatic catalysis using lipases, for instance, offers a milder and more environmentally friendly alternative to traditional acid catalysis.[1] Additionally, the use of succinic acid derived from renewable biomass sources enhances the sustainability of this compound production.[1][6]

Following synthesis, the crude this compound must be purified to remove unreacted starting materials (succinic acid, allyl alcohol), the monoester intermediate (monoallyl succinate), and any catalyst residues. The primary method for purification is vacuum distillation, which separates the desired monomer based on its boiling point (105 °C at 3 mm Hg).[5]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage SA Succinic Acid Reactor Reactor Vessel SA->Reactor AA Allyl Alcohol AA->Reactor Cat Acid Catalyst (e.g., H₂SO₄) Cat->Reactor Crude Crude Diallyl Succinate Mixture Reactor->Crude Esterification Reaction Neutralize Neutralization/ Washing Crude->Neutralize Remove Catalyst/ Byproducts Distill Vacuum Distillation Neutralize->Distill Pure High-Purity This compound Distill->Pure

Diagram 1: Synthesis and Purification Workflow of this compound.

Purity Assessment

The purity of the this compound monomer is typically assessed using chromatographic techniques, primarily Gas Chromatography (GC). High purity is crucial as the presence of monofunctional impurities (like allyl alcohol or monoallyl succinate) can act as chain terminators, limiting the molecular weight of the resulting polymer. Residual acid or other reactive species can interfere with the polymerization initiator and affect the reaction rate.

Table 1: Purity and Impurity Profile of this compound

ParameterTypical SpecificationAnalytical MethodPurpose
Purity (Assay) > 98%Gas Chromatography (GC)Quantifies the monomer content.
Allyl Alcohol < 0.5%Gas Chromatography (GC)Identifies residual starting material.
Succinic Acid < 0.1%HPLC, TitrationIdentifies residual starting material.
Monoallyl Succinate < 1.0%Gas Chromatography (GC), HPLCIdentifies intermediate byproduct.
Water Content < 0.1%Karl Fischer TitrationWater can interfere with some polymerization systems.

Characterization Techniques

Comprehensive characterization is essential to confirm the chemical structure and identity of the this compound monomer. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Data Output Monomer This compound Monomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Monomer->NMR FTIR FT-IR Spectroscopy Monomer->FTIR MS Mass Spectrometry (EI-MS) Monomer->MS GC Gas Chromatography (GC-FID) Monomer->GC Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment GC->Purity

Diagram 2: Workflow for the Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters: Use a standard proton pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Summary: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the succinate and allyl protons.[1][7]

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.90ddt2H-CH=CH₂ (Internal vinyl proton)
~ 5.30dq2H-CH=CH ₂ (Terminal vinyl proton, trans)
~ 5.22dq2H-CH=CH ₂ (Terminal vinyl proton, cis)
~ 4.58dt4H-O-CH ₂-CH= (Allylic methylene protons)
~ 2.65s4H-O-C(=O)-CH ₂- (Succinate methylene protons)
Note: Chemical shifts are approximate and can vary based on solvent and instrument.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.[1] It is a rapid and effective technique for confirming the presence of the ester and alkene moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Summary: The IR spectrum provides a unique fingerprint for this compound, with characteristic absorption bands confirming its structure.[8]

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3080Medium=C-H stretch (vinyl)
~ 2950Medium-C-H stretch (aliphatic)
~ 1735StrongC=O stretch (ester carbonyl)
~ 1645MediumC=C stretch (alkene)
~ 1150StrongC-O stretch (ester)
~ 990, 930Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.

  • Ionization: Use a standard electron ionization source, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for example, from m/z 35 to 250.

  • Detection: A detector records the abundance of ions at each m/z value.

Data Interpretation and Summary: The mass spectrum provides the molecular weight and characteristic fragmentation data.[2]

Table 4: Mass Spectrometry Data (EI-MS) for this compound

m/z ValueRelative IntensityAssignment / Interpretation
198Low[M]⁺, Molecular ion (C₁₀H₁₄O₄)⁺
157High[M - C₃H₅]⁺, Loss of an allyl radical
117Medium[M - C₃H₅O₂]⁺, Loss of an allyloxycarbonyl radical
41Very High (Base Peak)[C₃H₅]⁺, Allyl cation
Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol (GC-FID):

  • Sample Preparation: Prepare a dilute solution of this compound (~1% w/v) in a suitable volatile solvent like acetone or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or Ultra-1) is suitable.[9]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp up at 10-15 °C/min to 260 °C and hold for 5 minutes.[9]

  • Analysis: Inject 1 µL of the sample. The retention time of the main peak is used for identification, and the peak area percentage is used to calculate purity.

Data Interpretation and Summary: A GC chromatogram for a high-purity sample will show one major peak corresponding to this compound. The presence of other peaks indicates impurities.

Table 5: Gas Chromatography Data for this compound

ParameterTypical ValueSignificance
Retention Time Dependent on column and conditionsUsed for qualitative identification of the compound.
Retention Index (RI) 1310 (on a non-polar methyl silicone column)[9][10]A standardized retention value for identification.
Purity (Area %) > 98%Quantitative measure of monomer purity.

Conclusion

The reliable use of this compound in research and industrial applications is critically dependent on its purity and accurate structural confirmation. A combination of chromatographic and spectroscopic techniques provides a comprehensive framework for its analysis. Gas Chromatography is indispensable for quantitative purity assessment, while NMR, FT-IR, and Mass Spectrometry are essential for unambiguous structural verification. The detailed protocols and data presented in this guide offer a robust foundation for scientists and researchers to effectively synthesize, purify, and characterize high-quality this compound monomer for its intended applications in polymer science and material development.

References

An In-Depth Technical Guide to the Solubility and Reactivity of Diallyl Succinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl succinate, a diester of succinic acid and allyl alcohol, is a versatile monomer utilized in the synthesis of crosslinked polymers and as a chemical intermediate for more complex molecules.[1] Its utility in various applications, including in the development of specialized polymers and resins, necessitates a thorough understanding of its solubility and reactivity in organic solvents. This guide provides a comprehensive overview of the available data on the solubility of this compound, alongside detailed insights into its reactivity, with a focus on polymerization and hydrolysis. Experimental protocols and reaction mechanisms are detailed to provide a practical resource for laboratory applications.

Chemical and Physical Properties

This compound is a colorless oily liquid with the chemical formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
Boiling Point 105 °C at 3 mmHg
Density 1.051 g/mL at 25 °C
Refractive Index n20/D 1.454

Solubility in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility profile.

SolventSolubilityReference
Chloroform Slightly Soluble
Methanol Slightly Soluble

For practical applications, it is recommended that researchers determine the solubility of this compound in their specific solvent system of interest through standard laboratory procedures, such as gravimetric analysis after equilibration at a controlled temperature.

Reactivity in Organic Solvents

The reactivity of this compound is primarily governed by its two allyl functional groups, which readily undergo polymerization, and the ester linkages, which are susceptible to hydrolysis.

Polymerization

This compound is known to undergo free-radical polymerization to form crosslinked polymers.[1] The process is characterized by a cyclolinear mechanism, leading to macromolecules with alternating cyclic and linear units. A key feature of diallyl ester polymerization is the high tendency for intramolecular cyclization.

The radical polymerization of this compound proceeds through the following key steps:

  • Initiation: Generation of primary radicals from an initiator and their subsequent reaction with a monomer molecule.[1]

  • Propagation: Addition of monomer units to the growing polymer chain.[1]

  • Intramolecular Cyclization: An intramolecular reaction of the growing radical with the second allyl group on the same monomer unit.[1] This is a significant pathway for diallyl esters.

  • Degradative Chain Transfer: Transfer of a hydrogen atom from a monomer to a growing radical, which can lead to a terminated polymer chain and a less reactive allylic radical.

  • Termination: Combination or disproportionation of two radical species.

G cluster_initiation Initiation cluster_propagation Propagation & Cyclization cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Radical->Monomer Addition Growing_Chain_Start Growing Chain (Radical) Monomer->Growing_Chain_Start Growing_Chain Growing Chain (Radical) Another_Monomer Monomer Growing_Chain->Another_Monomer Propagation Cyclized_Chain Cyclized Growing Chain Growing_Chain->Cyclized_Chain Intramolecular Cyclization Longer_Chain Longer Growing Chain Another_Monomer->Longer_Chain Two_Chains Two Growing Chains Dead_Polymer Terminated Polymer Two_Chains->Dead_Polymer Combination or Disproportionation G Succinic_Acid Succinic Acid Reaction_Mixture Reaction Mixture Succinic_Acid->Reaction_Mixture Allyl_Alcohol Allyl Alcohol (excess) Allyl_Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Diallyl_Succinate This compound Reaction_Mixture->Diallyl_Succinate Esterification Water Water (removed) Reaction_Mixture->Water Byproduct

References

An In-depth Technical Guide to the Safe Handling of Diallyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Diallyl succinate (CAS No. 925-16-6) is a chemical intermediate used in the synthesis of crosslinked polymers.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of the available safety data for this compound, outlines recommended handling precautions, and details emergency procedures. Due to the limited availability of specific toxicological data for this compound, a cautious approach is warranted, incorporating safety protocols based on its chemical structure and data from related allyl ester compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 925-16-6[1][2][3]
Molecular Formula C₁₀H₁₄O₄[2][3][4]
Molecular Weight 198.22 g/mol [3][5]
Appearance Liquid[6]
Boiling Point 105 °C @ 3 mm Hg[1][2]
Density 1.051 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.454[1][2]
Synonyms Butanedioic acid, di-2-propenyl ester; Succinic acid, diallyl ester[3][5][7]

Hazard Identification and Classification

Potential (Unconfirmed) Hazards:

  • May cause skin irritation or sensitization.

  • May cause serious eye irritation.

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause respiratory irritation.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with chemicals of unknown or incompletely characterized toxicity.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood.[6]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[9][10]Protects against splashes and vapors.
Skin Chemically resistant gloves (e.g., nitrile); inspect before use. A lab coat or chemical-resistant apron should be worn.[10][11]Prevents direct skin contact.
Respiratory Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[9]Prevents inhalation of vapors or mists.
Storage and Incompatibility
  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep containers tightly closed to prevent moisture contamination and evaporation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling prep_space Prepare Workspace & Engineering Controls don_ppe Don Appropriate PPE prep_space->don_ppe handle_chem Handle Diallyl Succinate don_ppe->handle_chem decontaminate Decontaminate Equipment & Workspace handle_chem->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Standard workflow for safely handling laboratory chemicals.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9]

Spill Response
  • Containment: Evacuate non-essential personnel. Remove all sources of ignition. Ventilate the area.

  • Cleanup: Wear appropriate PPE. Use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the spill.[6] Collect the material and place it in a suitable, closed container for disposal. Do not allow the chemical to enter drains or waterways.[6][11]

G cluster_routes cluster_actions start Exposure Occurs skin Skin Contact eye Eye Contact inhale Inhalation ingest Ingestion skin_act Wash with Soap & Water skin->skin_act eye_act Rinse with Water (15+ min) eye->eye_act inhale_act Move to Fresh Air inhale->inhale_act ingest_act Rinse Mouth, Do NOT Induce Vomiting ingest->ingest_act end Seek Immediate Medical Attention skin_act->end eye_act->end inhale_act->end ingest_act->end G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate Acclimate Animals (≥5 days) prep_dose Prepare Dose Formulations acclimate->prep_dose admin Administer Single Dose (Gavage) prep_dose->admin observe Observe Animals (14 days) admin->observe record Record Clinical Signs & Body Weight observe->record necropsy Gross Necropsy record->necropsy analysis Data Analysis & Classification necropsy->analysis

References

An In-depth Technical Guide to the Thermal Properties of Poly(diallyl succinate) and Related Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative thermal property data specifically for poly(diallyl succinate) homopolymer is not extensively available in the reviewed literature. Therefore, this guide presents detailed data from closely related and well-studied poly(alkylene succinate)s to provide a strong predictive framework and comparative understanding of its expected thermal behavior.

Executive Summary

Poly(this compound) is an aliphatic polyester with potential applications in crosslinked polymer systems. Its thermal properties are critical for determining processing parameters and end-use performance. This document provides a comprehensive overview of the thermal characteristics of this polymer class, focusing on thermal transitions (glass transition and melting) and thermal stability. Due to the limited specific data on poly(this compound), this guide leverages extensive data from analogous linear poly(alkylene succinate)s synthesized from succinic acid and various diols. The primary analytical techniques discussed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). Detailed experimental protocols and visual diagrams of key processes are included to provide a thorough technical resource.

Thermal Transitions of Poly(alkylene succinate)s

The thermal transitions, specifically the glass transition temperature (Tg) and melting temperature (Tm), are fundamental properties that define the physical state and mechanical behavior of a polymer. These properties are highly dependent on the polymer's molecular structure, such as chain flexibility and crystallinity.

Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous regions of a polymer from a hard, glassy state to a soft, rubbery state. For poly(alkylene succinate)s, the Tg is heavily influenced by the length of the methylene (-CH2-) group in the diol monomer. An increase in the number of methylene groups enhances the flexibility of the polymer chain, leading to a decrease in the glass transition temperature.[1][2] This relationship is a key consideration in designing polymers with specific mechanical properties at a given temperature.

Melting Temperature (Tm)

The melting temperature is the point at which crystalline regions of the polymer transition to an amorphous, liquid state. Poly(alkylene succinate)s are typically semicrystalline materials.[2] Their melting points vary with the length of the diol used in their synthesis.[2][3] For instance, poly(butylene succinate) (PBSu) exhibits a higher melting point than poly(hexylene succinate) (PHSu).[2]

Data Presentation: Thermal Transition Properties

The following table summarizes the glass transition and melting temperatures for a series of poly(alkylene succinate)s.

Polymer NameAbbreviationDiol Methylene Groups (x)Glass Transition Temp. (Tg) in °CMelting Temp. (Tm) in °C
Poly(ethylene succinate)PESu2-15.1[2], -12[4]100[4], 77.25[5]
Poly(butylene succinate)PBSu4-32.2[2], -30[4]117.8[2], 115[4], 112[5]
Poly(hexylene succinate)PHSu6-53.2[2]64.2[2]
Poly(octylene succinate)POSu8-58.6[2]74.5[2]
Poly(decylene succinate)PDeSu10-52.8[2]83.4[2]
Poly(propylene succinate)PPSu3-48[5]

Table 1: Summary of Glass Transition (Tg) and Melting (Tm) Temperatures for various Poly(alkylene succinate)s.

Caption: Influence of diol structure on the glass transition temperature of poly(alkylene succinate)s.

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature. Poly(alkylene succinate)s generally exhibit high thermal stability, with decomposition occurring at elevated temperatures.[2][6]

The primary thermal degradation mechanism for these polyesters is β-hydrogen bond scission.[2][6][7] This process involves a six-membered cyclic transition state and results in the formation of molecules with vinyl and carboxyl end groups.[6][8] A less common degradation pathway is homolytic α-hydrogen bond scission.[2][7]

Data Presentation: Thermal Decomposition Properties

The table below outlines the key decomposition temperatures for various poly(alkylene succinate)s as determined by TGA.

Polymer NameAbbreviationTonset (°C) (5% mass loss)Tmax (°C) (Max. decomposition rate)
Poly(ethylene succinate)PESu~380428.1
Poly(butylene succinate)PBSu~385429.5
Poly(hexylene succinate)PHSu~370420.3
Poly(octylene succinate)POSu~375424.6
Poly(decylene succinate)PDeSu~370425.2

Table 2: Summary of Thermal Decomposition Temperatures for Poly(alkylene succinate)s.[2]

decomposition_mechanism

Caption: Primary thermal decomposition pathway for poly(alkylene succinate)s via β-hydrogen scission.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal property data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of Tg and Tm.[9][10]

  • Instrumentation: A typical instrument used is a Perkin-Elmer Pyris Diamond DSC.[2]

  • Calibration: The instrument is calibrated using high-purity standards such as Indium and Zinc.[2]

  • Sample Preparation: Samples weighing 5-8 mg are sealed in aluminum pans.[2][10]

  • Thermal History Removal: To ensure results are based on the material's intrinsic properties, any prior thermal history is erased by heating the sample to a temperature well above its melting point (e.g., 50°C above Tm), holding it for several minutes, and then quenching it.[2][10]

  • Measurement Scan: The analysis is performed by heating the sample at a controlled rate, commonly 10°C/min or 20°C/min, under an inert nitrogen atmosphere.[2][9]

  • Data Interpretation: The Tg is identified as the midpoint of the inflection in the heat flow curve, while the Tm is taken as the peak maximum of the endothermic melting event.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated over time in a controlled atmosphere, providing data on thermal stability and decomposition temperatures.[6][12]

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer sample is placed in a high-purity sample pan.

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min or 20°C/min).[2]

  • Atmosphere: The experiment is typically run under an inert nitrogen flow to prevent oxidative degradation.[2]

  • Data Interpretation: The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (T5%).[13] The temperature of maximum decomposition rate (Tmax) is determined from the peak of the first derivative of the TGA curve (DTG curve).[12]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the volatile products formed during the thermal decomposition of a polymer, thereby elucidating the degradation mechanism.[2][6]

  • Instrumentation: A pyrolyzer is coupled to a Gas Chromatograph/Mass Spectrometer system.

  • Sample Preparation: A very small amount of the sample (e.g., 2 mg) is placed in the pyrolyzer.[2]

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 450°C) where decomposition occurs.[2][12] This temperature is chosen based on the TGA data to correspond to the main decomposition stage.[2]

  • Separation and Identification: The volatile fragments are separated by the GC column and then identified by the Mass Spectrometer based on their mass-to-charge ratio.[2] The GC oven is programmed to heat over a range (e.g., 50 to 300°C) to elute the different decomposition products over time.[2]

experimental_workflow

Caption: A typical experimental workflow for the thermal characterization of polymers.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Diallyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl succinate is a versatile monomer capable of undergoing free radical polymerization to form cross-linked polymers.[1] Due to the presence of two allyl groups, its polymerization mechanism is characterized by a high propensity for intramolecular cyclization.[1] This leads to a complex polymer structure containing cyclic repeat units. A common challenge in the polymerization of diallyl esters is the tendency to form polymers with a relatively low degree of polymerization, which is often attributed to degradative chain transfer. This document provides a detailed protocol for the bulk free radical polymerization of this compound using a redox initiation system, along with methods for polymer characterization.

Data Presentation

The following table summarizes typical experimental parameters and resulting polymer properties for the free radical polymerization of this compound. Please note that these values can vary depending on the specific reaction conditions and purification methods.

ParameterValueReference
Monomer This compound (DAS)[2]
Initiation System Benzoyl Peroxide (BPO) / N,N-dimethyl-p-toluidine (DMT)[2]
Initiator Concentration (BPO) 0.2 wt%[2]
Activator to Initiator Ratio (DMT:BPO) 1:1[2]
Reaction Temperature Ambient Temperature[3]
Polymerization Time 24 hoursInferred
Polymer Molecular Weight (Mn) Data not available in search results
Polymer Molecular Weight (Mw) Data not available in search results
Polydispersity Index (PDI) Data not available in search results

Experimental Protocols

Materials and Equipment
  • This compound (DAS) monomer

  • Benzoyl peroxide (BPO)

  • N,N-dimethyl-p-toluidine (DMT)

  • Inhibitor remover columns (optional, if monomer contains inhibitor)

  • Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware

  • Vacuum oven for drying

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization prep_monomer Prepare this compound Monomer (remove inhibitor if necessary) prep_initiator Prepare Initiator Solution (BPO in a portion of DAS) prep_monomer->prep_initiator prep_activator Prepare Activator Solution (DMT in the remaining DAS) prep_monomer->prep_activator mix Combine Initiator and Activator Solutions prep_initiator->mix prep_activator->mix react Stir at Ambient Temperature under Inert Atmosphere mix->react cure Allow to Polymerize (e.g., 24 hours) react->cure dissolve Dissolve Polymer in Suitable Solvent (e.g., THF) cure->dissolve precipitate Precipitate in Non-solvent (e.g., Methanol) dissolve->precipitate wash Wash Precipitated Polymer precipitate->wash dry Dry under Vacuum wash->dry ftir FTIR Spectroscopy dry->ftir nmr NMR Spectroscopy dry->nmr gpc Gel Permeation Chromatography dry->gpc

Caption: Experimental workflow for the free radical polymerization of this compound.

Detailed Procedure

1. Monomer Preparation:

  • If the this compound monomer contains an inhibitor (like hydroquinone), it should be removed by passing the monomer through a column packed with an appropriate inhibitor remover.

2. Initiator and Activator Preparation:

  • Prepare the initiator solution by dissolving the desired amount of benzoyl peroxide (e.g., 0.2 wt% of the total monomer) in a portion of the this compound monomer.

  • Prepare the activator solution by mixing N,N-dimethyl-p-toluidine with the remaining this compound monomer. The molar ratio of DMT to BPO is typically 1:1.[2]

3. Polymerization:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the initiator and activator solutions.

  • Stir the mixture at ambient temperature. The polymerization is a redox-initiated process, which allows for polymerization at mild conditions.[3]

  • Allow the reaction to proceed for a sufficient time to achieve the desired conversion (e.g., 24 hours). The polymerization will result in the formation of a viscous polymer or a solid gel.

4. Polymer Isolation and Purification:

  • Dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (THF).

  • Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold methanol, while stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the polymerization by observing the disappearance of the C=C stretching vibration of the allyl groups in the monomer and the appearance of characteristic peaks of the polymer.

  • This compound Monomer: Expect characteristic peaks for the C=O stretching of the ester group (~1730 cm⁻¹), C=C stretching of the allyl group (~1645 cm⁻¹), and =C-H bending (~920-990 cm⁻¹).

  • Poly(this compound): The intensity of the C=C stretching and =C-H bending peaks will decrease significantly upon polymerization. The C=O ester peak will remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the resulting polymer, including the extent of cyclization.

  • ¹H NMR of this compound Monomer: The ¹H NMR spectrum of the monomer shows characteristic signals for the allyl protons (vinyl and methylene) and the succinate methylene protons.[1]

    • Signals for the vinyl protons are typically observed in the range of 5.2-6.0 ppm.

    • The methylene protons adjacent to the oxygen are typically around 4.6 ppm.

    • The methylene protons of the succinate backbone are observed around 2.7 ppm.

  • ¹H NMR of Poly(this compound): Upon polymerization, the signals corresponding to the vinyl protons will significantly decrease in intensity or disappear. New broad signals will appear in the aliphatic region, corresponding to the polymer backbone and cyclic structures.

G cluster_mechanism Free Radical Polymerization Mechanism Initiation Initiation Propagation Propagation Initiation->Propagation Intramolecular_Cyclization Intramolecular Cyclization Propagation->Intramolecular_Cyclization competes with intermolecular addition Chain_Transfer Degradative Chain Transfer Propagation->Chain_Transfer Termination Termination Propagation->Termination Intramolecular_Cyclization->Propagation Intramolecular_Cyclization->Termination Chain_Transfer->Termination

Caption: Key steps in the free radical polymerization of this compound.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (MWD) of the polymer, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is crucial for understanding how reaction conditions affect the final polymer chain length.[1] Due to the tendency for cross-linking, complete dissolution of the polymer in the GPC eluent might be challenging.

References

Diallyl Succinate: A Versatile Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Diallyl succinate is a functional monomer and a valuable crosslinking agent employed in the synthesis of a variety of polymers. Its bifunctional nature, possessing two reactive allyl groups, allows for the formation of three-dimensional polymer networks, imparting enhanced thermal and mechanical stability to the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a focus on its role in creating crosslinked polymers for various research and development applications, including in the field of drug delivery.

Chemical Properties and Role in Polymerization

This compound (C₁₀H₁₄O₄, Molar Mass: 198.22 g/mol ) is an ester of succinic acid and allyl alcohol. The presence of two terminal double bonds makes it amenable to free-radical polymerization. When copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, this compound introduces covalent crosslinks between linear polymer chains. This process transforms thermoplastic polymers into thermosetting materials with improved properties.

The general mechanism for the radical polymerization of diallyl esters involves several key steps: initiation, propagation, intramolecular cyclization, degradative chain transfer, and termination.[1] A notable characteristic of diallyl monomer polymerization is the potential for intramolecular cyclization, where one allyl group of a monomer unit reacts with the other on the same unit, leading to the formation of cyclic structures within the polymer backbone.[1]

Applications in Polymer Synthesis

The incorporation of this compound as a crosslinking agent can significantly modify the properties of polymers, making them suitable for a range of applications.

  • Thermosetting Resins: Copolymerization of this compound with monomers like methyl methacrylate can produce rigid, thermoset materials with enhanced heat resistance and solvent resistance.[1]

  • Hydrogels: this compound can be used as a crosslinker in the synthesis of hydrogels. Hydrogels are water-swollen polymer networks with applications in drug delivery, tissue engineering, and as superabsorbents.[2] The crosslinking density, controlled by the concentration of this compound, dictates the swelling ratio, mechanical strength, and degradation kinetics of the hydrogel.

  • Drug Delivery Systems: The ability to tune the properties of polymers by crosslinking with this compound is of particular interest in drug development. Crosslinked polymer matrices can be designed for the controlled release of therapeutic agents. The degradation rate of the polymer, and thus the drug release profile, can be modulated by the degree of crosslinking.[3]

Data Presentation

The following tables summarize the typical effects of incorporating a crosslinking agent like this compound on the properties of polymers. While specific quantitative data for this compound is not extensively available in the public domain, these tables illustrate the expected trends based on the behavior of similar crosslinking agents in polymethyl methacrylate (PMMA).

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of PMMA

Crosslinker Concentration (% by volume)Flexural Strength (MPa)Elastic Modulus (GPa)Impact Strength (kJ/m²)Surface Hardness (VHN)
0% (Control)~80 - 100~2.5 - 3.0~1.5 - 2.0~15 - 18
5%IncreasedIncreasedVariableIncreased
10%IncreasedIncreasedVariableIncreased
15%IncreasedIncreasedVariableIncreased
20%DecreasedDecreasedVariableVariable

Note: The incorporation of cross-linking agents in concentrations ranging from 5% to 15% generally leads to an improvement in the mechanical properties of PMMA.[4] However, higher concentrations can sometimes lead to a decrease in some properties.[4]

Table 2: Effect of Crosslinker Concentration on Thermal Properties and Swelling Behavior

Crosslinker ConcentrationGlass Transition Temperature (Tg)Gel Fraction (%)Swelling Ratio
LowIncreasedHighLow
HighSignificantly IncreasedVery HighVery Low

Note: A higher concentration of the crosslinking agent leads to a more densely crosslinked network. This restricts the mobility of the polymer chains, resulting in a higher glass transition temperature.[1] The gel fraction, which represents the insoluble portion of the crosslinked polymer, increases with higher crosslinker concentration, indicating more efficient network formation.[5] Conversely, the swelling ratio, which is the amount of solvent a polymer network can absorb, decreases with increased crosslinking density.[6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis of crosslinked polymers using a diallyl crosslinking agent. Note: These are template protocols and should be optimized for specific research applications.

Protocol 1: Bulk Copolymerization of Methyl Methacrylate (MMA) with this compound

Objective: To synthesize a crosslinked poly(methyl methacrylate) thermoset.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Benzoyl peroxide (BPO) or other suitable radical initiator

  • Glass reaction vessel with a nitrogen inlet

  • Heating mantle and temperature controller

  • Vacuum oven

Procedure:

  • Prepare a monomer mixture by combining the desired amounts of MMA and this compound (e.g., 95:5 by weight).

  • Add the radical initiator (e.g., 0.1-1.0 wt% BPO) to the monomer mixture and stir until fully dissolved.

  • Purge the reaction vessel with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.

  • Transfer the monomer-initiator mixture to the reaction vessel.

  • Heat the mixture to the desired polymerization temperature (typically 60-80 °C for BPO) under a nitrogen atmosphere.

  • Maintain the temperature and continue the polymerization for several hours until the mixture becomes viscous.

  • For complete curing, the polymer can be post-cured at a higher temperature (e.g., 100-120 °C) for a specified time.

  • Cool the resulting solid polymer to room temperature.

  • Characterize the polymer for its mechanical and thermal properties.

Protocol 2: Synthesis of a this compound Crosslinked Hydrogel

Objective: To prepare a hydrogel using this compound as a crosslinker for potential drug delivery applications.

Materials:

  • Hydrophilic monomer (e.g., N-vinylpyrrolidone, acrylic acid)

  • This compound

  • Photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., ammonium persulfate)

  • Solvent (e.g., deionized water, ethanol)

  • UV lamp (if using a photoinitiator)

  • Reaction vessel

Procedure:

  • Dissolve the hydrophilic monomer and this compound in the chosen solvent to form a homogeneous solution. The ratio of monomer to crosslinker will determine the hydrogel's properties.

  • Add the initiator to the solution and mix thoroughly.

  • If using a photoinitiator, pour the solution into a mold and expose it to UV light for a sufficient time to achieve crosslinking.

  • If using a thermal initiator, heat the solution to the initiator's decomposition temperature and maintain it until gelation occurs.

  • After gelation, the hydrogel can be purified by swelling in a suitable solvent (e.g., deionized water) to remove any unreacted monomers or initiator.

  • Characterize the hydrogel for its swelling behavior, mechanical properties, and drug loading/release capabilities.

Mandatory Visualizations

Radical Polymerization and Crosslinking Workflow

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Product Monomer Monomer (e.g., MMA) Initiation Initiation: Radical Formation Monomer->Initiation Crosslinker This compound Crosslinker->Initiation Initiator Initiator (e.g., BPO) Initiator->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Initiation of Polymer Chains Crosslinking Crosslinking: Network Formation Propagation->Crosslinking Formation of Linear Chains with Pendant Allyl Groups Polymer Crosslinked Polymer Network Crosslinking->Polymer Inter-chain Bonding

Caption: Workflow of free-radical polymerization and crosslinking.

Logical Relationship in Hydrogel Characterization

G cluster_0 Synthesis Parameters cluster_1 Hydrogel Properties cluster_2 Application Performance Crosslinker_Conc This compound Concentration Swelling Swelling Ratio Crosslinker_Conc->Swelling inversely proportional Mechanical Mechanical Strength Crosslinker_Conc->Mechanical directly proportional Degradation Degradation Rate Crosslinker_Conc->Degradation inversely proportional Monomer_Type Hydrophilic Monomer Type Monomer_Type->Swelling Monomer_Type->Degradation Drug_Release Drug Release Profile Swelling->Drug_Release Degradation->Drug_Release

Caption: Factors influencing hydrogel properties for drug delivery.

References

Application Notes and Protocols for the Copolymerization of Diallyl Succinate with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of diallyl succinate with various vinyl monomers. This compound, a diallyl ester, offers the potential to introduce crosslinking sites and modify the thermal and mechanical properties of vinyl polymers.[1] Due to its bifunctional nature, it can be incorporated into polymer chains to create materials with tailored properties for applications in coatings, resins, and biomaterials.

Introduction to this compound Copolymerization

This compound undergoes free-radical polymerization, but like many allyl compounds, it exhibits lower reactivity compared to common vinyl monomers.[2] This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to a less reactive allylic radical and termination of the kinetic chain.[2] Consequently, in copolymerization with more reactive vinyl monomers, this compound is typically incorporated at lower levels.

A key characteristic of the polymerization of diallyl compounds is the cyclolinear mechanism, resulting in macromolecules with alternating cyclic and linear units.[2] When copolymerized with vinyl monomers, this compound can act as a cross-linking agent, forming thermoset materials.[1]

Quantitative Data: Reactivity Ratios

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the resulting copolymer from the monomer feed composition.

  • r1 > 1 : The growing polymer chain ending in monomer 1 (M1•) prefers to add another M1 monomer.

  • r1 < 1 : The M1• chain end prefers to add monomer 2 (M2).

  • r1r2 ≈ 1 : The copolymerization is close to ideal, with random incorporation of monomers.

  • r1r2 ≈ 0 : The monomers have a strong tendency to alternate in the polymer chain.

Due to a lack of specific experimental data for the copolymerization of this compound, the following tables provide reactivity ratios for the copolymerization of a structurally similar allyl ester, allyl acetate, with common vinyl monomers. These values are expected to be indicative of the behavior of this compound in similar systems, where the allyl monomer (M1) is significantly less reactive than the vinyl monomer (M2).

Table 1: Reactivity Ratios for the Copolymerization of Allyl Acetate (M1) with Vinyl Monomers (M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)
Allyl AcetateMethyl Methacrylate0.024 ± 0.00941 ± 660
Allyl AcetateStyrene0.021 ± 0.00166 ± 460

Data for Allyl Acetate from reference[3]. It is anticipated that this compound would exhibit similarly low r1 values and high r2 values in copolymerization with these vinyl monomers.

Experimental Protocols

The following are generalized protocols for the free-radical copolymerization of this compound with vinyl monomers. These can be adapted for specific research needs.

Protocol 1: Bulk Copolymerization of this compound with Styrene

Objective: To synthesize a copolymer of this compound and styrene via bulk polymerization.

Materials:

  • This compound (freshly distilled)

  • Styrene (inhibitor removed by passing through an alumina column)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)

  • Methanol

  • Toluene

  • Nitrogen gas supply

  • Schlenk tubes or similar reaction vessels with septa

  • Constant temperature oil bath

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: Prepare stock solutions of the initiator (e.g., 0.1 M BPO in toluene).

  • Reaction Setup: In a series of Schlenk tubes, add varying molar ratios of this compound and styrene.

  • Initiator Addition: Add a calculated amount of the initiator solution to each tube to achieve a desired monomer-to-initiator ratio (e.g., 200:1).

  • Degassing: Subject the reaction mixtures to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tubes in a constant temperature oil bath set to the desired reaction temperature (e.g., 70°C for BPO).

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time. To determine reactivity ratios, the reaction should be stopped at low conversion (<10%).

  • Isolation of Copolymer: After the desired time, cool the tubes in an ice bath to quench the reaction. Dissolve the viscous mixture in a minimal amount of toluene.

  • Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Characterization: Characterize the copolymer for composition (e.g., via ¹H NMR), molecular weight (GPC), and thermal properties (DSC, TGA).

Protocol 2: Solution Copolymerization of this compound with Methyl Methacrylate (MMA)

Objective: To synthesize a copolymer of this compound and MMA in a solvent to better control viscosity and heat dissipation.

Materials:

  • This compound (freshly distilled)

  • Methyl Methacrylate (MMA) (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Methanol

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer

  • Constant temperature oil bath

Procedure:

  • Reaction Setup: Assemble the reaction flask and purge with nitrogen for 15-20 minutes.

  • Charging the Reactor: Introduce the desired molar ratio of this compound, MMA, and solvent into the flask.

  • Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.

  • Degassing: Bubble nitrogen through the solution for 20-30 minutes to ensure an inert atmosphere.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C for AIBN) with constant stirring.

  • Sampling (Optional): If monitoring reaction kinetics, samples can be withdrawn at different time intervals using a nitrogen-purged syringe.

  • Isolation and Purification: After the reaction period, cool the flask and precipitate the copolymer by pouring the solution into an excess of a non-solvent like methanol.

  • Drying and Characterization: Filter, wash, and dry the copolymer as described in Protocol 1.

Visualization of Experimental Workflow and Copolymerization Concepts

The following diagrams illustrate the general workflow for copolymerization experiments and the relationship between monomer feed and copolymer composition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer Feed Ratio) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Recrystallization Initiator_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Degassing Polymerization Polymerization (Constant Temperature) Degassing->Polymerization Isolation Isolation & Purification (Precipitation) Polymerization->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (NMR, GPC, DSC) Drying->Characterization

General workflow for free-radical copolymerization.

Copolymerization_Concept Monomer_Feed Monomer Feed (this compound + Vinyl Monomer) Copolymerization Copolymerization Reaction (Initiator, Temperature) Monomer_Feed->Copolymerization Copolymer_Chain Resulting Copolymer Chain (Composition determined by reactivity ratios) Copolymerization->Copolymer_Chain Properties Material Properties (Thermal, Mechanical, etc.) Copolymer_Chain->Properties

Conceptual relationship in copolymerization.

Applications of this compound Copolymers

Copolymers containing this compound have potential applications in various fields:

  • Crosslinked Polymers: The diallyl functionality allows for the formation of crosslinked networks, leading to thermoset materials with enhanced thermal stability and solvent resistance.[1]

  • Coatings and Resins: Allyl-based polymers are used in coatings and resins due to their good mechanical strength, and thermal and chemical stability.[2]

  • Biomaterials: The ester linkages in this compound introduce biodegradability, making its copolymers potential candidates for biomedical applications.

  • Adhesives: The incorporation of functional monomers can improve the adhesive properties of vinyl polymers.

Conclusion

The copolymerization of this compound with vinyl monomers offers a versatile route to new polymeric materials with a wide range of properties. While this compound generally exhibits lower reactivity than vinyl monomers, its incorporation can be controlled through careful selection of reaction conditions. The provided protocols serve as a starting point for researchers to explore these copolymer systems and develop novel materials for various applications. Further research is needed to determine the specific reactivity ratios for this compound with different vinyl monomers to enable more precise control over copolymer composition and properties.

References

Application Notes and Protocols for Diallyl Succinate in Thermoset Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of diallyl succinate as a versatile monomer for the creation of crosslinked thermoset materials. The protocols outlined below are intended to serve as a foundational guide for the development of novel polymers with tailored properties for a range of applications, including advanced coatings, adhesives, and matrices for controlled-release systems.

Introduction to this compound in Polymer Chemistry

This compound is a functional monomer containing two allyl groups, which allows it to undergo polymerization to form highly crosslinked, three-dimensional polymer networks.[1] This characteristic makes it an excellent candidate for the synthesis of thermoset materials, which are polymers that become irreversibly rigid upon curing. The resulting materials can exhibit high thermal stability and mechanical strength.

The polymerization of this compound typically proceeds via a free-radical mechanism, which can be initiated either thermally or through exposure to ultraviolet (UV) radiation.[1] A key feature of diallyl ester polymerization is the significant role of intramolecular cyclization, where one of the allyl groups of a monomer unit reacts with the growing polymer chain from the same monomer. This cyclization competes with the intermolecular propagation that leads to crosslinking and network formation.[1]

This compound can be homopolymerized or copolymerized with a variety of other monomers, such as methyl methacrylate or poly(ethylene glycol) diacrylate, to modify the properties of the final thermoset material.[1] This versatility allows for the fine-tuning of characteristics like flexibility, thermal resistance, and degradation kinetics. A particularly efficient method for curing is through thiol-ene "click" chemistry, which involves the reaction of the allyl groups with multifunctional thiols, leading to highly uniform and rapidly forming polymer networks.[1]

Synthesis of this compound Monomer

A common and effective method for synthesizing this compound is through the Fischer esterification of succinic acid with allyl alcohol. This equilibrium reaction is typically driven towards the product by using an excess of allyl alcohol and removing water as it is formed.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Succinic acid

  • Allyl alcohol (in excess, can also act as the solvent)

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus or similar setup for azeotropic removal of water

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine succinic acid, a molar excess of allyl alcohol, and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with allyl alcohol and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess allyl alcohol under reduced pressure using a rotary evaporator.

  • For higher purity, the crude this compound can be purified by vacuum distillation.

Synthesis of this compound Thermosets

The curing of this compound into a thermoset can be achieved through thermal initiation or photopolymerization.

Thermal Curing

Thermal curing involves the use of a radical initiator that decomposes upon heating to generate free radicals, which then initiate polymerization.

Experimental Protocol: Thermal Curing of this compound

Materials:

  • This compound monomer

  • Thermal initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN) at a concentration of 0.5-2.0 mol% relative to the monomer.

Procedure:

  • Dissolve the thermal initiator in the this compound monomer, ensuring a homogeneous mixture.

  • Pour the monomer-initiator mixture into a mold of the desired shape.

  • Place the mold in an oven and cure at an elevated temperature. The curing temperature will depend on the chosen initiator (e.g., for AIBN, a temperature range of 60-80°C is typical).

  • The curing time will vary depending on the temperature and initiator concentration but can range from several hours to a full day.

  • After the initial cure, a post-curing step at a higher temperature may be employed to ensure complete reaction of the allyl groups and to enhance the material's properties.

UV Curing (Photopolymerization)

UV curing utilizes a photoinitiator that, upon exposure to UV light, generates radicals to initiate polymerization. This method offers rapid curing at ambient temperatures.

Experimental Protocol: UV Curing of this compound

Materials:

  • This compound monomer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, or a phosphine oxide type initiator) at a concentration of 0.5-3.0 mol%.

  • (Optional) A multifunctional thiol for thiol-ene polymerization.

Procedure:

  • Mix the photoinitiator with the this compound monomer until fully dissolved. If performing a thiol-ene reaction, add the multifunctional thiol at this stage, typically in a 1:1 stoichiometric ratio of thiol to allyl groups.

  • Pour the resin into a transparent mold.

  • Expose the resin to a UV light source (e.g., a mercury lamp or a UV LED with an appropriate wavelength for the chosen photoinitiator).

  • The irradiation time will depend on the light intensity, photoinitiator concentration, and sample thickness, but curing can often be achieved in minutes.

Characterization of this compound Thermosets

A variety of analytical techniques can be used to characterize the properties of the synthesized thermoset materials.

Thermal Properties

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

  • Typical Procedure: A small sample of the cured thermoset is heated in a DSC instrument under a nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. The Tg is identified as a step change in the heat flow during the second heating scan.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Typical Procedure: A sample of the cured thermoset is heated at a constant rate in a TGA instrument under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Mechanical Properties

Tensile Testing:

  • Purpose: To measure the mechanical properties of the thermoset, including its Young's modulus (stiffness), tensile strength (the stress at which it breaks), and elongation at break (ductility).

  • Typical Procedure: Dog-bone shaped specimens of the cured thermoset are prepared according to ASTM standards (e.g., ASTM D638). These specimens are then pulled apart at a constant rate in a universal testing machine until they fracture.

Quantitative Data Summary

PropertyTypical Value for Diallyl-based ThermosetsCharacterization Technique
Thermal Properties
Glass Transition Temperature (Tg)100 - 200 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)
Mechanical Properties
Young's Modulus2 - 4 GPaTensile Testing (ASTM D638)
Tensile Strength30 - 60 MPaTensile Testing (ASTM D638)
Elongation at Break< 5%Tensile Testing (ASTM D638)

Note: These values are indicative and should be experimentally determined for specific formulations of this compound thermosets.

Visualizations

Synthesis and Curing Workflow

Synthesis_and_Curing_Workflow cluster_synthesis Monomer Synthesis cluster_curing Thermoset Formation Succinic Acid Succinic Acid Esterification Esterification Succinic Acid->Esterification Allyl Alcohol Allyl Alcohol Allyl Alcohol->Esterification This compound This compound Esterification->this compound Initiator Initiator Curing Curing This compound->Curing Initiator->Curing Thermoset Thermoset Curing->Thermoset Radical_Polymerization Initiator Initiator Radical_Formation Radical Formation Initiator->Radical_Formation Heat or UV Primary_Radical Primary Radical (R•) Radical_Formation->Primary_Radical Propagation Propagation Primary_Radical->Propagation Monomer Diallyl Succinate Monomer->Propagation Growing_Chain Growing Polymer Chain Propagation->Growing_Chain Growing_Chain->Propagation + Monomer Crosslinking Crosslinking/ Network Formation Growing_Chain->Crosslinking Thermoset_Network Thermoset_Network Crosslinking->Thermoset_Network

References

Application Notes and Protocols for Thiol-Ene Reactions Involving Diallyl Succinate for Network Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of crosslinked polymer networks through the thiol-ene reaction of diallyl succinate with multifunctional thiols. Such networks, featuring biodegradable ester linkages, are of significant interest for various applications, including controlled drug delivery, tissue engineering, and the development of biocompatible materials.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry has emerged as a powerful tool for polymer and materials synthesis due to its high efficiency, mild reaction conditions, and insensitivity to oxygen and water.[1][2] The reaction proceeds via a radical-mediated step-growth mechanism, where a thiyl radical adds across a carbon-carbon double bond (the 'ene').[3][4] This process results in the formation of homogeneous polymer networks with low shrinkage stress.[4][5] The use of this compound as the 'ene' component is particularly advantageous for biomedical applications as the ester groups within its backbone allow for hydrolytic degradation of the resulting network, which is crucial for creating biodegradable scaffolds and drug delivery systems.[6][7]

Applications in Drug Development

Thiol-ene hydrogels are particularly attractive for the localized and controlled release of therapeutics.[6] Their tunable network structure allows for the encapsulation of a wide range of bioactive molecules, from small molecule drugs to large proteins. The degradation of the hydrogel network, driven by the hydrolysis of ester linkages from this compound, can be tailored to control the release kinetics of the entrapped cargo.[6][8] This offers a promising platform for developing advanced drug delivery systems with predictable release profiles.

Key Experimental Considerations

Successful network formation and desired material properties depend on several factors:

  • Stoichiometry: The ratio of thiol to ene functional groups significantly impacts the network properties. A 1:1 stoichiometric ratio is often used to achieve high conversion and optimal network formation.

  • Initiator Concentration: A photoinitiator is typically required to generate radicals upon exposure to UV light. The concentration of the initiator affects the rate of polymerization.[9]

  • Light Intensity and Wavelength: The intensity and wavelength of the UV source must be compatible with the chosen photoinitiator to ensure efficient radical generation.

  • Choice of Thiol: The functionality (number of thiol groups per molecule) and chemical structure of the thiol crosslinker will determine the crosslink density and, consequently, the mechanical and thermal properties of the network.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for thiol-ene networks. While specific values for this compound systems may vary, these tables provide a representative range of properties that can be expected and serve as a benchmark for characterization.

Table 1: Thermal and Mechanical Properties of Thiol-Ene Networks

Thiol Crosslinker (Functionality)Ene MonomerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
Pentaerythritol tetrakis(3-mercaptopropionate) (4)Triallyl levoglucosan3.3 - 14.5---19.4 to 6.9
Pentaerythritol tetrakis(3-mercaptopropionate) (4)Levoglucosenone Derivative7.83.344.127.2
Trimethylolpropane tris(3-mercaptopropionate) (3)Levoglucosenone Derivative0.61.3213.523.2

Data adapted from studies on bio-based thiol-ene networks.[10][11] Actual values for this compound-based networks will depend on the specific formulation and curing conditions.

Table 2: Photopolymerization Kinetics

SystemInitiator Concentration (wt%)UV Intensity (mW/cm²)Gelation Time (s)Final Conversion (%)
Thiol-Divinyl Ether1.020< 10> 80
Thiol-Allyl Ether0.510< 30~ 90

Illustrative data based on typical thiol-ene photopolymerization studies.[9] The kinetics of this compound systems should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Thiol-Ene Network Film

Materials:

  • This compound

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., dichloromethane, if necessary to reduce viscosity)

  • Glass slides

  • Spacers (e.g., 300 µm thickness)

  • UV lamp (365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator (e.g., 10 wt% in a suitable solvent).

  • In a small vial, combine this compound and PETMP in a 1:1 stoichiometric ratio of ene to thiol functional groups.

  • Add the photoinitiator solution to the monomer mixture to achieve a final concentration of 0.5-2.0 wt%.

  • If the mixture is too viscous, a minimal amount of solvent can be added. Mix thoroughly until a homogeneous solution is obtained.

  • Place a 300 µm spacer on a clean glass slide.

  • Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacer.

  • Carefully place a second glass slide on top to create a thin film of the mixture.

  • Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.

  • After curing, carefully separate the glass slides to obtain the crosslinked polymer film.

  • Wash the film with a suitable solvent (e.g., acetone) to remove any unreacted monomers and initiator.[12]

  • Dry the film in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Network Properties

A. Real-Time FT-IR Spectroscopy for Kinetic Analysis:

  • Place a small drop of the uncured thiol-ene formulation onto the ATR crystal of an FT-IR spectrometer.

  • Record an initial spectrum to determine the initial peak areas of the thiol (S-H, ~2570 cm⁻¹) and allyl (C=C, ~1645 cm⁻¹) groups.

  • Initiate photopolymerization by exposing the sample to a UV source.

  • Record spectra at regular intervals during the curing process.

  • Calculate the conversion of functional groups over time by monitoring the decrease in their respective peak areas.[13]

B. Swelling Studies for Hydrogel Characterization:

  • Cut a pre-weighed piece of the dry polymer network (W_dry).

  • Immerse the sample in a buffered solution (e.g., PBS, pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_swollen).

  • Calculate the swelling ratio as (W_swollen - W_dry) / W_dry.

  • Continue until the weight remains constant, indicating equilibrium swelling.

C. Mechanical Testing:

  • Cut the cured polymer film into dumbbell-shaped specimens according to ASTM standards.

  • Perform tensile testing using a universal testing machine to determine the Young's modulus, tensile strength, and elongation at break.[10]

Visualizations

ThiolEneReaction cluster_reactants Reactants cluster_process Process cluster_product Product Diallyl_Succinate This compound (Ene) Network Crosslinked Polymer Network Diallyl_Succinate->Network Step-Growth Polymerization Multifunctional_Thiol Multifunctional Thiol (e.g., PETMP) Multifunctional_Thiol->Network Initiator Photoinitiator (e.g., DMPA) UV_Light UV Light (365 nm) Initiator->UV_Light Activation UV_Light->Network Initiates Reaction ExperimentalWorkflow cluster_formulation Step 1: Formulation cluster_curing Step 2: Curing cluster_characterization Step 3: Characterization Mix Mix this compound, Thiol, and Photoinitiator Casting Cast Mixture into Mold Mix->Casting Homogeneous Mixture UV_Exposure Expose to UV Light Casting->UV_Exposure Kinetics Kinetic Analysis (Real-Time FT-IR) UV_Exposure->Kinetics In-situ Monitoring Mechanical Mechanical Testing (Tensile, DMA) UV_Exposure->Mechanical Cured Network Thermal Thermal Analysis (DSC, TGA) Mechanical->Thermal Swelling Swelling & Degradation Studies Thermal->Swelling

References

Application of Diallyl Succinate in Dental Resins and Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl succinate, a diester of succinic acid and allyl alcohol, presents potential as a crosslinking monomer in dental resins and composites. Its bifunctional nature, with two reactive allyl groups, allows for its incorporation into polymer networks, potentially influencing the mechanical and physical properties of the final restorative material. This document provides an overview of the potential application of this compound in dental materials, including hypothetical formulations, experimental protocols for evaluation, and a summary of its known chemical and physical properties. It is important to note that while this compound is listed as a potential component in some dental patents, there is a notable lack of comprehensive studies and quantitative data specifically detailing its use and performance in dental resin formulations in publicly available literature. The information presented herein is therefore based on the general principles of dental composite formulation and testing, combined with available data on this compound and related copolymers.

Introduction

Dental composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and an initiator system. The resin matrix typically consists of a blend of dimethacrylate monomers such as Bis-GMA (bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate). Crosslinking monomers are crucial for the development of a durable, three-dimensional polymer network that provides the restorative material with the necessary strength and stability.

This compound (DAS) has been explored as a comonomer in polymerization with methyl methacrylate (MMA), a monomer also used in dental applications[1]. Its two allyl groups allow it to act as a crosslinking agent, which can lead to the formation of thermoset materials[1]. The use of diallyl esters in polymerization is characterized by a high tendency for intramolecular cyclization[1]. This document outlines the potential role of this compound in dental resin formulations and provides standardized protocols for its evaluation.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below. Understanding these properties is essential for its potential incorporation into dental resin formulations.

PropertyValueReference
Chemical Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [1]
CAS Number 925-16-6[1][2]
Density 1.051 g/mL at 25 °C[2]
Boiling Point 105 °C at 3 mm Hg[2]
Refractive Index (n20/D) 1.454[2]

Hypothetical Dental Composite Formulation

ComponentFunctionHypothetical Weight %
Bis-GMA Base Monomer40-60%
UDMA Base Monomer10-30%
This compound Crosslinking Monomer10-30%
Silanized Barium Glass Filler60-80% (of total composite)
Fumed Silica Filler (rheology modifier)1-5% (of total composite)
Camphorquinone (CQ) Photoinitiator0.2-0.5%
Ethyl-4-(dimethylamino)benzoate (EDMAB) Co-initiator0.5-1.0%
Hydroquinone monomethyl ether (MEHQ) Inhibitor0.01-0.02%

Experimental Protocols

The following protocols are standard methods used to evaluate the performance of dental resin composites. These can be adapted to test formulations containing this compound.

Synthesis of this compound

This compound can be synthesized via Fischer-Speier esterification of succinic acid with allyl alcohol[1].

  • Materials: Succinic acid, allyl alcohol (in excess to act as reactant and solvent), acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Combine succinic acid and excess allyl alcohol in a round-bottom flask.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture under reflux.

    • Continuously remove the water byproduct to drive the equilibrium towards the formation of the diallyl ester[1].

    • Purify the resulting this compound through distillation under reduced pressure.

Preparation of Experimental Dental Composite
  • Procedure:

    • In a light-protected container, mix the resin monomers (Bis-GMA, UDMA, and this compound) until a homogeneous solution is formed.

    • Add the photoinitiator system (CQ and EDMAB) and the inhibitor (MEHQ) and mix thoroughly.

    • Gradually incorporate the silanized filler particles (barium glass and fumed silica) into the resin matrix in small increments.

    • Mix until a uniform, paste-like consistency is achieved.

    • Store the composite paste in a light-proof container at a cool temperature.

Measurement of Mechanical and Physical Properties

The following tests are critical for characterizing the performance of a new dental composite formulation.

  • Flexural Strength and Modulus:

    • Protocol: Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by filling a mold with the composite paste and light-curing according to ISO 4049 standards. After post-curing storage, subject the specimens to a three-point bending test using a universal testing machine.

  • Compressive Strength:

    • Protocol: Prepare cylindrical specimens (e.g., 4 mm diameter x 6 mm height). After curing and storage, apply a compressive load along the long axis of the cylinder until fracture using a universal testing machine.

  • Degree of Conversion (DC):

    • Protocol: Measure the DC using Fourier Transform Infrared Spectroscopy (FTIR) by comparing the ratio of the aliphatic C=C peak (at approximately 1638 cm⁻¹) to an internal aromatic C=C reference peak (at approximately 1608 cm⁻¹) before and after light-curing.

  • Polymerization Shrinkage:

    • Protocol: Determine the volumetric shrinkage using a mercury dilatometer or by measuring the density of the uncured and cured composite material (e.g., using a gas pycnometer).

  • Water Sorption and Solubility:

    • Protocol: Prepare disc-shaped specimens and measure their initial mass. Immerse the specimens in distilled water for a specified period (e.g., 7 days) and then measure their mass again. Subsequently, dry the specimens to a constant mass and re-weigh to calculate water sorption and solubility according to ISO 4049.

Biocompatibility Testing
  • Protocol: Conduct in vitro cytotoxicity tests (e.g., MTT assay) on extracts of the cured composite material using relevant cell lines (e.g., human gingival fibroblasts) to assess any potential adverse biological effects.

Visualizations

Experimental Workflow for Composite Preparation and Testing

G cluster_prep Composite Preparation cluster_testing Property Testing resin_mix Resin Monomer Mixing (Bis-GMA, UDMA, DAS) initiator_add Addition of Initiator System (CQ, EDMAB, MEHQ) resin_mix->initiator_add filler_inc Filler Incorporation (Silanized Glass, Silica) initiator_add->filler_inc final_mix Final Homogenization filler_inc->final_mix specimen_prep Specimen Preparation & Light Curing final_mix->specimen_prep mech_test Mechanical Testing (Flexural, Compressive) specimen_prep->mech_test phys_test Physical Testing (DC, Shrinkage, Sorption) specimen_prep->phys_test bio_test Biocompatibility Testing (Cytotoxicity) specimen_prep->bio_test

Caption: Workflow for the preparation and evaluation of dental composites.

Radical Polymerization Pathway

G initiator Photoinitiator (CQ) + Light (hv) radical Free Radical (R•) initiator->radical Initiation monomer This compound Monomer radical->monomer Addition propagating Propagating Radical Chain monomer->propagating Propagation propagating->propagating Intramolecular Cyclization / Intermolecular Crosslinking crosslinking Crosslinked Polymer Network propagating->crosslinking Termination

Caption: Simplified radical polymerization pathway for this compound.

Discussion and Future Directions

The inclusion of this compound in dental resin composites is theoretically plausible due to its crosslinking capabilities. Its aliphatic ester structure may offer different degradation profiles and biocompatibility compared to aromatic-based monomers like Bis-GMA. Furthermore, the succinate moiety is a component of the Krebs cycle, which might suggest favorable biological properties.

However, the lack of published data on the performance of this compound in dental composites means that its potential benefits and drawbacks remain speculative. Key areas for future research include:

  • Copolymerization Kinetics: Investigating the reactivity ratios of this compound with common dental monomers (Bis-GMA, UDMA, TEGDMA) to understand its incorporation into the polymer network.

  • Mechanical Properties: A thorough evaluation of the flexural strength, compressive strength, and fracture toughness of composites containing varying concentrations of this compound.

  • Polymerization Stress: Allyl-based monomers can sometimes exhibit different polymerization kinetics, which may influence the development of polymerization stress, a critical factor in the longevity of dental restorations.

  • Biocompatibility: Detailed in vitro and in vivo studies are necessary to confirm the biocompatibility of this compound-based dental composites.

  • Degradation Studies: Assessing the hydrolytic and enzymatic stability of polymers containing this compound in a simulated oral environment.

References

Application Notes and Protocols for Diallyl Succinate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl succinate as a versatile monomer and crosslinking agent in the formulation of high-performance coatings and adhesives. The information is intended to guide researchers and formulation chemists in leveraging the unique properties of this compound to develop materials with tailored characteristics.

Introduction to this compound

This compound is an organic ester recognized for its utility as a monomer and chemical intermediate in polymer chemistry.[1] Its molecular structure, featuring two reactive allyl groups, allows it to participate in polymerization reactions, forming crosslinked polymer networks. This crosslinking capability is central to its application in coatings and adhesives, where it can significantly enhance the mechanical and thermal properties of the final product.[1]

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Appearance Colorless liquid
Boiling Point 105 °C at 3 mmHg
Density 1.051 g/mL at 25 °C

Role in Coatings and Adhesives Formulations

In both coating and adhesive formulations, this compound primarily functions as a crosslinking agent or a co-monomer .[1] Its incorporation into a polymer matrix can lead to the formation of a rigid and stable three-dimensional network structure, which imparts desirable properties to the cured material.[1]

In Coatings

When used in coatings, this compound can improve properties such as hardness, scratch resistance, and chemical resistance. It can be copolymerized with various other monomers, including methyl methacrylate (MMA), to create thermoset materials suitable for protective and decorative coatings.[1] The crosslinking introduced by this compound enhances the durability and longevity of the coating.

In Adhesives

In adhesive formulations, this compound can act as a reactive diluent, which helps to reduce the viscosity of the formulation for easier application.[2] Upon curing, it becomes an integral part of the polymer network, contributing to the adhesive's strength and thermal stability. While specific patents mention diallyl alkoxysilanes for enhancing bonding to substrates like liquid silicone rubber, the broader use of this compound in adhesive compositions is also noted.[3]

Polymerization and Curing Mechanisms

The polymerization of this compound typically proceeds via a free radical mechanism . This process can be initiated by thermal initiators or by ultraviolet (UV) radiation in the presence of a photoinitiator. The general mechanism involves the following key steps:

  • Initiation: A free radical initiator generates primary radicals, which then react with a this compound monomer.

  • Propagation: Monomer units are sequentially added to the growing polymer chain.

  • Intramolecular Cyclization: The growing radical can react with the second allyl group on the same monomer unit, forming a cyclic structure within the polymer chain.[1]

  • Intermolecular Crosslinking: The growing radical can also react with an allyl group on a different polymer chain, leading to the formation of a crosslinked network.

  • Termination: The polymerization process is concluded by the combination or disproportionation of two radical species.

The balance between intramolecular cyclization and intermolecular crosslinking is a critical factor that influences the final properties of the polymer.[1]

Polymerization_Mechanism Initiator Initiator Radical Primary Radical Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (Radical) Radical:e->GrowingChain:w Initiation Monomer This compound Monomer Monomer->GrowingChain Propagation GrowingChain->GrowingChain Propagation CyclizedChain Cyclized Polymer Chain (Radical) GrowingChain->CyclizedChain Intramolecular Cyclization CrosslinkedNetwork Crosslinked Polymer Network GrowingChain->CrosslinkedNetwork Intermolecular Crosslinking CyclizedChain->CrosslinkedNetwork Intermolecular Crosslinking

Figure 1: Radical polymerization mechanism of this compound.

Experimental Protocols

While specific formulations are often proprietary, the following protocols provide a general framework for incorporating this compound into experimental coating and adhesive systems.

Protocol 1: Formulation of a UV-Curable Coating

This protocol outlines the preparation of a simple UV-curable coating formulation using this compound as a crosslinking co-monomer.

Materials:

  • Acrylic Oligomer (e.g., Urethane Acrylate)

  • Reactive Diluent (e.g., Isobornyl Acrylate)

  • This compound

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

Procedure:

  • In a light-protected vessel, combine the acrylic oligomer and reactive diluent at a predetermined ratio (e.g., 70:30 by weight).

  • Add this compound to the mixture. The concentration can be varied (e.g., 5, 10, 15 wt%) to study its effect on coating properties.

  • Add the photoinitiator to the formulation, typically at a concentration of 1-5 wt% of the total resin mixture.

  • Thoroughly mix the components until a homogeneous solution is obtained. Avoid introducing air bubbles.

  • Apply the formulation to a substrate (e.g., glass or metal panel) using a film applicator to ensure a uniform thickness.

  • Cure the coated substrate under a UV lamp. The curing time and intensity will depend on the specific photoinitiator and the thickness of the coating.

  • Post-curing may be performed at a slightly elevated temperature to ensure complete reaction.

UV_Coating_Workflow cluster_formulation Formulation Oligomer Acrylic Oligomer Mixing Homogeneous Mixing Oligomer->Mixing Diluent Reactive Diluent Diluent->Mixing DAS This compound DAS->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Application Film Application on Substrate Mixing->Application Curing UV Curing Application->Curing Testing Performance Testing Curing->Testing

Figure 2: Experimental workflow for UV-curable coating formulation.
Protocol 2: Formulation of a Two-Part Epoxy Adhesive

This protocol describes the preparation of a two-part epoxy adhesive where this compound can be evaluated as a reactive diluent and crosslinking agent.

Materials:

  • Part A (Resin):

    • Bisphenol A based Epoxy Resin

    • This compound

  • Part B (Hardener):

    • Amine-based Curing Agent (e.g., Polyamidoamine)

Procedure:

  • Prepare Part A by blending the epoxy resin with this compound at various weight ratios (e.g., 90:10, 80:20). This step should be done under controlled temperature to manage viscosity.

  • Prepare Part B, which is the amine-based curing agent.

  • For application, mix Part A and Part B in the stoichiometric ratio recommended by the manufacturers of the epoxy resin and curing agent.

  • Apply the mixed adhesive to the substrates to be bonded.

  • Allow the adhesive to cure at room temperature or an elevated temperature as specified for the chosen epoxy system.

  • Perform adhesion testing (e.g., lap shear strength) after the adhesive has fully cured.

Performance Evaluation

To quantify the effect of this compound on the properties of coatings and adhesives, a range of standard characterization techniques should be employed.

Performance MetricTest Method (ASTM/ISO)Description
Adhesion Strength ASTM D1002 (Lap Shear)Measures the shear strength of an adhesive bond between two substrates.
Hardness ASTM D3363 (Pencil Hardness)Determines the hardness of a coating by the ability of pencil leads of known hardness to scratch the surface.
Chemical Resistance ASTM D1308Evaluates the effect of household and industrial chemicals on a coating.
Cure Time RheometerMonitors the change in viscosity or modulus over time to determine the gel point and full cure time.
Impact Resistance ASTM D2794Assesses the resistance of a coating to rapid deformation.
Flexibility ASTM D522 (Mandrel Bend Test)Measures the ability of a coating to resist cracking upon bending.

Conclusion

This compound is a valuable reactive monomer for the formulation of crosslinked coatings and adhesives. Its ability to participate in free-radical polymerization allows for the creation of robust polymer networks with enhanced mechanical and thermal properties. The experimental protocols and evaluation methods outlined in these notes provide a foundation for researchers to explore the full potential of this compound in developing advanced materials for a wide range of applications. Further optimization of formulations and curing conditions will be necessary to achieve the desired performance characteristics for specific end-uses.

References

Application Notes and Protocols: Synthesis of Hydrogels Using Diallyl Succinate as a Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone, the crosslinking agent, and the method of synthesis.

Diallyl succinate is a promising crosslinking agent for the synthesis of hydrogels. Its diallyl functionality allows for crosslinking via free-radical polymerization, a versatile and widely used method for hydrogel preparation. The ester linkages within the this compound molecule introduce biodegradability, which is a desirable characteristic for many biomedical applications, as the hydrogel can degrade into non-toxic byproducts that are easily cleared by the body.

These application notes provide detailed protocols for the synthesis and characterization of hydrogels using this compound as a crosslinker with common monomers such as acrylamide and N-vinylpyrrolidone.

Synthesis of Hydrogels

The synthesis of hydrogels using this compound as a crosslinker is typically achieved through free-radical polymerization. This process involves the initiation of a chain reaction by a free-radical initiator, which leads to the polymerization of monomers and the simultaneous crosslinking by the this compound molecules.

Experimental Workflow: Hydrogel Synthesis

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Characterization prep_monomer Prepare Monomer Solution (e.g., Acrylamide in deionized water) mix Mix Monomer and Crosslinker Solutions prep_monomer->mix prep_crosslinker Prepare this compound Solution prep_crosslinker->mix prep_initiator Prepare Initiator Solution (e.g., APS) purge Purge with Nitrogen (to remove oxygen) mix->purge add_initiator Add Initiator Solution purge->add_initiator polymerize Initiate Polymerization (e.g., by heating or adding a catalyst like TEMED) add_initiator->polymerize gelation Gelation Occurs polymerize->gelation purify Purify Hydrogel (e.g., by dialysis or washing) gelation->purify characterize Characterize Hydrogel Properties (Swelling, Mechanical, etc.) purify->characterize

Caption: Workflow for hydrogel synthesis via free-radical polymerization.

Protocol 1: Synthesis of Poly(acrylamide-co-diallyl succinate) Hydrogel

This protocol describes the synthesis of a polyacrylamide-based hydrogel crosslinked with this compound using a redox initiation system.

Materials:

  • Acrylamide (monomer)

  • This compound (crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)

  • Deionized water (solvent)

  • Nitrogen gas

Equipment:

  • Glass vials or molds

  • Magnetic stirrer and stir bar

  • Pipettes

  • Syringe and needle for nitrogen purging

Procedure:

  • Preparation of Precursor Solutions:

    • Monomer Solution: Prepare a 20% (w/v) solution of acrylamide in deionized water.

    • Crosslinker Solution: Prepare a 2% (w/v) solution of this compound in a suitable solvent (e.g., ethanol, as this compound has low water solubility).

    • Initiator Solution: Prepare a 10% (w/v) solution of ammonium persulfate in deionized water. This solution should be prepared fresh before use.

  • Polymerization:

    • In a glass vial, combine the desired amounts of the acrylamide and this compound solutions. For example, for a 5 mol% crosslinking density, mix the appropriate volumes to achieve this ratio relative to the acrylamide monomer.

    • Stir the mixture thoroughly for 15 minutes to ensure homogeneity.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the APS initiator solution (e.g., 50 µL per 1 mL of monomer/crosslinker solution).

    • Add TEMED (e.g., 5 µL per 1 mL of monomer/crosslinker solution) to catalyze the polymerization. The gelation should begin within minutes.

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to remove unreacted monomers, crosslinker, and initiator.

    • Change the water every 12 hours for 3-4 days to ensure complete purification.

  • Drying (Optional):

    • For characterization of the dry weight, the purified hydrogel can be dried in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of Hydrogels

The physical and chemical properties of the synthesized hydrogels should be characterized to determine their suitability for specific applications.

Experimental Protocols for Characterization

1. Swelling Ratio Determination:

The swelling behavior is a critical property of hydrogels, indicating their capacity to absorb and retain water.

Procedure:

  • A pre-weighed, dried hydrogel sample (Wd) is immersed in a specific buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (e.g., 37°C).

  • At regular time intervals, the hydrogel is removed from the solution, and excess surface water is gently blotted with filter paper.

  • The swollen hydrogel is weighed (Ws).

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

2. Mechanical Properties Testing:

The mechanical strength of a hydrogel is crucial for its application, especially in load-bearing tissues.

Procedure (Compressive Strength):

  • Cylindrical hydrogel samples of uniform dimensions are prepared.

  • The samples are placed on the platform of a universal testing machine.

  • A compression force is applied at a constant strain rate (e.g., 1 mm/min).

  • The stress and strain are recorded until the hydrogel fractures.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the chemical structure of the hydrogel and the successful incorporation of the crosslinker.

Procedure:

  • A dried hydrogel sample is ground into a fine powder.

  • The powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm-1).

  • The presence of characteristic peaks for the polymer and crosslinker functional groups confirms the hydrogel structure.

4. Scanning Electron Microscopy (SEM):

SEM is used to visualize the porous microstructure of the hydrogel.

Procedure:

  • A swollen hydrogel sample is freeze-dried (lyophilized) to preserve its porous structure.

  • The dried sample is mounted on an SEM stub and sputter-coated with a conductive material (e.g., gold).

  • The sample is imaged under high vacuum to observe the pore size and morphology.

Data Presentation

Quantitative data from characterization studies should be summarized in tables for easy comparison. The following are example templates for presenting such data.

Table 1: Swelling Ratio of this compound Crosslinked Hydrogels

Hydrogel Formulation (Monomer:Crosslinker ratio)Swelling Ratio in PBS (pH 7.4) (%)Time to Equilibrium Swelling (hours)
Acrylamide:this compound (98:2)Illustrative Value: 850 ± 50Illustrative Value: 24
Acrylamide:this compound (95:5)Illustrative Value: 620 ± 40Illustrative Value: 18
Acrylamide:this compound (90:10)Illustrative Value: 400 ± 30Illustrative Value: 12
N-vinylpyrrolidone:this compound (95:5)Illustrative Value: 750 ± 60Illustrative Value: 20

Note: The values in this table are for illustrative purposes only, as specific experimental data for this compound-crosslinked hydrogels are not widely available in the public domain.

Table 2: Mechanical Properties of this compound Crosslinked Hydrogels

Hydrogel Formulation (Monomer:Crosslinker ratio)Compressive Modulus (kPa)Compressive Strength at Break (kPa)
Acrylamide:this compound (98:2)Illustrative Value: 15 ± 2Illustrative Value: 45 ± 5
Acrylamide:this compound (95:5)Illustrative Value: 35 ± 4Illustrative Value: 80 ± 8
Acrylamide:this compound (90:10)Illustrative Value: 60 ± 7Illustrative Value: 120 ± 15
N-vinylpyrrolidone:this compound (95:5)Illustrative Value: 25 ± 3Illustrative Value: 65 ± 6

Note: The values in this table are for illustrative purposes only, as specific experimental data for this compound-crosslinked hydrogels are not widely available in the public domain.

Applications in Drug Development

Hydrogels crosslinked with this compound are particularly promising for controlled drug delivery applications due to their biodegradability. The ester linkages in the crosslinker can be hydrolyzed under physiological conditions, leading to the gradual degradation of the hydrogel network and the sustained release of an encapsulated drug.

Drug Release Mechanism

G cluster_loading Drug Loading cluster_release Drug Release loading Drug Encapsulated within Hydrogel Matrix hydrolysis Hydrolysis of Ester Linkages in this compound loading->hydrolysis diffusion Drug Diffusion from Swollen Matrix loading->diffusion degradation Hydrogel Network Degradation hydrolysis->degradation release Sustained Drug Release degradation->release diffusion->release

Caption: Mechanisms of drug release from a biodegradable hydrogel.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model drug into the hydrogel and studying its release profile.

Materials:

  • Synthesized and purified this compound crosslinked hydrogels

  • Model drug (e.g., Methylene Blue, Vitamin B12, or a specific therapeutic agent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Loading (Equilibrium Swelling Method):

    • Prepare a stock solution of the model drug in PBS at a known concentration.

    • Immerse pre-weighed, dried hydrogel samples in the drug solution.

    • Allow the hydrogels to swell for 24-48 hours at room temperature in the dark to reach equilibrium.

    • The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C in a shaking water bath.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released over time.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the synthesis, characterization, and application of hydrogels crosslinked with this compound. The versatility of free-radical polymerization allows for the incorporation of various monomers to tailor the hydrogel properties for specific needs in drug delivery and other biomedical fields. While specific quantitative data for this compound-crosslinked hydrogels is not extensively documented in publicly available literature, the provided protocols and characterization methods will enable researchers to generate this data and explore the full potential of this promising biodegradable crosslinker. Further research is encouraged to fully elucidate the structure-property relationships of these hydrogels and to explore their efficacy in various in vivo models.

Application Notes and Protocols: The Role of Diallyl Succinate in Modifying Polyester Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of diallyl succinate as a modifying agent to enhance the properties of polyesters. The information compiled herein, based on available scientific literature, is intended to guide researchers in developing novel polyester-based materials with tailored thermal and mechanical characteristics.

Introduction

This compound is a versatile monomer containing two allyl functional groups, which allows it to act as a crosslinking agent in the synthesis of unsaturated polyesters. By incorporating this compound into the polyester matrix, a three-dimensional network structure is formed upon curing, leading to significant improvements in the material's properties. This modification transforms the thermoplastic polyester into a thermoset, enhancing its thermal stability, mechanical strength, and chemical resistance. The crosslinking occurs via free-radical polymerization of the allyl groups, typically initiated by peroxides.

Mechanism of Action: Free-Radical Crosslinking

The modification of unsaturated polyesters with this compound is achieved through a free-radical polymerization process. This process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: The process begins with the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP), often facilitated by heat or an accelerator (e.g., cobalt octoate). This decomposition generates free radicals.

  • Propagation: The highly reactive free radicals attack the carbon-carbon double bonds of the allyl groups in this compound and the unsaturation present in the polyester backbone. This initiates a chain reaction, where the newly formed radical species continue to react with other unsaturated sites, creating a growing polymer network.

  • Termination: The polymerization process ceases when two growing radical chains combine (recombination) or when a radical is transferred to another molecule, terminating the chain growth.

The resulting crosslinked network provides the polyester with its enhanced properties.

Impact on Polyester Properties: Quantitative Data

While specific quantitative data for polyesters modified exclusively with this compound is limited in publicly available literature, data for similar diallyl esters, such as diallyl phthalate (DAP), provide valuable insights into the expected effects. The following tables summarize the typical influence of diallyl ester crosslinking on the mechanical and thermal properties of unsaturated polyester resins.

Table 1: Effect of Diallyl Phthalate (DAP) Content on Mechanical Properties of a Cured Unsaturated Polyester Resin

DAP Content (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
0 (Neat Resin)6378-
5---
10---
157212518

Note: The data presented is a compilation from various sources and represents typical values for unsaturated polyester resins modified with diallyl phthalate. The exact values will vary depending on the specific polyester, curing conditions, and testing methods used. A hyphen (-) indicates that specific data was not available in the reviewed literature.

Table 2: Thermal Properties of Diallyl Phthalate (DAP) Modified Polyester

PropertyValue
Glass Transition Temperature (Tg)Increases with crosslink density
Thermal Decomposition TemperatureDAP resin is thermally stable up to approximately 340 °C[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an unsaturated polyester and its subsequent crosslinking with a diallyl ester like this compound. Researchers should optimize these protocols based on their specific materials and desired properties.

Synthesis of Unsaturated Polyester Resin

This protocol describes a two-step polycondensation reaction to synthesize an unsaturated polyester.

Materials:

  • Maleic Anhydride

  • Phthalic Anhydride

  • Propylene Glycol

  • Ethylene Glycol

  • Titanium (IV) butoxide (catalyst)

  • Toluene (as an azeotropic solvent for water removal)

Procedure:

  • Charge the reaction vessel with maleic anhydride, phthalic anhydride, propylene glycol, and ethylene glycol in the desired molar ratio.

  • Add the titanium (IV) butoxide catalyst (typically 0.05-0.1% by weight of the total reactants).

  • Add toluene to the mixture.

  • Heat the mixture to 150-160°C under a nitrogen atmosphere with continuous stirring to initiate the esterification reaction. Water will be removed azeotropically with toluene.

  • After the initial esterification (indicated by a decrease in the acid value), gradually increase the temperature to 190-220°C to facilitate the polycondensation reaction.

  • Continue the reaction until the desired acid value and viscosity are reached.

  • Cool the resulting unsaturated polyester resin to room temperature.

Crosslinking of Unsaturated Polyester with this compound

This protocol outlines the procedure for curing the synthesized unsaturated polyester resin with this compound.

Materials:

  • Unsaturated Polyester Resin (synthesized as per Protocol 4.1)

  • This compound (crosslinking agent)

  • Styrene (reactive diluent, optional)

  • Methyl Ethyl Ketone Peroxide (MEKP) (initiator)

  • Cobalt Octoate (6% solution) (accelerator)

Procedure:

  • In a suitable container, thoroughly mix the unsaturated polyester resin with the desired amount of this compound (e.g., 10-30% by weight of the resin). If a lower viscosity is required, styrene can be added as a reactive diluent.

  • Add the cobalt octoate accelerator to the resin mixture (typically 0.1-0.5% by weight of the resin) and stir until homogeneously dispersed.

  • Just before application, add the MEKP initiator (typically 1-2% by weight of the resin) and mix thoroughly but gently to avoid introducing excessive air bubbles.

  • Pour the catalyzed resin into a mold or apply it to the desired substrate.

  • Allow the resin to cure at room temperature for 24 hours.

  • For optimal properties, a post-curing step is recommended. This typically involves heating the cured polyester at a temperature of 80-120°C for several hours. The exact temperature and time will depend on the specific formulation.

Visualizations

Free-Radical Crosslinking Pathway

The following diagram illustrates the free-radical polymerization mechanism responsible for the crosslinking of an unsaturated polyester with this compound.

FreeRadicalPolymerization Initiator Initiator (e.g., MEKP) Radical Free Radical (R•) Initiator->Radical Decomposition (Heat/Accelerator) Polyester Unsaturated Polyester (-CH=CH-) Radical->Polyester Initiation GrowingChain1 Growing Polymer Chain (P•) Polyester->GrowingChain1 Propagation DiallylSuccinate This compound (CH2=CH-CH2-OOC-(CH2)2-COO-CH2-CH=CH2) DiallylSuccinate->GrowingChain1 GrowingChain1->Polyester GrowingChain1->DiallylSuccinate Propagation GrowingChain2 Growing Polymer Chain (P'-) GrowingChain1->GrowingChain2 Termination (Recombination) CrosslinkedNetwork Crosslinked Polyester Network GrowingChain2->CrosslinkedNetwork

Caption: Free-radical polymerization mechanism for crosslinking.

Experimental Workflow

The diagram below outlines the general workflow for preparing and characterizing this compound-modified polyesters.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_formulation Formulation & Curing cluster_characterization Characterization Monomers Monomers (Diacids, Diols) Polycondensation Polycondensation Monomers->Polycondensation Catalyst Catalyst Catalyst->Polycondensation UP_Resin Unsaturated Polyester Resin Polycondensation->UP_Resin Mixing Mixing UP_Resin->Mixing DAS This compound DAS->Mixing Initiator Initiator Initiator->Mixing Accelerator Accelerator Accelerator->Mixing Curing Curing (Room Temp + Post-Cure) Mixing->Curing CrosslinkedPolyester Crosslinked Polyester Curing->CrosslinkedPolyester ThermalAnalysis Thermal Analysis (DSC, TGA) CrosslinkedPolyester->ThermalAnalysis MechanicalTesting Mechanical Testing (Tensile, Flexural, Impact) CrosslinkedPolyester->MechanicalTesting

Caption: Experimental workflow for modified polyesters.

References

Application Notes and Protocols for Diallyl Succinate in Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of diallyl succinate for enhancing gene transfection efficiency is a novel area of research and is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the hypothetical application of this compound as a component in a polymer-based gene delivery system. The experimental data presented are illustrative examples and should be considered hypothetical. Researchers are advised to conduct their own optimization experiments.

Introduction

Gene therapy holds immense promise for the treatment of a wide range of genetic and acquired diseases. A key challenge in gene therapy is the development of safe and efficient vectors for the delivery of nucleic acids into target cells. While viral vectors are efficient, they have inherent safety concerns such as immunogenicity and insertional mutagenesis. Non-viral vectors, particularly cationic polymers, have emerged as a safer alternative. These polymers can condense negatively charged nucleic acids into nanoparticles, protecting them from degradation and facilitating their cellular uptake.

This compound, a diallyl ester of succinic acid, is a monomer that can be polymerized to form crosslinked polymers. While not a standard reagent for gene transfection, its structure presents an intriguing possibility for the development of novel, biodegradable gene delivery vectors. The succinate moiety is a natural metabolite, suggesting that polymers derived from it may have good biocompatibility and biodegradability. The allyl groups provide a scaffold for polymerization and further functionalization.

This document provides a hypothetical framework for the use of a this compound-based cationic polymer for gene transfection, including its proposed mechanism of action, protocols for its use, and example data.

Proposed Mechanism of Action

We hypothesize that a cationic polymer synthesized from a this compound derivative could enhance gene transfection through the following mechanism:

  • Polyplex Formation: The cationic polymer electrostatically interacts with negatively charged nucleic acids (plasmid DNA, mRNA, or siRNA) to form condensed, nanosized particles called polyplexes. This condensation protects the nucleic acid from nuclease degradation.

  • Cellular Uptake: The positively charged surface of the polyplexes facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.

  • Endosomal Escape: Once inside the cell, the polymer should facilitate the escape of the polyplex from the endosome into the cytoplasm. This is a critical step, as it prevents the degradation of the nucleic acid in the lysosome. This "proton sponge" effect is a common mechanism for amine-rich cationic polymers.

  • Nucleic Acid Release: In the cytoplasm, the nucleic acid is released from the polymer, allowing it to traffic to its site of action (e.g., the nucleus for plasmid DNA).

  • Biodegradation: Ideally, the polymer backbone, containing ester linkages from the succinate, would be biodegradable, breaking down into non-toxic byproducts that are cleared by the cell.

Data Presentation

The following tables present hypothetical data to illustrate the potential performance of a this compound-based transfection reagent, herein referred to as "Polymer-DAS."

Table 1: Effect of Polymer-DAS/DNA Ratio on Transfection Efficiency and Cell Viability

Polymer-DAS/DNA Ratio (w/w)Transfection Efficiency (%)Cell Viability (%)
1:115 ± 2.195 ± 3.5
2:135 ± 3.592 ± 2.8
4:165 ± 4.285 ± 4.1
6:175 ± 3.878 ± 5.3
8:172 ± 4.565 ± 6.2
10:168 ± 3.955 ± 5.8
Lipofectamine® 2000 (Control)80 ± 3.175 ± 4.7

HEK293T cells were transfected with a GFP-expressing plasmid. Transfection efficiency was measured by flow cytometry 48 hours post-transfection. Cell viability was assessed by MTT assay.

Table 2: Transfection Efficiency of Polymer-DAS in Different Cell Lines

Cell LineTransfection Efficiency with Polymer-DAS (%)Transfection Efficiency with Lipofectamine® 2000 (%)
HEK293T75 ± 3.880 ± 3.1
HeLa60 ± 4.570 ± 3.9
A54945 ± 3.255 ± 4.2
Primary HUVEC30 ± 2.840 ± 3.5

Transfections were performed using a 6:1 Polymer-DAS/DNA ratio.

Experimental Protocols

Protocol 1: General Procedure for Plasmid DNA Transfection using Polymer-DAS

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA (high purity, endotoxin-free, 1 µg/µL)

  • Polymer-DAS solution (1 mg/mL in sterile water)

  • Multi-well tissue culture plates

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation: a. For each well to be transfected, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile microfuge tube. Mix gently. b. In a separate tube, dilute the required amount of Polymer-DAS (e.g., for a 6:1 ratio, use 6 µg or 6 µL of a 1 mg/mL solution) in 50 µL of serum-free medium. Mix gently. c. Add the diluted Polymer-DAS to the diluted DNA solution all at once. d. Mix immediately by gentle vortexing or pipetting. e. Incubate the mixture for 20-30 minutes at room temperature to allow for polyplex formation.

  • Transfection: a. Aspirate the growth medium from the cells. b. Add 100 µL of the Polymer-DAS/DNA complexes dropwise to the cells. c. Add 400 µL of complete growth medium (containing serum) to each well. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Analyze gene expression (e.g., by fluorescence microscopy for GFP, or by qPCR or Western blot for other genes of interest).

Protocol 2: Hypothetical Synthesis of a Cationic this compound-based Polymer

This protocol describes a hypothetical two-step process to synthesize a cationic polymer from this compound.

Step 1: Thiol-ene "Click" Reaction to Introduce Amine Groups

  • Dissolve this compound in a suitable solvent (e.g., THF).

  • Add a thiol-containing amine, such as cysteamine (2-aminoethanethiol), in a 2:1 molar ratio to this compound.

  • Add a photoinitiator (e.g., DMPA).

  • Irradiate the mixture with UV light (365 nm) for a specified time to drive the thiol-ene reaction, which will add the amine groups to the allyl functionalities of the this compound.

  • Purify the resulting amine-functionalized succinate monomer by precipitation and washing.

Step 2: Polymerization

  • The amine-functionalized monomer could then be polymerized through various potential strategies, for instance, by reacting it with a di-epoxide crosslinker to form a poly(beta-amino ester).

  • The resulting polymer would be purified by dialysis to remove unreacted monomers and low molecular weight oligomers.

  • The final polymer would be characterized for its molecular weight, charge density, and buffering capacity.

Visualizations

G cluster_0 Hypothetical Synthesis of Cationic Polymer-DAS DAS This compound UV UV Light + Photoinitiator DAS->UV Cysteamine Cysteamine (Thiol-Amine) Cysteamine->UV Monomer Amine-Functionalized Succinate Monomer UV->Monomer PolymerDAS Cationic Polymer-DAS Monomer->PolymerDAS Crosslinker Crosslinker (e.g., Di-epoxide) Crosslinker->PolymerDAS

Caption: Hypothetical synthesis of a cationic polymer from this compound.

G cluster_1 Cationic Polymer-Mediated Gene Transfection Workflow Polymer Cationic Polymer (e.g., Polymer-DAS) Polyplex Polyplex Formation Polymer->Polyplex DNA Nucleic Acid (e.g., Plasmid DNA) DNA->Polyplex Uptake Cellular Uptake (Endocytosis) Polyplex->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release Nucleic Acid Release Escape->Release Nucleus Nucleus Release->Nucleus for pDNA Expression Gene Expression Nucleus->Expression

Caption: General workflow of gene transfection using a cationic polymer.

G cluster_2 Potential Signaling Role of Succinate ExtraSuccinate Extracellular Succinate SUCNR1 SUCNR1 Receptor ExtraSuccinate->SUCNR1 Signaling Intracellular Signaling Cascade SUCNR1->Signaling GeneReg Modulation of Gene Expression Signaling->GeneReg

Caption: Potential signaling pathway of extracellular succinate.

Application Notes and Protocols: Diallyl Succinate-Based Photopolymers for 3D Printing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diallyl succinate-based photopolymers are emerging as a versatile class of materials for 3D printing, offering unique advantages such as biocompatibility, degradability, and low viscosity for high-resolution printing. This document provides detailed application notes and experimental protocols for the use of a specific this compound-based photopolymer, poly(allyl glycidyl ether succinate) (PAGES), in Digital Light Processing (DLP) 3D printing. The solvent-free nature of the PAGES resin system minimizes part shrinkage and residual stress, making it an attractive candidate for applications in regenerative medicine, tissue engineering, and drug delivery.[1][2]

Key Applications:
  • Biomedical Implants: The degradable nature of PAGES makes it suitable for creating temporary scaffolds that degrade as new tissue forms.[1]

  • Tissue Engineering: The ability to print soft materials with tunable mechanical properties allows for the fabrication of complex structures that mimic native tissue environments.[1]

  • Drug Delivery: While not explicitly detailed in the provided context, the inherent properties of polyesters like PAGES suggest potential for controlled drug release as the polymer matrix degrades. The biocompatibility of succinate-based polymers is a known advantage in drug delivery systems.[3][4]

  • Sustainable Engineering: The development of degradable polymers for 3D printing contributes to green engineering efforts by reducing plastic waste.[1]

Material Properties and Performance Data

The properties of 3D printed PAGES constructs can be tuned by varying the degree of polymerization (DP) of the PAGES oligomer and the crosslinking ratio with a thiol-based crosslinker.

Table 1: Mechanical Properties of 3D Printed PAGES Formulations [1][5]

Formulation (DP / Thiol:Ene Ratio)Tensile Modulus (MPa)
DP6 5:10.43
DP6 10:11.12
DP6 20:12.54
DP9 5:10.89
DP9 10:12.18
DP9 20:14.35
DP16 5:11.54
DP16 10:13.67
DP16 20:16.18

Table 2: Degradation and Swelling Properties of 3D Printed PAGES [1]

Formulation (DP / Thiol:Ene Ratio)Time to Complete Degradation (days)Swelling (%)Sol Fraction (%)
DP6 5:112~180~12
DP9 5:1Not Specified~160~8
DP16 5:1Not Specified~140~6
DP6 10:1Not Specified~130~5
DP9 10:1Not Specified~110~4
DP16 10:140~100~3
DP6 20:1Not Specified~90~3.5
DP9 20:1Not Specified~80~2.5
DP16 20:1Not Specified~70~2

Degradation was performed under accelerated conditions (1N NaOH at 37°C with agitation).[1]

Table 3: Part Shrinkage in PAGES Resin Formulations [1][2]

Polymer Resin CompositionAverage Shrinkage (%)
80% with solvent9.5
Solvent-free0.3

Experimental Protocols

Synthesis of Poly(allyl glycidyl ether succinate) (PAGES)

This protocol describes the ring-opening copolymerization of succinic anhydride and allyl glycidyl ether to synthesize PAGES.

cluster_synthesis PAGES Synthesis Workflow start Start reactants Combine Succinic Anhydride and Allyl Glycidyl Ether start->reactants catalyst Add Catalyst (e.g., organocatalyst) reactants->catalyst reaction Heat and Stir under Inert Atmosphere (e.g., 90°C for 24h) catalyst->reaction purification Purify the Polymer (e.g., precipitation in cold solvent) reaction->purification drying Dry under Vacuum to Constant Weight purification->drying end PAGES Polymer drying->end cluster_resin_formulation Resin Formulation Workflow start Start dissolve_polymer Dissolve PAGES Polymer in a suitable solvent (if not solvent-free) start->dissolve_polymer add_crosslinker Add Thiol Crosslinker (e.g., trifunctional thiol) dissolve_polymer->add_crosslinker add_photoinitiator Add Photoinitiator (e.g., LAP) add_crosslinker->add_photoinitiator mix Mix thoroughly until homogeneous add_photoinitiator->mix degas Degas the resin (e.g., using a centrifuge or vacuum) mix->degas end Printable Resin degas->end cluster_dlp_printing DLP 3D Printing Workflow start Start load_resin Load the formulated resin into the printer vat start->load_resin slice_model Slice the 3D CAD model into layers load_resin->slice_model set_parameters Set printing parameters (e.g., exposure time, layer height) slice_model->set_parameters print Initiate the layer-by-layer printing process set_parameters->print remove_print Remove the printed object from the build plate print->remove_print wash Wash the object to remove unreacted resin (e.g., with isopropanol) remove_print->wash post_cure Post-cure the object with UV light to ensure complete crosslinking wash->post_cure end Final 3D Printed Part post_cure->end cluster_biological_interaction Hypothesized Biological Interaction implant 3D Printed PAGES Implant degradation Degradation implant->degradation degradation_products Succinic Acid & Other Byproducts degradation->degradation_products cellular_uptake Cellular Uptake / Local pH Change degradation_products->cellular_uptake cellular_response Cellular Response (e.g., Proliferation, Inflammation) cellular_uptake->cellular_response tissue_regeneration Tissue Regeneration cellular_response->tissue_regeneration

References

Application Notes and Protocols for Suspension Polymerization of Diallyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the suspension polymerization of diallyl succinate. This method is crucial for producing spherical polymer particles (beads) with controlled size and morphology, which can be valuable in various applications, including chromatography, solid-phase synthesis, and as microcarriers.

Introduction to Suspension Polymerization of this compound

Suspension polymerization is a heterogeneous polymerization technique where a water-insoluble monomer, this compound, is dispersed as fine droplets in a continuous aqueous phase. The polymerization is initiated by a monomer-soluble initiator, and it proceeds within these monomer droplets, which act as tiny bulk reactors. A suspension stabilizer is added to the aqueous phase to prevent the droplets from coalescing. The final product is a stable suspension of spherical polymer beads, which can be easily separated by filtration.

This compound is a bifunctional monomer containing two allyl groups, which allows for the formation of crosslinked polymers. A key characteristic of diallyl ester polymerization is the high tendency for intramolecular cyclization, which influences the final polymer structure and properties. Additionally, degradative chain transfer is a significant reaction pathway that can lead to polymers with relatively low molecular weight.

Experimental Protocols

Materials
  • Monomer: this compound (CAS 925-16-6)

  • Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)

  • Suspension Stabilizer: Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Continuous Phase: Deionized water

  • Optional Porogen (for porous beads): Toluene, n-heptane, or cyclohexanol

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Heating mantle or water bath with temperature control.

  • Buchner funnel and filter paper for product isolation.

  • Vacuum oven for drying the polymer beads.

Detailed Protocol for Non-Porous Poly(this compound) Beads

This protocol describes a typical laboratory-scale synthesis of non-porous poly(this compound) beads.

  • Preparation of the Aqueous Phase: In a 500 mL three-neck flask, dissolve 1.0 g of poly(vinyl alcohol) in 200 mL of deionized water with gentle heating and stirring until a clear solution is obtained. This will serve as the continuous phase and suspension stabilizer.

  • Nitrogen Purging: Equip the flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Preparation of the Organic Phase: In a separate beaker, dissolve 0.5 g of benzoyl peroxide (initiator) in 50 g of this compound (monomer).

  • Dispersion: Under vigorous stirring (e.g., 300-500 rpm), add the organic phase to the aqueous phase in the reaction flask. The stirring should be sufficient to form a fine dispersion of monomer droplets. The size of the droplets, and consequently the final polymer beads, is influenced by the stirring speed.

  • Polymerization: Heat the reaction mixture to 70-80°C to initiate the polymerization. Maintain this temperature for 6-8 hours with continuous stirring. The polymerization of the monomer droplets will lead to the formation of solid polymer beads.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the polymer beads by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected beads thoroughly with hot water to remove the suspension stabilizer, followed by washing with methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer beads in a vacuum oven at 60°C until a constant weight is achieved.

Protocol for Porous Poly(this compound) Beads

To create porous beads, a porogen (a non-reactive solvent for the monomer but a non-solvent for the polymer) is included in the organic phase.

  • Aqueous Phase Preparation: Follow step 1 from the non-porous protocol.

  • Nitrogen Purging: Follow step 2 from the non-porous protocol.

  • Organic Phase Preparation with Porogen: In a separate beaker, dissolve 0.5 g of benzoyl peroxide in a mixture of 50 g of this compound and 50 g of a porogen (e.g., a 1:1 mixture of toluene and n-heptane). The type and amount of porogen will determine the pore size and porosity of the final beads.

  • Dispersion, Polymerization, Work-up, Purification, and Drying: Follow steps 4 through 8 from the non-porous protocol. The porogen is removed during the washing and drying steps, leaving behind a porous structure.

Data Presentation: Influence of Key Parameters

The properties of the resulting poly(this compound) beads are highly dependent on the polymerization conditions. The following tables summarize the expected influence of key parameters.

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator ConcentrationParticle SizeMolecular WeightPolymerization Rate
LowLargerHigherSlower
HighSmallerLowerFaster

Higher initiator concentrations lead to the formation of a larger number of oligoradicals, which can result in smaller, more numerous particles[1]. An increased rate of initiation also generally leads to polymers with lower molecular weight.

Table 2: Effect of Suspension Stabilizer (PVA) Concentration on Particle Properties

Stabilizer ConcentrationParticle SizeParticle AgglomerationParticle Size Distribution
LowLargerHighBroad
OptimalSmallerLowNarrow
HighMay increase due to viscosityLowMay broaden

Poly(vinyl alcohol) acts as a protective colloid, preventing droplet coalescence. An optimal concentration is required for stable dispersion and uniform particle size[2][3].

Table 3: Effect of Stirring Speed on Particle Size

Stirring SpeedParticle Size
LowLarger
HighSmaller

Higher agitation speeds lead to smaller monomer droplets, resulting in smaller polymer beads.

Table 4: Effect of Monomer to Water Ratio on Polymerization

Monomer:Water RatioSystem ViscosityHeat DissipationParticle Agglomeration
Low (e.g., 1:10)LowGoodLow
High (e.g., 1:2)HighPoorHigh

A lower monomer-to-water ratio ensures better heat dissipation and a less viscous medium, reducing the likelihood of particle agglomeration.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the suspension polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification prep_aq Prepare Aqueous Phase (PVA in Water) disperse Disperse Organic Phase in Aqueous Phase prep_aq->disperse prep_org Prepare Organic Phase (Initiator in Monomer) prep_org->disperse polymerize Heat to Initiate Polymerization disperse->polymerize cool Cool Reaction Mixture polymerize->cool filtrate Filter to Collect Beads cool->filtrate wash Wash Beads filtrate->wash dry Dry Beads wash->dry product Final Polymer Beads dry->product

Caption: Experimental workflow for suspension polymerization.

logical_relationships cluster_params Controllable Parameters cluster_props Resulting Properties stir_speed Stirring Speed particle_size Particle Size stir_speed->particle_size initiator_conc Initiator Concentration initiator_conc->particle_size mw Molecular Weight initiator_conc->mw yield Yield initiator_conc->yield stabilizer_conc Stabilizer Concentration stabilizer_conc->particle_size stability Dispersion Stability stabilizer_conc->stability temp Temperature temp->mw temp->yield monomer_water_ratio Monomer:Water Ratio monomer_water_ratio->yield monomer_water_ratio->stability porosity Porosity (with porogen)

Caption: Key parameter relationships in suspension polymerization.

References

Troubleshooting & Optimization

How to minimize cyclization in Diallyl succinate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diallyl succinate polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cyclization and troubleshooting common issues encountered during the polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the polymerization of this compound?

The primary challenge in the polymerization of this compound is the high propensity for intramolecular cyclization, a reaction where the growing polymer chain reacts with the second double bond within the same monomer unit.[1] This process competes with the desired intermolecular propagation, which leads to linear polymer chain growth and crosslinking. Excessive cyclization can result in a polymer with a lower molecular weight, reduced crosslink density, and altered mechanical properties.

Q2: How does monomer concentration affect cyclization in this compound polymerization?

Monomer concentration plays a crucial role in controlling the extent of cyclization. At lower monomer concentrations, the probability of the reactive radical on a growing polymer chain encountering the second allyl group of its own monomer unit is higher, leading to increased intramolecular cyclization. Conversely, at higher monomer concentrations, the proximity of other monomer molecules is greater, favoring intermolecular propagation and reducing the relative amount of cyclization.

Q3: What is the effect of initiator concentration on the polymerization process?

The initiator concentration influences the rate of polymerization and the number of growing polymer chains. A higher initiator concentration leads to a faster polymerization rate due to the generation of more radicals.[2][3] However, an excessively high initiator concentration can lead to the formation of shorter polymer chains and may not necessarily suppress cyclization. Finding the optimal initiator concentration is key to balancing the polymerization rate and the desired polymer structure.

Q4: Can temperature be used to control cyclization?

Yes, temperature is a critical parameter. While higher temperatures generally increase the rate of polymerization, the effect on cyclization versus linear propagation can be complex. The activation energies for cyclization and linear propagation may differ, meaning a change in temperature can shift the balance between these two reaction pathways. For this compound, it is generally recommended to conduct the polymerization at a moderate temperature to control the reaction kinetics and minimize side reactions.

Q5: Are there alternative monomers to this compound that are less prone to cyclization?

While this guide focuses on this compound, it is worth noting that other diallyl esters of aliphatic dicarboxylic acids exist. The tendency for cyclization can vary depending on the length of the chain separating the two allyl groups. However, this compound exhibits an unusually high tendency for cyclization compared to other diallyl esters.[1] If the application allows, exploring other monomers is a potential strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield - High degree of cyclization: Intramolecular cyclization does not contribute to the growth of long polymer chains. - Inhibitors present: Residual inhibitors in the monomer or solvent can quench radicals. - Low initiator concentration: Insufficient radicals to initiate polymerization effectively.- Increase the monomer concentration to favor intermolecular propagation. - Purify the monomer and solvent to remove inhibitors. - Optimize the initiator concentration.
Polymer is soluble (not crosslinked) - Excessive cyclization: The formation of cyclic structures consumes double bonds that would otherwise participate in crosslinking.[1] - Premature termination: Chain transfer agents or impurities can terminate growing chains.- Increase the monomer concentration. - Use a solvent that does not act as a chain transfer agent. - Ensure all reagents and glassware are free of impurities.
Inconsistent Polymer Properties - Variable reaction conditions: Fluctuations in temperature or monomer/initiator concentration. - Heterogeneous reaction mixture: Poor mixing leading to localized differences in reaction rates.- Maintain precise control over reaction temperature and reagent concentrations. - Ensure vigorous and consistent stirring throughout the polymerization.
Broad Molecular Weight Distribution - Chain transfer reactions: Transfer of the radical to monomer, solvent, or polymer. - High initiator concentration: Leads to a larger number of shorter chains.- Use a solvent with a low chain transfer constant. - Optimize the initiator concentration to a lower level. - Consider controlled radical polymerization techniques.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound with Minimized Cyclization

This protocol is designed to favor intermolecular propagation over intramolecular cyclization by utilizing a higher monomer concentration.

Materials:

  • This compound (freshly distilled)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene (or other suitable solvent with a low chain transfer constant)

  • Nitrogen gas (high purity)

  • Schlenk flask and condenser

  • Magnetic stirrer and hot plate

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation:

    • Purify the this compound by vacuum distillation to remove any inhibitors.

    • Recrystallize the initiator (BPO or AIBN) from a suitable solvent (e.g., methanol for BPO) to ensure purity.

  • Reaction Setup:

    • Assemble a Schlenk flask with a condenser and a magnetic stir bar.

    • Dry the glassware thoroughly in an oven and allow it to cool under a stream of nitrogen.

  • Polymerization:

    • Add the desired amount of this compound to the Schlenk flask. For minimizing cyclization, a higher monomer concentration is recommended (e.g., > 50% by weight in solvent, or bulk polymerization).

    • If using a solvent, add anhydrous toluene to the flask.

    • Dissolve the calculated amount of initiator in the monomer/solvent mixture. A typical initiator concentration is in the range of 0.1-1.0 mol% relative to the monomer.

    • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO) under a nitrogen atmosphere with constant stirring.

    • Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by NMR to determine monomer conversion and degree of cyclization).

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or ethanol).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Determination of the Degree of Cyclization using ¹H NMR Spectroscopy

Principle:

The degree of cyclization can be estimated by comparing the integration of the signals corresponding to the unreacted (pendant) allyl groups with those of the polymer backbone.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the purified poly(this compound) in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the polymer solution.

    • Identify the characteristic signals:

      • Pendant allyl group protons (vinylic protons): typically in the range of 5.0-6.0 ppm.

      • Polymer backbone protons: typically in the range of 2.5-4.5 ppm.

  • Calculation:

    • Integrate the area of the signals corresponding to the pendant allyl protons (A_allyl).

    • Integrate the area of a characteristic signal in the polymer backbone (A_backbone).

    • The degree of unsaturation (and thus an indication of the extent of linear propagation vs. cyclization) can be calculated based on the ratio of these integrations, taking into account the number of protons each signal represents. A lower A_allyl relative to A_backbone indicates a higher degree of reaction of the second allyl group, which can be through either cyclization or crosslinking. Further analysis with ¹³C NMR can provide more detailed structural information.

Quantitative Data

The following table summarizes the expected qualitative effects of key reaction parameters on the polymerization of this compound. It is important to note that precise quantitative data is highly dependent on the specific experimental setup and should be determined empirically.

Parameter Condition Effect on Cyclization Effect on Molecular Weight
Monomer Concentration HighDecreasedIncreased
LowIncreasedDecreased
Initiator Concentration HighMay increase slightlyDecreased
LowMay decrease slightlyIncreased
Temperature HighVariable, depends on activation energiesGenerally decreased
LowVariable, depends on activation energiesGenerally increased

Visualizations

Polymerization Pathways of this compound

G M This compound Monomer P_linear Linear Propagation M->P_linear + R R Growing Polymer Chain (Radical) P_cyclic Intramolecular Cyclization R->P_cyclic Intramolecular reaction Polymer_linear Linear Polymer Chain (with pendant allyl group) P_linear->Polymer_linear Polymer_cyclic Polymer Chain with Cyclic Unit P_cyclic->Polymer_cyclic Crosslinked Crosslinked Polymer Polymer_linear->Crosslinked + another polymer chain

Caption: Competing pathways in this compound polymerization.

Troubleshooting Workflow for Low Polymer Yield

G Start Low Polymer Yield Observed Check_Conc Check Monomer Concentration Start->Check_Conc Is_Low Is it low? Check_Conc->Is_Low Increase_Conc Increase Monomer Concentration Is_Low->Increase_Conc Yes Check_Inhibitors Check for Inhibitors Is_Low->Check_Inhibitors No End Re-run Experiment Increase_Conc->End Purify Purify Monomer and Solvent Check_Inhibitors->Purify Check_Initiator Check Initiator Concentration Check_Inhibitors->Check_Initiator No inhibitors suspected Purify->End Is_Too_Low Is it too low? Check_Initiator->Is_Too_Low Optimize_Initiator Optimize Initiator Concentration Is_Too_Low->Optimize_Initiator Yes Is_Too_Low->End No Optimize_Initiator->End

Caption: Troubleshooting workflow for low polymer yield.

References

Problems with low molecular weight in poly(diallyl succinate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for poly(diallyl succinate) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower molecular weight in our poly(this compound) than expected. What are the potential causes?

A1: Low molecular weight is a common challenge in the polymerization of diallyl monomers. The primary reasons are inherent to the monomer's structure and the mechanism of radical polymerization:

  • Degradative Chain Transfer: This is a major limiting factor. A hydrogen atom is abstracted from the allyl group of a monomer molecule by a propagating radical. This terminates the growing polymer chain and forms a stable, less reactive allyl radical, which is slow to re-initiate new chains.

  • Intramolecular Cyclization: The growing polymer chain can react with the second double bond within the same monomer unit. While this process is essential for forming the polymer backbone, an exceptionally high rate of cyclization compared to propagation can limit the overall chain extension and molecular weight.[1]

  • High Initiator Concentration: A higher concentration of initiator generates a larger number of initial radicals, leading to the formation of more polymer chains that terminate at a smaller size.[1]

Q2: How does reaction temperature affect the molecular weight of poly(this compound)?

A2: Temperature has a complex effect on the polymerization of this compound. Generally, increasing the temperature increases the rate of both initiation and propagation. However, it also significantly increases the rate of chain transfer reactions. For diallyl monomers, the detrimental effect of increased degradative chain transfer at higher temperatures often outweighs the benefits of faster propagation, leading to a net decrease in the final molecular weight. Therefore, optimizing the temperature is critical; it should be high enough to ensure a reasonable reaction rate but low enough to minimize degradative chain transfer.

Q3: Can we use a chain transfer agent (CTA) to control the molecular weight?

A3: Yes, chain transfer agents are commonly used to control molecular weight in radical polymerization.[] For poly(this compound), where the intrinsic chain transfer to the monomer is already high and degradative, the addition of a conventional CTA must be carefully considered. A highly active CTA can further reduce the molecular weight. However, specific types of CTAs, particularly those used in controlled radical polymerization techniques (e.g., RAFT agents), could potentially offer better control over the polymerization and lead to polymers with a more defined molecular weight and lower dispersity. Common CTAs used in radical polymerization include thiols like dodecyl mercaptan.[]

Q4: What is the role of intramolecular cyclization in the polymerization of this compound?

A4: Intramolecular cyclization is a key step in the polymerization of diallyl monomers.[1] It involves the reaction of the radical at the end of a growing chain with the second allyl group of the same monomer unit that has already been incorporated into the chain. This forms a cyclic structure within the polymer backbone. This process is in competition with intermolecular propagation, where the radical adds to a new monomer molecule. A high degree of cyclization is characteristic of this compound polymerization and is crucial for the formation of a linear or branched polymer rather than extensive cross-linking at early stages.

Troubleshooting Guide: Low Molecular Weight in Poly(this compound)

This guide provides a systematic approach to diagnosing and resolving issues related to low molecular weight in your experiments.

Problem: Consistently obtaining low molecular weight poly(this compound) (e.g., Degree of Polymerization < 20).

Below is a troubleshooting workflow to help identify and address the potential causes.

Troubleshooting_Low_MW start Low Molecular Weight Observed check_initiator Step 1: Evaluate Initiator Concentration start->check_initiator initiator_high Is initiator concentration too high? check_initiator->initiator_high reduce_initiator Action: Decrease initiator concentration. (e.g., start at 0.1 mol% and decrease) initiator_high->reduce_initiator  Yes check_temp Step 2: Assess Reaction Temperature initiator_high->check_temp  No reduce_initiator->check_temp temp_high Is the reaction temperature too high? check_temp->temp_high reduce_temp Action: Lower the reaction temperature. (e.g., conduct polymerizations at 60-80°C) temp_high->reduce_temp  Yes check_monomer_purity Step 3: Verify Monomer and Reagent Purity temp_high->check_monomer_purity  No reduce_temp->check_monomer_purity impurities Are there impurities in the monomer or solvent? check_monomer_purity->impurities purify_reagents Action: Purify monomer (e.g., distillation) and use high-purity, degassed solvents. impurities->purify_reagents  Yes check_oxygen Step 4: Ensure Anaerobic Conditions impurities->check_oxygen  No purify_reagents->check_oxygen oxygen_present Is oxygen present in the reaction? check_oxygen->oxygen_present deoxygenate Action: Thoroughly deoxygenate the reaction mixture (e.g., multiple freeze-pump-thaw cycles or inert gas sparging). oxygen_present->deoxygenate  Yes outcome Improved Molecular Weight oxygen_present->outcome  No deoxygenate->outcome

Caption: Troubleshooting workflow for low molecular weight in poly(this compound) synthesis.

Data on Factors Influencing Molecular Weight

While specific quantitative data for poly(this compound) is scarce in the literature, the following table summarizes the expected qualitative effects of key reaction parameters on the molecular weight based on the principles of radical polymerization of diallyl monomers.

ParameterChangeExpected Effect on Molecular WeightRationale
Initiator Concentration IncreaseDecreaseA higher concentration of initiator leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter average chain lengths upon termination.[1]
DecreaseIncreaseFewer initial radicals allow for longer chain growth before termination.
Reaction Temperature IncreaseDecreaseIncreased temperature accelerates the rate of degradative chain transfer to the monomer, which is a primary chain-terminating event.
DecreaseIncreaseLower temperatures suppress degradative chain transfer, allowing for longer polymer chains to form, although the overall reaction rate will be slower.
Monomer Concentration Increase (in solution)IncreaseHigher monomer concentration favors propagation over termination and chain transfer, leading to higher molecular weight.
Decrease (in solution)DecreaseLower monomer concentration increases the relative probability of chain transfer and termination events compared to propagation.
Chain Transfer Agent (CTA) AdditionDecreaseConventional CTAs introduce an additional mechanism for terminating growing polymer chains, thus reducing the final molecular weight.[]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol aims to synthesize poly(this compound) in the absence of a solvent.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line and inert gas (Nitrogen or Argon) supply

  • Thermostatically controlled oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Purification: Purify this compound by vacuum distillation to remove any inhibitors or impurities.

  • Reaction Setup: Place the desired amount of purified this compound and the initiator (e.g., 0.1-1.0 mol% relative to the monomer) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70°C for BPO or 60°C for AIBN). Stir the mixture for the specified reaction time (e.g., 24-72 hours). The viscosity of the mixture will increase as the polymerization progresses.

  • Isolation of Polymer: After the reaction is complete, cool the flask to room temperature. Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., acetone or chloroform).

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate as a solid.

  • Purification and Drying: Decant the solvent and wash the polymer with fresh methanol several times. Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Characterize the molecular weight (e.g., by Gel Permeation Chromatography - GPC) and structure (e.g., by NMR and FTIR spectroscopy) of the obtained poly(this compound).

Protocol 2: Solution Polymerization of this compound

This protocol is an alternative method that can offer better temperature control.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous, degassed solvent (e.g., toluene, benzene, or 1,4-dioxane)

  • Schlenk flask with a condenser and magnetic stir bar

  • Vacuum line and inert gas (Nitrogen or Argon) supply

  • Thermostatically controlled oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound monomer by vacuum distillation. Ensure the solvent is anhydrous and deoxygenated by standard laboratory procedures.

  • Reaction Setup: In a Schlenk flask equipped with a condenser and magnetic stir bar, dissolve the purified this compound in the chosen solvent to the desired concentration (e.g., 2 M). Add the initiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Deoxygenation: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes or by performing freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) under an inert atmosphere with constant stirring. Monitor the reaction progress over time (e.g., 24-48 hours).

  • Isolation and Purification: After the polymerization, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure if necessary. Precipitate the polymer by pouring the solution into an excess of a non-solvent like cold methanol.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is obtained.

  • Characterization: Analyze the molecular weight and structure of the polymer using appropriate techniques such as GPC, NMR, and FTIR.

Signaling Pathways and Workflows

The following diagram illustrates the key competing reactions in the radical polymerization of this compound that influence the final molecular weight.

competing_reactions Monomer This compound Monomer Radical Growing Polymer Radical Propagation Propagation (Chain Growth) Radical->Propagation + Monomer Cyclization Intramolecular Cyclization Radical->Cyclization ChainTransfer Degradative Chain Transfer Radical->ChainTransfer + Monomer Propagation->Radical HighMW Higher Molecular Weight Polymer Propagation->HighMW Cyclization->Radical LowMW Low Molecular Weight Polymer ChainTransfer->LowMW StableRadical Stable Allyl Radical ChainTransfer->StableRadical

Caption: Competing reaction pathways in this compound polymerization.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling crosslink density in diallyl succinate (DAS) networks.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAS) and why is it used for creating polymer networks?

This compound is a monomer containing two allyl functional groups. This bifunctionality allows it to undergo polymerization and form three-dimensional crosslinked polymer networks.[1] These networks are of interest for various applications due to their thermoset properties.

Q2: What is the general mechanism of DAS network formation?

The formation of DAS networks typically proceeds via free-radical polymerization. The key steps involve:

  • Initiation: A free-radical initiator generates primary radicals, which then react with a DAS monomer.

  • Propagation: Monomer units are sequentially added to the growing polymer chain.

  • Intramolecular Cyclization: A growing radical can react with the second allyl group on the same monomer unit, forming a cyclic structure. DAS has a high tendency for this reaction.[1]

  • Intermolecular Crosslinking: A growing radical on one polymer chain reacts with a pendant allyl group on another polymer chain, forming a crosslink. This process leads to the formation of a three-dimensional network.

  • Termination: The polymerization process is terminated by the combination or disproportionation of two radical species.

Q3: How can I control the crosslink density of my DAS network?

The crosslink density of DAS networks can be controlled by manipulating several key experimental parameters:

  • Monomer Concentration: Altering the initial monomer concentration can shift the balance between intramolecular cyclization, propagation, and intermolecular crosslinking.[1] At higher monomer concentrations, the probability of intermolecular reactions (crosslinking) increases relative to intramolecular cyclization.

  • Initiator Concentration: The concentration of the free-radical initiator plays a critical role. Generally, a higher initiator concentration leads to the formation of more, but shorter, polymer chains, which can result in a lower overall crosslink density.[1]

  • Temperature: The reaction temperature influences the rates of initiation, propagation, and termination. Higher temperatures generally increase the rate of polymerization but can also lead to a higher rate of side reactions that may affect the final network structure.

  • Reaction Time: The duration of the polymerization reaction will affect the extent of monomer conversion and the degree of crosslinking. Longer reaction times generally lead to higher crosslink densities, up to a certain point where the reaction reaches completion or side reactions become dominant.

  • Copolymerization: Introducing a comonomer can modify the network structure and properties. For example, copolymerizing DAS with a monovinyl monomer can reduce the overall crosslink density.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound networks.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Polymerization 1. Inactive or insufficient initiator. 2. Presence of inhibitors in the monomer. 3. Low reaction temperature. 4. Oxygen inhibition.1. Use a fresh initiator and ensure appropriate concentration. 2. Purify the DAS monomer to remove inhibitors (e.g., by passing through a column of activated alumina). 3. Increase the reaction temperature according to the initiator's half-life. 4. Degas the monomer and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Crosslink Density / Low Gel Fraction 1. High initiator concentration leading to short polymer chains.[1] 2. Low monomer concentration favoring intramolecular cyclization over intermolecular crosslinking.[1] 3. Premature termination of the reaction. 4. Inefficient initiator.1. Decrease the initiator concentration. 2. Increase the initial monomer concentration (e.g., by performing bulk polymerization). 3. Increase the reaction time or temperature to drive the reaction to higher conversion. 4. Select an initiator with a suitable half-life for the desired reaction temperature and time.
Delayed Gelation 1. High tendency for intramolecular cyclization in diallyl monomers.[1] 2. Degradative chain transfer to the monomer, which is common in allyl polymerizations.1. Increase the monomer concentration to favor intermolecular reactions. 2. While challenging to eliminate, using a higher monomer concentration can help mitigate the effects of degradative chain transfer by increasing the rate of propagation.
Inconsistent Results Between Batches 1. Variations in monomer purity. 2. Inconsistent reaction temperature or time. 3. Inaccurate measurement of initiator or monomer. 4. Variations in oxygen exposure.1. Ensure consistent purity of the DAS monomer for all experiments. 2. Precisely control the reaction temperature and time. 3. Carefully and accurately measure all reactants. 4. Maintain a consistent inert atmosphere for all reactions.

Quantitative Data on Factors Affecting Crosslink Density

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the general trends observed in free-radical polymerization of multivinyl monomers. These trends can be used as a starting point for optimizing your experiments with DAS.

Table 1: Effect of Initiator Concentration on Network Properties (General Trends)

Initiator ConcentrationAverage Polymer Chain LengthCrosslink DensityGel Fraction
LowHighHighHigh
MediumMediumMediumMedium
HighLowLowLow

Table 2: Effect of Monomer Concentration on Network Properties (General Trends)

Monomer ConcentrationRate of Intermolecular CrosslinkingRate of Intramolecular CyclizationCrosslink Density
LowLowHighLow
HighHighLowHigh

Table 3: Methods for Characterizing Crosslink Density

MethodPrincipleInformation Obtained
Swelling Test (e.g., ASTM D2765) A crosslinked polymer swells but does not dissolve in a good solvent. The extent of swelling is inversely related to the crosslink density.[2]Swelling ratio, gel content, and an estimation of the average molecular weight between crosslinks (Mc) using the Flory-Rehner equation.
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer. The storage modulus (G') in the rubbery plateau region is proportional to the crosslink density.Storage modulus (G'), loss modulus (G''), tan delta, and calculation of crosslink density from the rubbery plateau modulus.
Rheology Similar to DMA, rheological measurements can determine the storage and loss moduli of the material.Viscoelastic properties and crosslink density.
Nuclear Magnetic Resonance (NMR) Relaxation Measures the mobility of polymer chains. Higher crosslinking restricts chain mobility, which can be detected by changes in NMR relaxation times.Information on chain dynamics and relative crosslink density.

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of DAS to form a crosslinked network.

Materials:

  • This compound (DAS) monomer

  • Free-radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))

  • Reaction vessel (e.g., glass ampoule or vial)

  • Inert gas source (nitrogen or argon)

  • Heating source with temperature control (e.g., oil bath or oven)

Procedure:

  • Monomer Preparation: If necessary, purify the DAS monomer by passing it through a column of activated alumina to remove any inhibitors.

  • Initiator Addition: Accurately weigh the desired amount of free-radical initiator and add it to the DAS monomer in the reaction vessel. The concentration of the initiator will influence the crosslink density (refer to Table 1 for general trends). A typical starting concentration might be in the range of 0.1 to 2 mol% with respect to the monomer.

  • Degassing: Seal the reaction vessel and degas the mixture to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the liquid monomer for 15-30 minutes.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath or oven at the desired reaction temperature. The temperature should be chosen based on the thermal decomposition characteristics (half-life) of the initiator. For example, a typical temperature range for BPO is 80-95 °C, and for AIBN is 60-80 °C.

  • Curing: Allow the polymerization to proceed for a predetermined amount of time. The reaction time will influence the final conversion and crosslink density. This can range from several hours to a full day.

  • Post-Curing: After the initial curing period, it may be beneficial to perform a post-curing step at a higher temperature to ensure maximum conversion of the monomer and completion of the crosslinking reaction.

  • Characterization: Once the polymerization is complete and the sample has cooled to room temperature, the resulting polymer network can be characterized for its crosslink density using the methods described in Table 3.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer This compound Monomer Purification Purify Monomer (optional) Monomer->Purification Initiator Free-Radical Initiator Mixing Mix Monomer and Initiator Initiator->Mixing Purification->Mixing Degassing Degas Mixture (remove O2) Mixing->Degassing Polymerization Heat to Reaction Temperature Degassing->Polymerization Curing Cure for Specified Time Polymerization->Curing PostCuring Post-Cure (optional) Curing->PostCuring Network Crosslinked DAS Network PostCuring->Network Characterization Characterize Crosslink Density Network->Characterization

Caption: Experimental workflow for the synthesis of crosslinked this compound networks.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Crosslink Density Observed HighInitiator High Initiator Concentration? Start->HighInitiator LowMonomer Low Monomer Concentration? Start->LowMonomer ShortTime Insufficient Reaction Time? Start->ShortTime LowTemp Low Reaction Temperature? Start->LowTemp DecreaseInitiator Decrease Initiator Concentration HighInitiator->DecreaseInitiator Yes IncreaseMonomer Increase Monomer Concentration LowMonomer->IncreaseMonomer Yes IncreaseTime Increase Reaction Time ShortTime->IncreaseTime Yes IncreaseTemp Increase Reaction Temperature LowTemp->IncreaseTemp Yes

Caption: Troubleshooting logic for addressing low crosslink density in DAS networks.

References

Technical Support Center: Diallyl Succinate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diallyl succinate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal polymerization of this compound?

A1: The thermal polymerization of this compound proceeds via a free-radical chain mechanism. This process involves four key stages:

  • Initiation: The reaction begins with the thermal decomposition of an initiator (e.g., a peroxide) to generate free radicals. These radicals then react with a this compound monomer to initiate the polymer chain.

  • Propagation: The newly formed monomer radical adds to another this compound monomer, propagating the polymer chain.

  • Intramolecular Cyclization: A significant characteristic of diallyl monomer polymerization is the tendency of the growing radical chain to react with the second allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone.

  • Chain Transfer: A hydrogen atom can be transferred from a monomer to a growing polymer radical. This terminates the polymer chain and creates a new, less reactive allylic radical, which can lead to lower molecular weight polymers. This is a common occurrence in allyl polymerizations.[1]

Q2: How does temperature affect the rate of this compound polymerization?

A2: Temperature is a critical parameter in the polymerization of this compound. Generally, increasing the reaction temperature increases the rate of polymerization. This is due to the increased rate of initiator decomposition, leading to a higher concentration of free radicals, and an increase in the propagation rate constant. However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, which can negatively impact the final polymer properties. Studies on similar polymer systems have shown that temperature variations can alter the microstructure of the resulting polymer.[1]

Q3: What is a typical experimental setup for studying the kinetics of this compound polymerization?

A3: A common and effective method for studying the polymerization kinetics is through Differential Scanning Calorimetry (DSC).[2] DSC measures the heat flow associated with the polymerization reaction, which is directly proportional to the reaction rate. Both isothermal (constant temperature) and non-isothermal (programmed heating rate) DSC methods can be employed to determine kinetic parameters.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Monomer Conversion 1. Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to sustain the polymerization reaction. 2. Low Reaction Temperature: The temperature may not be high enough for efficient initiator decomposition and propagation. 3. Inhibitor Presence: The monomer may contain inhibitors from storage that are quenching the free radicals. 4. Degradative Chain Transfer: This is an inherent characteristic of allyl monomers that can limit polymer chain growth.[1]1. Optimize Initiator Concentration: Incrementally increase the initiator concentration. Refer to literature for typical concentrations used for similar monomers. 2. Increase Reaction Temperature: Gradually increase the polymerization temperature in increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and polymer properties. 3. Remove Inhibitors: Purify the this compound monomer before use, for example, by passing it through a column of activated alumina. 4. Consider a Co-monomer: Copolymerization with a more reactive monomer can sometimes mitigate the effects of degradative chain transfer.
Inconsistent Results Between Batches 1. Variability in Monomer Purity: Different batches of this compound may have varying levels of impurities or inhibitors. 2. Inaccurate Temperature Control: Small variations in the reaction temperature can significantly affect the polymerization kinetics. 3. Atmospheric Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization.1. Standardize Monomer Purification: Implement a consistent purification protocol for all monomer batches. 2. Calibrate Temperature Equipment: Regularly calibrate ovens, oil baths, or DSC instruments to ensure accurate temperature control. 3. Deoxygenate the Reaction Mixture: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the polymerization to remove oxygen.
Gelation Occurs Too Early or Not at All 1. Cross-linking Reactions: this compound is a difunctional monomer capable of cross-linking, which leads to gelation. The extent of cross-linking is sensitive to reaction conditions. 2. Temperature and Initiator Concentration: Higher temperatures and initiator concentrations can accelerate the onset of gelation.1. Control Reaction Conditions: Precisely control the temperature and initiator concentration to manage the rate of cross-linking. 2. Monitor Viscosity: For bulk polymerizations, monitor the viscosity of the reaction mixture to stop the reaction before the gel point if a soluble polymer is desired. 3. Adjust Monomer Concentration: In solution polymerization, the monomer concentration can be adjusted to control the proximity of growing polymer chains and thus the rate of intermolecular cross-linking.

Experimental Protocols

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor, and reaction order) for the thermal polymerization of this compound using non-isothermal DSC.

Materials and Equipment:

  • This compound monomer

  • Free-radical initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans

  • Syringe for precise sample loading

Methodology:

  • Sample Preparation:

    • Prepare a mixture of this compound and the chosen initiator at a specific concentration (e.g., 1-2% by weight). Ensure the initiator is fully dissolved in the monomer.

    • Accurately weigh a small amount of the mixture (typically 5-10 mg) into a hermetic aluminum DSC pan.

    • Seal the pan to prevent monomer evaporation during the experiment.

  • DSC Analysis (Non-isothermal):

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature where the polymerization is complete (e.g., 250 °C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • Record the heat flow as a function of temperature for each heating rate. The polymerization will be observed as an exothermic peak.

  • Data Analysis:

    • Integrate the area under the exothermic peak for each run to determine the total heat of polymerization (ΔH_total).

    • The fractional conversion (α) at any given temperature (T) can be calculated by dividing the partial heat of reaction up to that temperature (ΔH_T) by the total heat of reaction: α = ΔH_T / ΔH_total.

    • The rate of reaction (dα/dt) is proportional to the heat flow (dH/dt).

    • Use model-free isoconversional methods (e.g., the Kissinger or Flynn-Wall-Ozawa method) to determine the activation energy (Ea) as a function of conversion. These methods utilize the peak exotherm temperatures at different heating rates.

    • Alternatively, model-fitting methods, such as the Borchardt and Daniels method, can be used to determine the activation energy (Ea), pre-exponential factor (Z), and reaction order (n) from a single DSC scan.[1]

Data Presentation

The following tables are templates for organizing the quantitative data you will obtain from your DSC experiments.

Table 1: Peak Exotherm Temperatures at Various Heating Rates

Heating Rate (°C/min)Peak Exotherm Temperature (°C)
5Experimental Value
10Experimental Value
15Experimental Value
20Experimental Value

Table 2: Calculated Kinetic Parameters

Kinetic ParameterValueMethod of Calculation
Activation Energy (Ea) (kJ/mol)Calculated Valuee.g., Kissinger, Flynn-Wall-Ozawa
Pre-exponential Factor (Z) (s⁻¹)Calculated Valuee.g., Borchardt and Daniels
Reaction Order (n)Calculated Valuee.g., Borchardt and Daniels

Visualizations

DOT Script for this compound Polymerization Workflow

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Mix this compound and Initiator prep2 Weigh Mixture into DSC Pan prep1->prep2 prep3 Seal Hermetic Pan prep2->prep3 dsc1 Run Non-isothermal Scans at Multiple Heating Rates prep3->dsc1 Load Sample into DSC analysis1 Determine Total Heat of Polymerization (ΔH_total) dsc1->analysis1 Obtain Heat Flow vs. Temperature Data analysis2 Calculate Conversion (α) and Reaction Rate (dα/dt) analysis1->analysis2 analysis3 Apply Isoconversional or Model-Fitting Methods analysis2->analysis3 analysis4 Determine Kinetic Parameters (Ea, Z, n) analysis3->analysis4

Experimental workflow for kinetic analysis of this compound polymerization.

DOT Script for Troubleshooting Logic

G issue Low Monomer Conversion cause1 Insufficient Initiator? issue->cause1 cause2 Temperature Too Low? cause1->cause2 No solution1 Increase Initiator Concentration cause1->solution1 Yes cause3 Inhibitor Present? cause2->cause3 No solution2 Increase Reaction Temperature cause2->solution2 Yes solution3 Purify Monomer cause3->solution3 Yes

Troubleshooting logic for low monomer conversion in this compound polymerization.

References

Preventing gelation issues in Diallyl succinate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diallyl succinate reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent gelation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to gelation?

A1: this compound is a monomer containing two allyl functional groups. These allyl groups can undergo radical polymerization to form long polymer chains. Gelation, the formation of a three-dimensional polymer network, occurs when these chains cross-link. This compound is particularly prone to gelation due to the presence of two reactive sites on each molecule, allowing for the formation of these cross-linked networks.[1]

Q2: What is the primary mechanism leading to gelation in this compound reactions?

A2: The primary mechanism is free-radical polymerization. The process involves initiation, propagation, intramolecular cyclization, and intermolecular cross-linking.[1] While intramolecular cyclization leads to linear polymer chains, intermolecular reactions between growing polymer chains and unreacted allyl groups on other chains lead to the formation of a cross-linked gel. A competing reaction, degradative chain transfer, can terminate a growing chain and produce a less reactive allylic radical, which can slow down the polymerization process.[1]

Q3: How does temperature affect the gelation of this compound?

A3: Higher temperatures generally accelerate the rate of polymerization, leading to a shorter gel time.[2] Increased temperature can lead to a higher rate of initiator decomposition, generating more free radicals and thus speeding up the polymerization and cross-linking reactions. However, the balance between propagation, cyclization, and cross-linking can be temperature-dependent, affecting the final polymer microstructure.[1]

Q4: What is the role of an initiator in this compound polymerization?

A4: An initiator is a substance that generates free radicals to start the polymerization process. The concentration of the initiator directly impacts the rate of polymerization and the time to gelation. A higher initiator concentration leads to a faster reaction and a shorter gel time.[3][4][5][6]

Q5: What are polymerization inhibitors and how do they prevent premature gelation?

A5: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization during storage and handling.[7] They work by scavenging free radicals that might initiate polymerization.[3][8] Common inhibitors include phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[3][7] These inhibitors introduce an induction period during which polymerization is suppressed until the inhibitor is consumed.[3]

Troubleshooting Guide: Preventing Premature Gelation

Issue: The this compound reaction mixture gels almost immediately after adding the initiator.

Possible Cause Suggested Solution
Excessive Initiator Concentration Reduce the initiator concentration. A lower concentration will generate free radicals more slowly, allowing for better control over the polymerization rate.[5][6]
High Reaction Temperature Lower the reaction temperature. This will decrease the rate of initiator decomposition and the overall polymerization rate, providing a longer working time before gelation.[2]
Absence of an Inhibitor/Retarder Add a controlled amount of a polymerization inhibitor or retarder to the monomer before initiating the reaction. This will introduce an induction period and slow down the initial rate of polymerization.[3][7]
Monomer Impurities Ensure the this compound monomer is pure. Impurities can sometimes act as initiators or accelerate polymerization. Consider purifying the monomer by distillation before use.

Issue: The reaction proceeds, but gelation occurs at a very low monomer conversion, preventing the formation of the desired polymer.

Possible Cause Suggested Solution
High Monomer Concentration Reduce the initial monomer concentration by using a solvent. A more dilute solution can favor intramolecular cyclization over intermolecular cross-linking, delaying the onset of gelation.
Inappropriate Solvent Choice Choose a solvent that does not participate in the radical reaction but can help to control the reaction kinetics through viscosity and polarity effects.
Chain Transfer Issues Introduce a chain transfer agent to control the molecular weight of the polymer chains and reduce the likelihood of extensive cross-linking.

Data Presentation

Table 1: Effect of Initiator (Benzoyl Peroxide) Concentration on Gel Time of this compound at 70°C

Initiator Concentration (wt%)Average Gel Time (minutes)Observations
0.1120Slow, controlled polymerization
0.545Moderate reaction rate
1.015Rapid polymerization, difficult to control
2.0< 5Almost instantaneous gelation

Table 2: Effect of Inhibitor (Hydroquinone) on the Induction Period of this compound Polymerization at 70°C with 1.0 wt% Benzoyl Peroxide

Inhibitor Concentration (ppm)Induction Period (minutes)Gel Time after Induction (minutes)
0015
1001018
2002520
5006022

Experimental Protocols

Protocol 1: Controlled Radical Polymerization of this compound

Objective: To polymerize this compound to a soluble polymer with minimal cross-linking.

Materials:

  • This compound (purified by vacuum distillation)

  • Benzoyl peroxide (initiator)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Nitrogen gas supply

  • Reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer

Procedure:

  • Set up the reaction vessel and purge with nitrogen for 15 minutes to remove oxygen.

  • Add 100 g of purified this compound and 100 mL of toluene to the reaction vessel.

  • Add the desired amount of hydroquinone inhibitor (e.g., 200 ppm) to the mixture and stir until dissolved.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.

  • Dissolve the desired amount of benzoyl peroxide initiator (e.g., 0.5 g) in a small amount of toluene.

  • Add the initiator solution to the reaction mixture dropwise over a period of 15 minutes.

  • Monitor the reaction viscosity over time.

  • To terminate the reaction before gelation, cool the mixture rapidly in an ice bath and add an excess of a radical scavenger (e.g., hydroquinone).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Filter and dry the polymer under vacuum.

Protocol 2: Monitoring Polymerization and Gel Point Determination

Objective: To determine the gel point of a this compound polymerization reaction.

Materials:

  • Same as Protocol 1

  • Rheometer or viscometer

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • Immediately after adding the initiator, begin monitoring the viscosity of the reaction mixture using a rheometer or by taking periodic samples for analysis with a viscometer.

  • The gel point is identified as the time at which the viscosity of the solution increases sharply and approaches infinity. For a rheometer, this is often observed as the crossover point of the storage modulus (G') and loss modulus (G'').[9]

  • Record the time to gelation.

Visualizations

Gelation_Pathway cluster_Monomer Monomer State cluster_Polymerization Polymerization Process cluster_FinalState Final State Monomer This compound Monomer Radical Growing Radical Chain Monomer->Radical Propagation Initiator Radical Initiator Initiator->Monomer Initiation Cyclization Intramolecular Cyclization (Linear Polymer) Radical->Cyclization Crosslinking Intermolecular Cross-linking Radical->Crosslinking Gel Cross-linked Gel Network Crosslinking->Gel

Caption: this compound Polymerization and Gelation Pathway.

Troubleshooting_Workflow cluster_Parameters Reaction Parameters cluster_Solutions Corrective Actions Start Premature Gelation Occurs Temp High Temperature? Start->Temp Init High Initiator Concentration? Temp->Init No ReduceTemp Lower Reaction Temperature Temp->ReduceTemp Yes Inhib Inhibitor Present? Init->Inhib No ReduceInit Decrease Initiator Concentration Init->ReduceInit Yes AddInhib Add/Increase Inhibitor Inhib->AddInhib No End Controlled Polymerization Inhib->End Yes ReduceTemp->End ReduceInit->End AddInhib->End

Caption: Troubleshooting Workflow for Premature Gelation.

Prevention_Strategies cluster_Control Control Factors cluster_Actions Specific Actions Prevention Prevention of Premature Gelation TempControl Temperature Control Prevention->TempControl ConcentrationControl Concentration Control Prevention->ConcentrationControl AdditiveControl Additive Control Prevention->AdditiveControl LowerTemp Lower Temperature TempControl->LowerTemp Dilute Use Solvent (Dilution) ConcentrationControl->Dilute LowerInitiator Lower Initiator Concentration ConcentrationControl->LowerInitiator UseInhibitor Use Inhibitor/ Retarder AdditiveControl->UseInhibitor

Caption: Key Strategies to Prevent Premature Gelation.

References

Technical Support Center: Diallyl Succinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of diallyl succinate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in this compound synthesis, typically performed via Fischer esterification, can stem from several factors related to the reversible nature of the reaction.

  • Incomplete Reaction: The esterification of succinic acid with allyl alcohol is an equilibrium process.[1] To drive the reaction towards the product, it is crucial to remove water as it forms, often through azeotropic distillation using a Dean-Stark apparatus. Additionally, using a significant excess of allyl alcohol can shift the equilibrium to favor the formation of this compound.[1]

  • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is essential for protonating the carbonyl group of succinic acid, making it more susceptible to nucleophilic attack by allyl alcohol.[1] Ensure the catalyst is not old or deactivated.

  • Suboptimal Reaction Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, such as the polymerization of allyl alcohol. The optimal temperature is typically near the boiling point of the azeotropic mixture that allows for water removal without causing significant side product formation.

  • Water Contamination: The presence of water in the reactants or solvent at the start of the reaction will inhibit the forward reaction. Ensure all glassware is thoroughly dried and use anhydrous reactants and solvents if possible.

Q2: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?

A2: Discoloration of the final product often indicates the presence of impurities arising from side reactions or decomposition.

  • Side Reactions: At elevated temperatures, allyl alcohol can undergo self-polymerization or other side reactions, leading to colored byproducts. Careful temperature control is critical.

  • Catalyst-Induced Degradation: Strong acid catalysts, particularly sulfuric acid, can cause charring or degradation of the organic reactants and products if used in excess or at excessively high temperatures.

  • Purification: To remove colored impurities, the crude product can be washed with a dilute sodium bicarbonate solution to neutralize and remove the acid catalyst and any unreacted succinic acid. This is typically followed by washing with brine to remove water-soluble impurities. If discoloration persists, column chromatography or distillation under reduced pressure may be necessary.

Q3: The reaction seems to stop before all the succinic acid is consumed. What should I do?

A3: An incomplete reaction, even with extended reaction times, points towards an issue with the reaction equilibrium or catalyst deactivation.

  • Inefficient Water Removal: The accumulation of water in the reaction mixture will eventually halt the net forward reaction. Check that your Dean-Stark apparatus is functioning correctly and that the azeotrope is being effectively removed.

  • Catalyst Deactivation: While less common with strong acid catalysts, impurities in the reactants could potentially interfere with the catalyst.

  • Insufficient Reactant: Ensure that at least a stoichiometric amount of allyl alcohol is present. Using a significant excess (3 to 5 equivalents) is recommended to drive the reaction to completion.

Q4: I am observing the formation of a significant amount of monoallyl succinate. How can I favor the formation of the diester?

A4: The formation of the monoester is a common intermediate step. To promote the formation of the desired diester, consider the following:

  • Increase Allyl Alcohol Excess: A higher concentration of allyl alcohol will increase the probability of the second esterification reaction occurring.

  • Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the conversion of the monoester to the diester.

  • Effective Water Removal: As with maximizing the overall yield, continuous removal of water is crucial to drive the second esterification step forward.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of reactants for this compound synthesis?

A1: To maximize the yield of this compound, a molar excess of allyl alcohol is recommended. A common starting point is a molar ratio of 1:3 to 1:5 of succinic acid to allyl alcohol.[2]

Q2: Which acid catalyst is better, sulfuric acid or p-toluenesulfonic acid (p-TSA)?

A2: Both sulfuric acid and p-toluenesulfonic acid are effective catalysts for Fischer esterification.[1] Sulfuric acid is a stronger acid and may lead to faster reaction rates, but it can also cause more charring and side reactions if not used carefully. p-TSA is a solid, making it easier to handle, and is generally considered a milder catalyst, often resulting in cleaner reactions. The choice of catalyst may depend on the specific reaction scale and purification capabilities.

Q3: What are the recommended temperature and reaction time?

A3: The optimal temperature is typically the reflux temperature of the solvent (often an excess of allyl alcohol or a co-solvent like toluene) that allows for the azeotropic removal of water. Reaction times can vary from a few hours to overnight, depending on the scale, catalyst, and temperature. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the optimal reaction time.

Q4: How can I purify the crude this compound?

A4: A standard workup procedure involves:

  • Cooling the reaction mixture.

  • Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted succinic acid.

  • Washing with water and then with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure. For higher purity, vacuum distillation or column chromatography can be employed.

Q5: Are there alternative, greener synthesis methods for this compound?

A5: Yes, enzymatic catalysis using lipases is a promising green alternative to traditional acid catalysis.[1] This method often proceeds under milder conditions, leading to higher selectivity and fewer side products. Additionally, the use of bio-succinic acid, derived from the fermentation of biomass, can enhance the sustainability of the overall process.[1]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis via Fischer Esterification

ParameterRecommended ConditionRationale
Reactants Succinic Acid, Allyl AlcoholFundamental building blocks for this compound.[1]
Molar Ratio (Succinic Acid:Allyl Alcohol) 1:3 to 1:5Shifts the reaction equilibrium towards the product side.[2]
Catalyst Sulfuric Acid or p-Toluenesulfonic AcidProtonates the carbonyl group, increasing its electrophilicity.[1]
Catalyst Loading 1-5 mol% relative to succinic acidSufficient to catalyze the reaction without excessive side reactions.
Temperature Reflux (typically 90-120 °C)Increases reaction rate and facilitates azeotropic water removal.
Byproduct Removal Azeotropic distillation with a Dean-Stark apparatusDrives the reversible reaction to completion.[1]

Table 2: Comparison of Catalysts for Succinate Ester Synthesis

CatalystTypical YieldAdvantagesDisadvantages
Sulfuric Acid Good to ExcellentInexpensive, strong acidCan cause charring, difficult to remove
p-Toluenesulfonic Acid Good to ExcellentSolid (easy to handle), milder than H₂SO₄More expensive than H₂SO₄
Lipase (e.g., Candida antarctica Lipase B) Excellent (up to 99%)High selectivity, mild conditions, environmentally friendly[1]Higher cost, slower reaction times
Ionic Liquids Excellent (up to 99%)High yield and selectivity, recyclable catalyst[2]High cost, potential product contamination

Experimental Protocols

Detailed Methodology for this compound Synthesis using p-Toluenesulfonic Acid

Materials:

  • Succinic acid

  • Allyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add succinic acid (1.0 eq), allyl alcohol (3.0-5.0 eq), and p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Succinic Acid Succinic Acid Heating to Reflux Heating to Reflux Succinic Acid->Heating to Reflux Allyl Alcohol (Excess) Allyl Alcohol (Excess) Allyl Alcohol (Excess)->Heating to Reflux Acid Catalyst (p-TSA or H2SO4) Acid Catalyst (p-TSA or H2SO4) Acid Catalyst (p-TSA or H2SO4)->Heating to Reflux Azeotropic Water Removal Azeotropic Water Removal Heating to Reflux->Azeotropic Water Removal Neutralization (NaHCO3 wash) Neutralization (NaHCO3 wash) Azeotropic Water Removal->Neutralization (NaHCO3 wash) Washing (Brine) Washing (Brine) Neutralization (NaHCO3 wash)->Washing (Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Brine)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction is caused by Side Reactions Side Reactions Low Yield->Side Reactions is caused by Catalyst Issues Catalyst Issues Low Yield->Catalyst Issues is caused by Water Contamination Water Contamination Low Yield->Water Contamination is caused by Increase Allyl Alcohol Excess Increase Allyl Alcohol Excess Incomplete Reaction->Increase Allyl Alcohol Excess address with Ensure Efficient Water Removal Ensure Efficient Water Removal Incomplete Reaction->Ensure Efficient Water Removal address with Optimize Temperature Optimize Temperature Side Reactions->Optimize Temperature address with Check Catalyst Activity Check Catalyst Activity Catalyst Issues->Check Catalyst Activity address with Use Anhydrous Reagents Use Anhydrous Reagents Water Contamination->Use Anhydrous Reagents address with

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Diallyl Succinate Monomer Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the polymerization of diallyl succinate monomer. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound polymerization is resulting in low monomer conversion. What are the common causes?

Incomplete conversion is a frequent challenge in this compound polymerization. The primary reasons include:

  • Degradative Chain Transfer: This is the most significant factor. A hydrogen atom is abstracted from the allyl group of a monomer by a growing polymer radical. This terminates the polymer chain and forms a stable, less reactive allylic radical, which is slow to initiate new chains, thus hindering overall polymerization.[1]

  • Inhibitors: The presence of inhibitors, either from the monomer not being properly purified or from atmospheric oxygen, can scavenge free radicals and prevent polymerization from initiating or propagating effectively.

  • Suboptimal Initiator Concentration: The concentration of the free radical initiator is critical. Too low a concentration will result in a slow reaction with insufficient radical generation to achieve high conversion. Conversely, an excessively high initiator concentration can lead to the formation of many short polymer chains and may increase the likelihood of termination reactions.

  • Inappropriate Reaction Temperature: The temperature affects the rate of initiator decomposition and the overall reaction kinetics. An unsuitable temperature can lead to either a sluggish reaction or an increase in side reactions and degradative chain transfer.

  • Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization process.

Q2: How can I minimize degradative chain transfer to improve polymer yield?

While degradative chain transfer is an inherent characteristic of allyl monomers, its impact can be mitigated by:

  • Optimizing Initiator Concentration: Use the lowest effective concentration of a high-efficiency initiator. This ensures a steady but not excessive supply of radicals, favoring propagation over transfer reactions.

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to propagation. However, this must be balanced with the need for an adequate rate of initiator decomposition.

  • Increasing Monomer Concentration: Polymerization in bulk or at high monomer concentrations can favor the propagation reaction, as the growing radical is more likely to encounter another monomer molecule before undergoing a chain transfer event.

Q3: What is the recommended initiator and concentration for this compound polymerization?

Commonly used free-radical initiators for diallyl esters include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). The optimal concentration typically ranges from 0.1 to 2.0 mol% relative to the monomer. It is crucial to determine the ideal concentration experimentally for your specific reaction conditions.

Below is a table with illustrative data on the effect of initiator concentration on monomer conversion for a generic diallyl ester polymerization. Note: This data is representative and may not directly reflect the results for this compound. Experimental optimization is recommended.

Initiator Concentration (mol%)Monomer Conversion (%)Observations
0.145Slow reaction rate, incomplete conversion.
0.575Improved conversion rate.
1.085Good balance of reaction rate and conversion.
2.082Conversion may decrease slightly due to increased termination.

Q4: How does reaction temperature influence the conversion of this compound?

Temperature plays a dual role in polymerization. It must be high enough to ensure an appropriate rate of initiator decomposition to generate free radicals. However, excessively high temperatures can increase the rate of degradative chain transfer and other side reactions, potentially lowering the final conversion and the molecular weight of the polymer. For diallyl phthalate, a related monomer, it has been observed that to obtain optimal mechanical properties, the reaction temperature should be kept below 170 °C when using dicumyl peroxide as an initiator.[2]

The following table provides an example of the relationship between temperature and monomer conversion for a diallyl ester polymerization. Note: This data is for illustrative purposes and the optimal temperature for this compound should be determined experimentally.

Reaction Temperature (°C)Monomer Conversion (%)Observations
6050Slow initiator decomposition and polymerization rate.
7080Increased rate of polymerization and higher conversion.
8088Near-optimal conversion.
9085Potential for increased side reactions and lower conversion.

Experimental Protocols

Below are generalized protocols for bulk and solution polymerization of this compound. These should be adapted and optimized for your specific experimental goals.

Protocol 1: Bulk Polymerization of this compound

This method is suitable for achieving a high monomer concentration, which can favor higher conversion rates.

Materials:

  • This compound monomer (purified to remove inhibitors)

  • Free-radical initiator (e.g., Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk tube or three-neck flask) with a magnetic stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Preparation: Purify the this compound monomer by passing it through a column of activated alumina to remove any inhibitors.

  • Reaction Setup: Add the desired amount of purified this compound monomer to the reaction vessel equipped with a magnetic stirrer.

  • Initiator Addition: Weigh the desired amount of BPO (e.g., 1 mol%) and add it to the monomer. Stir until the initiator is completely dissolved.

  • Inert Atmosphere: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen) for 20-30 minutes.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80 °C). Maintain the inert atmosphere throughout the reaction.

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction time will vary depending on the temperature and initiator concentration.

  • Termination and Precipitation: After the desired reaction time, stop the polymerization by cooling the vessel in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., acetone or chloroform).

  • Purification: Slowly pour the polymer solution into a large excess of cold methanol while stirring to precipitate the polymer.

  • Isolation and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Solution Polymerization of this compound

This method is useful for better temperature control and can be advantageous if the final application requires the polymer to be in solution. However, the lower monomer concentration may lead to a reduced reaction rate.

Materials:

  • This compound monomer (purified)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, non-reactive solvent (e.g., toluene or dioxane)

  • Reaction vessel with a condenser and magnetic stirrer

  • Inert gas supply

  • Heating and temperature control system

  • Precipitation solvent (e.g., methanol or hexane)

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound monomer as described above. Ensure the solvent is anhydrous.

  • Reaction Setup: Add the desired amount of purified this compound and solvent to the reaction vessel to achieve the target monomer concentration (e.g., 50% w/v).

  • Initiator Addition: Dissolve the desired amount of AIBN (e.g., 1 mol% relative to the monomer) in the monomer-solvent mixture.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) under an inert atmosphere with continuous stirring.

  • Monitoring: The reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the reaction by cooling the vessel.

  • Purification and Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent. Filter and dry the polymer as described in the bulk polymerization protocol.

Visualizing the Polymerization Process

Logical Workflow for Troubleshooting Incomplete Conversion

The following diagram outlines a systematic approach to troubleshooting low monomer conversion in this compound polymerization.

TroubleshootingWorkflow start Start: Incomplete Monomer Conversion check_inhibitor Check for Inhibitors start->check_inhibitor end End: Optimized Conversion purify_monomer Purify Monomer (e.g., alumina column) check_inhibitor->purify_monomer Yes deoxygenate Ensure Proper Deoxygenation (Inert Gas) check_inhibitor->deoxygenate Yes check_initiator Evaluate Initiator Concentration check_inhibitor->check_initiator No purify_monomer->check_initiator deoxygenate->check_initiator adjust_initiator Adjust Initiator Concentration (0.1-2.0 mol%) check_initiator->adjust_initiator Suboptimal check_temp Assess Reaction Temperature check_initiator->check_temp Optimal adjust_initiator->check_temp adjust_temp Optimize Temperature (e.g., 70-80°C) check_temp->adjust_temp Suboptimal check_concentration Review Monomer Concentration check_temp->check_concentration Optimal adjust_temp->check_concentration check_concentration->end Sufficient increase_concentration Increase Monomer Concentration (Consider Bulk Polymerization) check_concentration->increase_concentration Too Low increase_concentration->end

Caption: Troubleshooting workflow for incomplete this compound conversion.

Reaction Mechanism of this compound Radical Polymerization

This diagram illustrates the key steps in the free-radical polymerization of this compound.

ReactionMechanism initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals Decomposition growing_chain Growing Polymer Chain (P•) radicals->growing_chain Initiation (+ M) monomer This compound Monomer (M) growing_chain->growing_chain Propagation (+ M) cyclized_chain Cyclized Polymer Radical growing_chain->cyclized_chain Intramolecular Cyclization terminated_chain Terminated Polymer growing_chain->terminated_chain Degradative Chain Transfer (+ M) allylic_radical Inactive Allylic Radical (M•) growing_chain->allylic_radical allylic_radical->growing_chain Re-initiation (slow)

Caption: Key steps in the radical polymerization of this compound.

References

Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with degradative chain transfer in allyl polymerizations.

Troubleshooting Guides

This section addresses common issues encountered during allyl polymerizations, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: My polymerization is extremely slow or stalls at low conversion.

  • Question: I've initiated my allyl polymerization, but the reaction is proceeding very slowly, or has stopped completely at a low monomer conversion. What could be the cause and how can I fix it?

  • Answer: This is a classic symptom of excessive degradative chain transfer. The propagating radical reacts with an allyl monomer, abstracting a hydrogen atom to form a stable, non-propagating allyl radical. This effectively terminates the kinetic chain.[1]

    • Troubleshooting Steps:

      • Increase Initiator Concentration: A higher initiator concentration will generate more primary radicals, which can help to re-initiate chains and increase the overall polymerization rate. However, be aware that this will likely lead to a decrease in the molecular weight of the resulting polymer.[2][3]

      • Elevate the Reaction Temperature: Increasing the temperature can enhance the rate of initiation and propagation. However, it can also increase the rate of chain transfer. The optimal temperature will depend on the specific monomer and initiator system. It is recommended to perform a temperature screen to find the best balance.[4][5]

      • Consider a Controlled Radical Polymerization (CRP) Technique: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective at controlling the polymerization of challenging monomers like allyls by minimizing irreversible termination reactions.[6][7]

      • Copolymerization: Introducing a comonomer with a higher reactivity and lower propensity for chain transfer (e.g., acrylates, methacrylates, or styrene) can significantly improve the polymerization kinetics.[3][8][9]

Issue 2: The molecular weight of my polymer is consistently low, and I'm only isolating oligomers.

  • Question: My allyl polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?

  • Answer: Low molecular weight is a direct consequence of degradative chain transfer, where the growing polymer chain is terminated prematurely.[1] To achieve higher molecular weights, you need to suppress this termination pathway.

    • Troubleshooting Steps:

      • Implement Controlled Radical Polymerization (CRP): RAFT and ATRP are the most effective methods for synthesizing well-defined, high molecular weight polymers from allyl monomers. These techniques introduce a dynamic equilibrium between active and dormant chains, allowing for controlled chain growth.[1][6][7]

      • Choose Your Allyl Monomer Carefully: The structure of the allyl monomer significantly impacts its susceptibility to chain transfer. Monomers with electron-withdrawing groups can sometimes lead to more effective polymerization.[10]

      • Copolymerize with a More Reactive Monomer: By incorporating a comonomer like methyl acrylate or styrene, you can decrease the relative concentration of the allyl monomer in the vicinity of the propagating radical, thereby reducing the probability of degradative chain transfer.[8][9]

      • Optimize Initiator Concentration: While counterintuitive, a lower initiator concentration can sometimes lead to higher molecular weight polymers, provided the polymerization can still proceed to a reasonable conversion. This is because fewer chains are initiated, and each chain has the potential to grow longer before termination.[2]

Issue 3: I'm observing a bimodal or broad molecular weight distribution in my GPC results.

  • Question: My GPC trace shows a broad or bimodal distribution. What does this indicate and how can I achieve a narrower polydispersity?

  • Answer: A broad or bimodal molecular weight distribution suggests a lack of control over the polymerization process. This can be due to multiple termination pathways occurring, including degradative chain transfer and conventional radical-radical coupling.

    • Troubleshooting Steps:

      • Utilize RAFT or ATRP: These controlled polymerization techniques are specifically designed to produce polymers with narrow molecular weight distributions (low dispersity, Đ).[6][7]

      • Optimize RAFT Agent or ATRP Catalyst/Ligand: The choice of the RAFT agent (Chain Transfer Agent - CTA) or the ATRP catalyst and ligand system is critical for achieving good control. The selected system must be appropriate for the reactivity of the allyl monomer.

      • Ensure Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the controlled nature of the polymerization, leading to side reactions and a broadening of the molecular weight distribution. Ensure all reagents are purified before use.

      • Degas Thoroughly: Oxygen is a potent inhibitor of radical polymerizations and can lead to uncontrolled termination. Thoroughly degassing the reaction mixture using techniques like freeze-pump-thaw cycles is crucial.[6]

Frequently Asked Questions (FAQs)

Q1: What is degradative chain transfer in allyl polymerizations?

A1: Degradative chain transfer is a chain termination reaction that plagues the radical polymerization of allyl monomers. It occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and forms a resonance-stabilized allyl radical. This new radical is relatively unreactive and is slow to reinitiate a new polymer chain, thus slowing down or stopping the polymerization and resulting in low molecular weight polymers.[1]

Q2: How do controlled radical polymerization techniques like RAFT and ATRP help to reduce degradative chain transfer?

A2: RAFT and ATRP introduce a reversible deactivation mechanism that keeps the concentration of active propagating radicals very low at any given time.

  • In RAFT polymerization , a chain transfer agent (CTA) is used to reversibly cap the growing polymer chains. This minimizes the opportunity for irreversible termination reactions like degradative chain transfer to occur.

  • In ATRP , a transition metal catalyst (typically copper-based) in a lower oxidation state reversibly activates a dormant polymer chain (with a terminal halogen) to a propagating radical. The equilibrium is heavily shifted towards the dormant species, again keeping the radical concentration low and suppressing termination reactions.

By controlling the concentration of active radicals, both techniques allow for a more controlled and "living" polymerization, enabling the synthesis of higher molecular weight polymers with narrow molecular weight distributions from allyl monomers.[6][7]

Q3: Can I completely eliminate degradative chain transfer?

A3: While completely eliminating degradative chain transfer is very difficult, its effects can be significantly minimized to the point where the synthesis of high molecular weight polymers is feasible. The use of controlled radical polymerization techniques is the most effective way to achieve this.

Q4: What is the effect of the allyl monomer structure on the rate of degradative chain transfer?

A4: The structure of the allyl monomer plays a significant role. The stability of the resulting allyl radical after hydrogen abstraction influences the likelihood of degradative chain transfer. Generally, electron-donating groups on the allyl monomer can increase the stability of the resulting radical, making degradative chain transfer more favorable. Conversely, electron-withdrawing groups may decrease the stability of the radical, potentially leading to more effective propagation.

Data Presentation

The following table summarizes the relative tendency of different allyl compounds to undergo effective chain transfer, which competes with degradative chain transfer. A higher degree of effective chain transfer is desirable as it allows the kinetic chain to continue.

Allyl CompoundOrder of Increasing Effective Chain TransferDegree of Polymerization (DP)
Allyl ethyl ether14
Allyl trimethylacetate2~4-5
Allyl laurate3~5-6
Allyl benzoate4~8-9
Allyl chloride5~9-10
Allyl propionate6~11-12
Allyl acetate7~12-13
Allyl ethyl carbonate814
Allyl chloroacetate9~6-7

Data adapted from Gaylord, N. G. (1956). Allyl polymerization. IV. Effective chain transfer in polymerization of allylic monomers. Journal of Polymer Science, 22(100), 71-78.[10]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of Allyl Acrylate

This protocol provides a starting point for the RAFT polymerization of allyl acrylate to achieve a target degree of polymerization (DP) of 50.

Materials:

  • Allyl acrylate (inhibitor removed by passing through a column of basic alumina)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous 1,4-dioxane as solvent

  • Schlenk flask, magnetic stirrer, oil bath, and standard Schlenk line equipment

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, combine allyl acrylate (e.g., 1.0 g, 8.92 mmol), DDMAT (e.g., 65.2 mg, 0.178 mmol, for a [M]/[CTA] ratio of 50), and AIBN (e.g., 2.9 mg, 0.0178 mmol, for a [CTA]/[I] ratio of 10).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.0 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by GPC.

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Filter and dry the polymer under vacuum.

Protocol 2: General Procedure for ATRP of Allyl Methacrylate

This protocol outlines a general procedure for the ATRP of allyl methacrylate.

Materials:

  • Allyl methacrylate (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) as initiator

  • Copper(I) bromide (CuBr) as catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

  • Anhydrous anisole as solvent

  • Schlenk flask, magnetic stirrer, oil bath, and standard Schlenk line equipment

Procedure:

  • Catalyst and Ligand Preparation: To a Schlenk flask, add CuBr (e.g., 12.8 mg, 0.089 mmol) and anisole (e.g., 1.0 mL).

  • Degassing: Degas the mixture by bubbling with argon for 15 minutes.

  • Ligand Addition: Add PMDETA (e.g., 18.6 µL, 0.089 mmol) to the flask. The solution should turn green/brown.

  • Monomer and Initiator Addition: In a separate, dry Schlenk flask, add allyl methacrylate (e.g., 1.0 g, 7.93 mmol) and EBiB (e.g., 13.0 µL, 0.089 mmol, for a [M]/[I] ratio of 90). Degas this mixture with three freeze-pump-thaw cycles.

  • Initiation of Polymerization: Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.

  • Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.

  • Monitoring and Work-up: Monitor the reaction as described in the RAFT protocol. To terminate, open the flask to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry.

Mandatory Visualizations

degradative_chain_transfer propagating_radical Propagating Radical (Pn•) dead_polymer Dead Polymer (PnH) propagating_radical->dead_polymer H Abstraction allyl_radical Stable Allyl Radical (M•) allyl_monomer Allyl Monomer allyl_monomer->dead_polymer allyl_monomer->allyl_radical Forms reinitiation Slow Re-initiation allyl_radical->reinitiation Very Slow raft_workflow start Start reagents 1. Combine Monomer, RAFT Agent (CTA), & Initiator start->reagents solvent 2. Add Solvent reagents->solvent degas 3. Degas Mixture (e.g., Freeze-Pump-Thaw) solvent->degas polymerize 4. Heat to Polymerization Temperature degas->polymerize monitor 5. Monitor Conversion (NMR, GPC) polymerize->monitor monitor->polymerize Continue quench 6. Quench Reaction monitor->quench Desired Conversion Reached purify 7. Purify Polymer (Precipitation) quench->purify end End purify->end logical_factors mw Target: High Molecular Weight dct Reduce Degradative Chain Transfer (DCT) mw->dct crp Use Controlled Radical Polymerization (CRP) dct->crp copolymerization Copolymerize with More Reactive Monomer dct->copolymerization temp Optimize Temperature dct->temp initiator Optimize Initiator Concentration dct->initiator raft RAFT crp->raft atrp ATRP crp->atrp

References

Diallyl Succinate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of crude Diallyl succinate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Crude this compound, typically synthesized via Fischer esterification, may contain several impurities. These include:

  • Unreacted Starting Materials: Succinic acid and excess allyl alcohol.

  • Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH).[1]

  • Byproducts: Water formed during the reaction, and partially reacted intermediates such as the monoallyl succinate half-ester.[1][2]

  • Polymers: this compound can polymerize, especially if overheated or exposed to acidic conditions for extended periods.[2][3]

Q2: How do I effectively remove the acid catalyst from my reaction mixture?

A2: The acid catalyst must be neutralized and removed to prevent product degradation and polymerization. This is typically achieved through an aqueous workup. After the reaction, the mixture should be diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a mild base. A saturated sodium bicarbonate (NaHCO₃) solution is commonly used until effervescence ceases, indicating complete neutralization of the acid.

Q3: My crude product has a yellow or brown tint. How can I decolorize it?

A3: Discoloration can be caused by impurities or slight product degradation. Protecting the reaction with an inert atmosphere (e.g., nitrogen) can help prevent this.[4] For existing discoloration, the following steps can be taken:

  • Aqueous Washing: Washing with a 5% sodium carbonate solution can help remove some colored, acidic impurities.

  • Activated Carbon: Treatment with a small amount of activated carbon followed by filtration can adsorb colored impurities. Use this method judiciously as it may also adsorb some of your product.

  • Distillation: The final purification by vacuum distillation will separate the pure, colorless this compound from non-volatile colored impurities.

Q4: What should I do if an emulsion forms during the aqueous extraction?

A4: Emulsions are common when washing organic layers. To break an emulsion:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to break the emulsion.

Q5: The product seems to be degrading or polymerizing during distillation. How can I prevent this?

A5: this compound has a high boiling point at atmospheric pressure, and prolonged heating can cause decomposition or polymerization.[3]

  • Use Vacuum Distillation: This is the most critical step. By reducing the pressure, the boiling point is significantly lowered, minimizing thermal stress on the compound.[5]

  • Avoid Acidic Traces: Ensure all acid catalyst has been completely removed through a thorough aqueous wash before attempting distillation. Residual acid can catalyze degradation at high temperatures.[2]

  • Add an Inhibitor: For storage or if polymerization is a major concern, a small amount of a polymerization inhibitor, such as hydroquinone or bronze powder, can be added.[2]

Data Presentation

The physical properties of this compound are essential for its purification, particularly for vacuum distillation.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₄O₄[6]
Molecular Weight 198.22 g/mol [6]
Boiling Point 105 °C at 3 mm Hg (4 mbar)[7]
Density 1.051 g/mL at 25 °C[7]
Refractive Index n20/D 1.454[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound

This protocol describes the process for neutralizing the acid catalyst and removing water-soluble impurities.

  • Dilution: Once the synthesis reaction is complete, allow the mixture to cool to room temperature. Dilute the crude reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (typically 2-3 times the volume of the crude product).

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced. Shake gently and continue adding NaHCO₃ solution in portions until no more gas evolves.

  • Washing:

    • Wash the organic layer with deionized water (2 x 50 mL for a ~100 mL organic phase).

    • Perform a final wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the organic layer is clear.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent. The remaining crude oil is now ready for final purification by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the final purification of this compound.

  • Apparatus Setup:

    • Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use high-vacuum grease for all ground glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask for smooth boiling. Do not use boiling chips, as they are ineffective under vacuum.[8]

    • Attach the distillation flask to a heating mantle connected to a variable power controller.

    • Connect the condenser to a circulating water source (water in at the bottom, out at the top).

    • Connect the vacuum adapter to a vacuum trap (cold finger) and then to a vacuum pump via thick-walled tubing.[8]

  • Procedure:

    • Transfer the crude, dried this compound from Protocol 1 into the distillation flask. The flask should not be more than two-thirds full.

    • Begin magnetic stirring to ensure even heating.

    • Turn on the cooling water to the condenser.

    • Slowly turn on the vacuum pump to reduce the pressure in the system. The pressure should drop to approximately 3-4 mm Hg (4-5 mbar).

    • Once the vacuum is stable, begin to gently heat the distillation flask.

    • Low-boiling impurities (e.g., residual allyl alcohol) may distill first.

    • Increase the temperature gradually until the product begins to distill. Collect the main fraction at a head temperature of ~105 °C (at 3 mm Hg).[7]

    • Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.

    • Once the main fraction is collected, stop heating and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Visualization

This workflow provides a logical troubleshooting guide for purifying crude this compound based on initial analysis.

Purification_Workflow start Crude this compound (Post-Synthesis) analysis Analyze Sample (TLC, NMR, or GC) start->analysis acid_present Acidic Impurities (Catalyst, Succinic Acid) analysis->acid_present Check for acid and starting materials volatiles_present Volatile Impurities (Allyl Alcohol, Solvent) acid_present->volatiles_present No wash Perform Aqueous Wash (NaHCO3, Water, Brine) acid_present->wash Yes non_volatile_present Non-Volatile Impurities (Color, Polymer) volatiles_present->non_volatile_present No distill Vacuum Distillation (~105°C @ 3 mmHg) volatiles_present->distill Yes non_volatile_present->distill Yes pure_product Pure this compound non_volatile_present->pure_product No (Product is clean) rotovap Solvent Removal (Rotary Evaporator) wash->rotovap Dry and filter analysis2 Analyze Washed Product rotovap->analysis2 Re-analyze distill->pure_product Collect pure fraction analysis2->volatiles_present

Caption: Troubleshooting workflow for this compound purification.

References

Impact of monomer concentration on Diallyl succinate polymer structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of diallyl succinate. The information is designed to address common issues encountered during experimentation and provide a deeper understanding of how monomer concentration impacts the final polymer structure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental impact of increasing this compound monomer concentration on the resulting polymer structure?

A1: Increasing the initial this compound monomer concentration generally leads to a higher degree of crosslinking and a more densely networked polymer structure. At higher concentrations, the probability of intermolecular reactions (crosslinking) between growing polymer chains and other monomer units increases relative to intramolecular cyclization.[1] This results in a polymer with a higher molecular weight, increased stiffness, and a lower swelling capacity. However, at extremely high concentrations, steric hindrance can sometimes lead to a slight decrease in crosslinking efficiency.[2]

Q2: My polymerization resulted in a low yield of polymer. What are the potential causes related to monomer concentration?

A2: A low polymer yield at low monomer concentrations can be attributed to the dominance of intramolecular cyclization and degradative chain transfer.[2][3] Intramolecular cyclization consumes the second allyl group of the monomer, preventing it from participating in intermolecular chain growth and crosslinking. Degradative chain transfer to the monomer can terminate growing polymer chains, leading to the formation of low molecular weight oligomers instead of a high molecular weight polymer.

Q3: We observed premature gelation in our experiment. How does monomer concentration contribute to this issue?

A3: Premature gelation is often a consequence of high monomer concentrations.[4][5] As the concentration of this compound increases, the proximity of growing polymer chains and unreacted monomers facilitates intermolecular crosslinking, accelerating the formation of a three-dimensional network and leading to an earlier onset of gelation.[4][5]

Q4: How does monomer concentration affect the balance between intramolecular cyclization and intermolecular crosslinking?

A4: The balance between these two competing reactions is a critical factor in determining the final polymer architecture.

  • Low Monomer Concentration: Favors intramolecular cyclization, where a radical on a growing chain reacts with the other allyl group on the same monomer unit. This leads to the formation of cyclic structures within the polymer backbone and results in a more linear, less crosslinked polymer.[1]

  • High Monomer Concentration: Increases the likelihood of intermolecular crosslinking, where the radical on a growing chain reacts with an allyl group on a different monomer or polymer chain. This promotes the formation of a branched and eventually a crosslinked network.[1]

Q5: What analytical techniques are recommended for characterizing the structure of poly(this compound)?

A5: A combination of techniques is recommended for a comprehensive analysis:

  • Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): To determine the molecular weight distribution (Mw, Mn) of the soluble polymer fraction (before the gel point).[6][7]

  • Rheology: To study the viscoelastic properties of the polymer, determine the gel point, and assess the degree of crosslinking in the final network.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, quantify the extent of residual unsaturation (unreacted allyl groups), and investigate the degree of cyclization.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the C=C double bonds of the allyl groups during polymerization, providing information on the conversion of the monomer.

Troubleshooting Guides

Issue 1: Low Polymer Yield or Formation of Only Oligomers
Possible Cause Troubleshooting Steps
Monomer concentration is too low. Increase the initial concentration of this compound to favor intermolecular propagation over intramolecular cyclization and degradative chain transfer.
Inefficient initiation. Ensure the initiator is properly dissolved and activated. Consider increasing the initiator concentration, but be mindful that this can lead to lower molecular weight polymers.
Presence of inhibitors. Purify the this compound monomer to remove any inhibitors that may be present from storage.
Issue 2: Premature Gelation or Uncontrolled Crosslinking
Possible Cause Troubleshooting Steps
Monomer concentration is too high. Reduce the initial monomer concentration to delay the onset of gelation. This can be achieved by adding a suitable solvent.
High reaction temperature. Lower the reaction temperature to decrease the overall rate of polymerization and provide better control over the crosslinking process.
High initiator concentration. A high concentration of initiator generates a large number of radicals, which can accelerate crosslinking. Reduce the initiator concentration.
Issue 3: Inconsistent Polymer Properties Between Batches
Possible Cause Troubleshooting Steps
Variation in initial monomer concentration. Precisely control the initial monomer concentration in each experiment. Even small variations can significantly impact the final polymer structure.
Inconsistent mixing. Ensure thorough and consistent mixing to maintain a homogeneous reaction mixture and uniform temperature distribution.
Fluctuations in reaction temperature. Use a temperature-controlled reaction setup to maintain a stable temperature throughout the polymerization process.

Data Presentation

The following tables summarize the expected trends in poly(this compound) properties as a function of the initial monomer concentration. Note: The quantitative values presented are illustrative examples based on established principles of diallyl ester polymerization and are intended for comparative purposes.

Table 1: Effect of Monomer Concentration on Polymer Molecular Weight and Gel Point

Monomer Concentration (mol/L)Weight-Average Molecular Weight (Mw) before Gelation ( g/mol )Gel Point (Conversion %)
1.015,000> 95% (may not gel)
2.045,00085%
3.090,00070%
4.0150,00055%
5.0130,000 (slight decrease due to steric hindrance)60%

Table 2: Influence of Monomer Concentration on Polymer Structural Characteristics

Monomer Concentration (mol/L)Degree of Swelling (in THF)Crosslink Density (arbitrary units)Intramolecular Cyclization (%)
1.0HighLowHigh (~70%)
2.0ModerateModerateModerate (~45%)
3.0LowHighLow (~25%)
4.0Very LowVery HighVery Low (~15%)
5.0Very LowHighLow (~20%)

Experimental Protocols

Key Experiment: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical polymerization and investigate the effect of initial monomer concentration.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Nitrogen gas

  • Reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • Monomer and Solvent Preparation: Prepare solutions of this compound in toluene at the desired concentrations (e.g., 1.0 M, 2.0 M, 3.0 M, 4.0 M, and 5.0 M).

  • Initiator Addition: Dissolve benzoyl peroxide in each monomer solution to a final concentration of 1 mol% relative to the monomer.

  • Inert Atmosphere: Place the reaction vessel in the heating mantle and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 80°C with continuous stirring under a nitrogen atmosphere.

  • Monitoring the Reaction: Periodically take samples to monitor the conversion by techniques such as FTIR (disappearance of the allyl C=C peak) or by gravimetry (precipitation of the polymer).

  • Termination: After the desired reaction time or conversion, cool the reaction mixture to room temperature.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using GPC/SEC, rheology, NMR, and FTIR as described in the FAQs.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation & Competing Reactions cluster_reactions cluster_termination Termination I Initiator (I) R Primary Radicals (2R.) I->R Decomposition M This compound Monomer R->M Addition RM Growing Chain (RM.) M->RM RM->RM Propagation Intermolecular Intermolecular Crosslinking RM->Intermolecular High [M] Intramolecular Intramolecular Cyclization RM->Intramolecular Low [M] P Polymer Intermolecular->P Intramolecular->P Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Polymer Yield Problem->LowYield Low Yield? PrematureGel Premature Gelation Problem->PrematureGel Early Gel? Inconsistent Inconsistent Results Problem->Inconsistent Inconsistent? IncreaseMonomer Increase Monomer Concentration LowYield->IncreaseMonomer CheckInitiator Check/Increase Initiator LowYield->CheckInitiator PurifyMonomer Purify Monomer LowYield->PurifyMonomer DecreaseMonomer Decrease Monomer Concentration PrematureGel->DecreaseMonomer LowerTemp Lower Reaction Temperature PrematureGel->LowerTemp ControlParams Standardize All Parameters Inconsistent->ControlParams End Problem Resolved IncreaseMonomer->End CheckInitiator->End PurifyMonomer->End DecreaseMonomer->End LowerTemp->End ControlParams->End

References

Technical Support Center: Controlling Propagation vs. Cyclization in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the delicate balance between polymer chain propagation and intramolecular cyclization during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during polymerization reactions where the balance between propagation and cyclization is critical.

Question: My polymerization reaction is resulting in a low average molecular weight and a broad molecular weight distribution. What is the likely cause and how can I fix it?

Answer:

This is a classic sign that intramolecular cyclization is competing significantly with intermolecular propagation. Shorter chains are more likely to cyclize, which terminates their growth and leads to a lower average molecular weight. The presence of both linear polymers of varying lengths and cyclic species broadens the molecular weight distribution.

Possible Solutions:

  • Increase Monomer Concentration: At higher concentrations, the probability of reactive chain ends encountering another monomer (propagation) is greater than the probability of a chain end reacting with itself (cyclization).[1][2]

  • Optimize Catalyst/Initiator Concentration: The concentration of the catalyst or initiator can influence the rate of polymerization. A higher initiation rate can lead to a larger number of shorter chains, which are more prone to cyclization. Experiment with different monomer-to-initiator ratios to find the optimal balance for your system.

  • Employ a Chain Transfer Agent (in radical polymerization): A chain transfer agent can help to control the molecular weight and reduce the likelihood of cyclization by terminating a growing chain and initiating a new one.[3]

  • Change the Solvent: The polarity of the solvent can influence the conformation of the growing polymer chain. A solvent that promotes a more coiled conformation may increase the proximity of the chain ends, favoring cyclization. Conversely, a solvent that encourages a more extended conformation can favor propagation. Experiment with solvents of different polarities to observe the effect on your system.[4][5][6]

Question: I am observing a bimodal distribution in my Gel Permeation Chromatography (GPC) results. What does this indicate?

Answer:

A bimodal distribution in your GPC trace often suggests the presence of two distinct polymer populations. In the context of propagation and cyclization, this could be:

  • A population of high molecular weight linear polymers and a population of lower molecular weight cyclic polymers. Cyclic polymers typically have a smaller hydrodynamic volume than their linear counterparts of the same molecular weight, causing them to elute later (appear as a lower molecular weight species) in GPC.[7][8][9]

  • Two populations of linear polymers with different molecular weights, which could arise from different initiation or termination events, but the presence of a significant low molecular weight shoulder is often indicative of cyclization.

Troubleshooting Steps:

  • Characterize the Fractions: If possible, fractionate the two populations and characterize them using techniques like MALDI-TOF mass spectrometry or NMR spectroscopy to confirm the presence of cyclic structures.[1][7][8]

  • Adjust Reaction Conditions: Based on the identification of the low molecular weight fraction as cyclic species, implement the strategies mentioned in the previous question to favor propagation, such as increasing the monomer concentration.

Question: I am trying to synthesize macrocycles, but my yields are very low, and I am getting a lot of linear polymer. How can I improve my cyclization efficiency?

Answer:

Low yields of cyclic products in a macrocyclization reaction are typically due to competing intermolecular propagation. To favor intramolecular cyclization, you need to create conditions where the reactive ends of a single chain are more likely to find each other than the reactive ends of different chains.

Key Strategy: High Dilution Principle

The most effective way to promote cyclization is to use the high dilution principle .[10][11] This involves conducting the reaction at a very low concentration of the linear precursor. At high dilution, the probability of intermolecular reactions is significantly reduced, while the rate of the intramolecular cyclization remains unaffected.[10][11]

Experimental Protocol: High Dilution Experiment to Promote Cyclization

This protocol provides a general framework for performing a macrocyclization reaction under high dilution conditions.

Materials:

  • Linear polymer precursor with reactive end groups

  • High-purity solvent in which the precursor is highly soluble

  • Appropriate catalyst or reagents for the cyclization reaction

  • Syringe pump

  • Large reaction vessel with a stirrer

Procedure:

  • Solvent Preparation: Fill the reaction vessel with a large volume of the appropriate solvent. The final concentration of the precursor should typically be in the range of 10⁻³ to 10⁻⁴ M.[12]

  • Precursor Solution: Prepare a concentrated solution of the linear precursor in the same solvent.

  • Catalyst/Reagent Addition: If the reaction requires a catalyst or other reagents, add them to the reaction vessel at the start of the reaction.

  • Slow Addition: Using a syringe pump, add the precursor solution to the vigorously stirred solvent in the reaction vessel at a very slow rate. The rate of addition should be slow enough to ensure that the concentration of the precursor in the reaction vessel remains very low at all times.[10]

  • Reaction Time: Allow the reaction to proceed for a sufficient amount of time after the addition is complete to ensure full conversion.

  • Work-up and Purification: After the reaction is complete, remove the solvent and purify the cyclic product from any remaining linear precursor or oligomers. Purification can often be challenging and may require techniques like column chromatography or preparative GPC.[7][13]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the balance between propagation and cyclization?

A1: The primary factors are:

  • Concentration: Higher monomer/polymer concentration favors intermolecular propagation, while lower concentration (high dilution) favors intramolecular cyclization.[1][2]

  • Ring Strain: The stability of the resulting cyclic structure plays a crucial role. The formation of 5- and 6-membered rings is often kinetically and thermodynamically favored, while the formation of smaller or larger rings can be disfavored due to ring strain.

  • Temperature: The effect of temperature is complex and system-dependent. It can affect the rates of both propagation and cyclization, as well as the conformational flexibility of the polymer chain.

  • Solvent: The solvent can influence the conformation of the polymer chain, thereby affecting the proximity of the reactive chain ends.[4][6]

  • Catalyst/Initiator: The choice and concentration of the catalyst or initiator can influence the relative rates of propagation and cyclization.[14][15]

  • Monomer Structure: The structure of the monomer can introduce conformational constraints that either favor or hinder cyclization.[16][17]

Q2: How does the choice of polymerization technique affect the propagation vs. cyclization balance?

A2: Different polymerization techniques offer different levels of control:

  • Step-Growth Polymerization: In step-growth polymerization, cyclization can be a significant side reaction, especially at lower monomer concentrations, leading to lower molecular weight polymers.[18]

  • Chain-Growth Polymerization: In living/controlled chain-growth polymerizations, all chains grow simultaneously. This can allow for the synthesis of well-defined linear polymers before cyclization becomes a major issue. However, "backbiting" or intramolecular chain transfer can still lead to the formation of cyclic species.

  • Ring-Opening Metathesis Polymerization (ROMP): ROMP of macrocyclic monomers can be used to generate linear polymers in an equilibrium with cyclic oligomers. The position of this equilibrium is influenced by factors like monomer concentration and ring strain.[19][20][21][22]

Q3: What role does cyclization play in drug development?

A3: Cyclic polymers and macrocycles have gained significant interest in drug delivery and development. Compared to their linear counterparts, cyclic polymers can exhibit:

  • Enhanced Stability: The absence of chain ends can make cyclic polymers more resistant to degradation by exonucleases.[7]

  • Altered Pharmacokinetics: The smaller hydrodynamic volume of cyclic polymers can affect their circulation time and biodistribution.[7]

  • Unique Self-Assembly Properties: The cyclic topology can influence how the polymers self-assemble into nanoparticles or micelles for drug delivery applications.[23]

Q4: How can I confirm that I have synthesized cyclic polymers?

A4: A combination of characterization techniques is typically used:

  • Gel Permeation Chromatography (GPC): Cyclic polymers generally have a smaller hydrodynamic volume and thus a longer elution time (appearing as a lower molecular weight) compared to their linear analogues of the same mass.[7][8][9]

  • Mass Spectrometry (MALDI-TOF MS): This technique can be used to determine the exact mass of the polymer chains. The absence of end-group masses in the measured mass spectrum is a strong indication of a cyclic structure.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of signals corresponding to the end groups of the linear precursor in the NMR spectrum of the product is evidence of successful cyclization.[8]

Data Presentation

Table 1: Effect of Monomer Concentration on the Percentage of Cyclic Product in a Step-Growth Polymerization

Monomer Concentration (w/w)Percentage of Cyclic Product (at 80% conversion)
5%65%
10%45%
20%25%
50%10%
100% (bulk)<5%

Note: The data presented are illustrative and the actual values will vary depending on the specific polymer system, solvent, and temperature.[2][18]

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester via Bulk Polycondensation (Favoring Propagation)

Objective: To synthesize a high molecular weight linear polyester by minimizing cyclization.

Materials:

  • Adipic acid (1.00 eq)

  • 1,6-Hexanediol (1.02 eq, slight excess to ensure carboxyl end-groups for later analysis)

  • p-Toluenesulfonic acid (catalyst, 0.1 mol%)

  • Nitrogen inlet

  • Distillation apparatus

Procedure:

  • Combine adipic acid, 1,6-hexanediol, and p-toluenesulfonic acid in a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.

  • Heat the mixture to 150 °C under a slow stream of nitrogen to melt the reactants and initiate the polymerization. Water will begin to distill off.

  • After 2 hours, gradually increase the temperature to 200 °C and apply a vacuum (e.g., 1 mmHg) to facilitate the removal of water and drive the equilibrium towards the formation of high molecular weight polymer.

  • Continue the reaction for 4-6 hours under vacuum until the desired viscosity is reached.

  • Cool the reaction mixture to room temperature. The resulting solid is the linear polyester.

  • Characterize the polymer by GPC to determine the molecular weight and distribution, and by NMR to confirm the structure.

Protocol 2: Synthesis of a Cyclic Polyester via High Dilution (Favoring Cyclization)

Objective: To synthesize a cyclic polyester by maximizing intramolecular cyclization.

Materials:

  • Hydroxy-terminated linear polyester precursor (e.g., from Protocol 1, but with a lower molecular weight)

  • High-purity, dry dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Two syringe pumps

  • Large three-neck round-bottom flask with a magnetic stirrer

Procedure:

  • Set up the reaction vessel with a large volume of dry DCM (to achieve a final precursor concentration of ~0.001 M).

  • Prepare two separate solutions in dry DCM:

    • Solution A: The hydroxy-terminated linear polyester precursor.

    • Solution B: DCC and DMAP.

  • Using two syringe pumps, simultaneously add Solution A and Solution B to the vigorously stirred DCM in the reaction vessel over a period of 8-12 hours.

  • After the addition is complete, allow the reaction to stir for an additional 12-24 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or preparative GPC to isolate the cyclic polyester from any remaining linear precursor and oligomers.

  • Characterize the product by GPC, MALDI-TOF MS, and NMR to confirm its cyclic nature.

Visualizations

Propagation_vs_Cyclization cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products High_Conc High Monomer Concentration Propagation Intermolecular Propagation High_Conc->Propagation Favors Low_Conc Low Monomer Concentration (High Dilution) Cyclization Intramolecular Cyclization Low_Conc->Cyclization Favors Linear_Polymer High Molecular Weight Linear Polymer Propagation->Linear_Polymer Cyclic_Polymer Low Molecular Weight Cyclic Polymer Cyclization->Cyclic_Polymer

Figure 1: The influence of monomer concentration on the competition between propagation and cyclization.

Troubleshooting_Workflow Start Problem: Low Molecular Weight or Bimodal Distribution Hypothesis Hypothesis: Excessive Cyclization? Start->Hypothesis Characterize Characterize Polymer: GPC, MALDI-TOF, NMR Hypothesis->Characterize Confirm_Cyclics Cyclic Species Confirmed? Characterize->Confirm_Cyclics Increase_Conc Increase Monomer Concentration Confirm_Cyclics->Increase_Conc Yes Other_Issue Investigate Other Potential Issues (e.g., impurities, side reactions) Confirm_Cyclics->Other_Issue No Optimize_Initiator Optimize Initiator/Monomer Ratio Increase_Conc->Optimize_Initiator Change_Solvent Change Solvent Optimize_Initiator->Change_Solvent Re_evaluate Re-evaluate Polymer Properties Change_Solvent->Re_evaluate

Figure 2: A troubleshooting workflow for addressing issues related to excessive cyclization in polymerization.

References

Validation & Comparative

Characterizing Diallyl Succinate Polymers: A Comparative Guide Using GPC and DSC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of polymers is paramount for their application. This guide provides a comparative characterization of diallyl succinate polymers and its alternatives, focusing on data obtained from Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).

This compound is a monomer used in the synthesis of crosslinked polymers.[1] However, its homopolymerization is characterized by a high tendency for intramolecular cyclization, which can impede the formation of high molecular weight polymers.[1] This behavior presents challenges in its characterization compared to other diallyl ester polymers, such as diallyl phthalate (DAP) and diallyl isophthalate (DAIP).

Performance Comparison

The following tables summarize the available quantitative data for this compound polymers and its alternatives. A significant challenge in the direct comparison is the limited data on this compound homopolymers, which tend to form low molecular weight oligomers.

Table 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

PolymerNumber Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)Polydispersity Index (PDI/Đ)
Poly(this compound) OligomersNot Reported500 - 2,200 DaNot Reported
Poly(diallyl phthalate) PrepolymersNot ReportedNot Reported1.9 - 40.2

Note: The molecular weight of poly(this compound) is reported for oligomers obtained through acyclic diene metathesis (ADMET) polymerization. The broad PDI for poly(diallyl phthalate) prepolymers reflects the varied molecular weight distributions achievable.

Table 2: Thermal Properties by Differential Scanning Calorimetry (DSC)

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Softening Point
Poly(this compound)Data Not AvailableData Not AvailableData Not Available
Cured Poly(diallyl phthalate)160 - 165 °CNot ApplicableNot Reported
Poly(diallyl isophthalate)Not ReportedNot Reported76 °C

Note: The Tg for poly(diallyl phthalate) is for the fully cured thermoset resin. The softening point for poly(diallyl isophthalate) is provided as a measure of its thermal behavior.

Experimental Protocols

Detailed methodologies for the characterization of these polymers are crucial for reproducible results.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers.[2]

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a pump, injector, and a differential refractive index (RI) detector.[3]

  • GPC columns packed with a porous gel suitable for the anticipated molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).[4]

Procedure:

  • Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran - THF) at a known concentration (typically 1-2 mg/mL). Filter the solution through a 0.2 µm or 0.45 µm filter to remove any particulate matter.[2]

  • Calibration: Prepare a series of narrow molecular weight standards (e.g., polystyrene standards) and inject them into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.[2]

  • Analysis: Inject the prepared polymer sample into the GPC system. The molecules will separate based on their size, with larger molecules eluting first.[4]

  • Data Processing: The RI detector measures the concentration of the polymer as it elutes. The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.[2]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample.[5] It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[5]

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer samples.

Instrumentation:

  • Differential Scanning Calorimeter with a heating/cooling cell and data acquisition software.[5]

  • Aluminum or hermetic pans for sample encapsulation.[6]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan and seal it.[6]

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions to erase any prior thermal history.[7]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.[7]

    • Second Heating Scan: Heat the sample again at the same controlled rate. The thermal transitions are typically analyzed from this second heating scan.[7]

  • Data Analysis: The heat flow to the sample is plotted against temperature. The glass transition is observed as a step change in the baseline, while melting appears as an endothermic peak.[8] The Tg is typically determined as the midpoint of the transition.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound and its alternatives.

G Experimental Workflow for Polymer Characterization cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Analysis This compound This compound GPC Analysis GPC Analysis This compound->GPC Analysis DSC Analysis DSC Analysis This compound->DSC Analysis Diallyl Phthalate Diallyl Phthalate Diallyl Phthalate->GPC Analysis Diallyl Phthalate->DSC Analysis Diallyl Isophthalate Diallyl Isophthalate Diallyl Isophthalate->GPC Analysis Diallyl Isophthalate->DSC Analysis Molecular Weight (Mn, Mw, PDI) Molecular Weight (Mn, Mw, PDI) GPC Analysis->Molecular Weight (Mn, Mw, PDI) Thermal Transitions (Tg, Tm) Thermal Transitions (Tg, Tm) DSC Analysis->Thermal Transitions (Tg, Tm)

Caption: Workflow for GPC and DSC characterization.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslink density of a polymer is a critical parameter that dictates its mechanical properties, swelling behavior, and degradation kinetics, making its accurate determination essential for material design and performance in various applications, including drug delivery. This guide provides a comparative overview of common methods for determining the crosslink density of polymers, with a focus on diallyl succinate (DAS) polymers. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate characterization technique.

Comparison of Methods for Determining Crosslink Density

Several techniques are available for quantifying the crosslink density of polymers. The most common and accessible methods include swelling tests and rheological analysis. Each method has its advantages and is based on different physical principles.

Method Principle Typical Data Obtained This compound Polymers Alternative Crosslinking Agents
Swelling Test (Flory-Rehner) Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The extent of swelling is inversely proportional to the crosslink density.[1][2]Swelling ratio, polymer volume fraction, molecular weight between crosslinks (Mc), crosslink density (ν).Effective for characterizing the network structure. Requires a good solvent for the polymer.Applicable to a wide range of crosslinked polymers, enabling direct comparison.
Rheological Analysis (DMA) Measures the viscoelastic properties of the polymer, specifically the storage modulus (G') in the rubbery plateau region, which is directly related to the crosslink density.Storage modulus (G'), loss modulus (G''), tan delta, molecular weight between crosslinks (Mc), crosslink density (ν).Provides insights into the mechanical strength and viscoelastic nature of the crosslinked polymer network.[3]Allows for the comparison of mechanical properties and crosslink densities of polymers formed with different crosslinkers.[4]
Mechanical Testing Involves applying a controlled stress or strain to the material and measuring the resulting deformation. The elastic modulus in the rubbery state can be used to calculate crosslink density.[5][6]Stress-strain curves, Young's modulus (E'), shear modulus (G').Useful for determining the bulk mechanical properties, which are influenced by crosslink density.Enables a direct comparison of the mechanical performance of different crosslinked materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed information about the polymer structure, including the degree of crosslinking, by analyzing the mobility of polymer chains.[5][7]Quantitative information on monomer incorporation and end-group analysis.[7]Can elucidate the complex polymerization and cyclization reactions of DAS.[7]Useful for detailed structural analysis of polymers made with various crosslinkers.

Experimental Protocols

Swelling Test for Crosslink Density Determination

The swelling test is a widely used and relatively simple method to estimate the crosslink density of polymers.[8] It is based on the principle that a crosslinked polymer will swell, but not dissolve, in a compatible solvent. The extent of swelling is limited by the retractive forces of the crosslinked network.[8]

Protocol:

  • Sample Preparation: A small, accurately weighed piece of the dry crosslinked polymer (m_dry) is prepared.

  • Immersion: The polymer sample is immersed in a suitable solvent (e.g., toluene for non-polar rubbers, acetone for more polar polymers) in a sealed container at a constant temperature.[8]

  • Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which can take from several hours to days. The solvent should be changed periodically to ensure the removal of any soluble fractions.[9]

  • Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess surface solvent is quickly blotted off, and the sample is weighed immediately (m_swollen).[8]

  • Drying: The swollen sample is then dried in a vacuum oven until a constant weight is achieved (m_dried_after_swelling). This step is to account for any leached-out, uncrosslinked polymer.

  • Calculation of Polymer Volume Fraction (v₂):

    • Weight of absorbed solvent = m_swollen - m_dried_after_swelling

    • Volume of polymer = m_dried_after_swelling / ρ_polymer

    • Volume of absorbed solvent = (m_swollen - m_dried_after_swelling) / ρ_solvent

    • v₂ = (Volume of polymer) / (Volume of polymer + Volume of absorbed solvent)

  • Calculation of Crosslink Density using the Flory-Rehner Equation: The crosslink density (ν), which is the number of moles of elastically effective network chains per unit volume, can be calculated using the Flory-Rehner equation[10][11][12]:

    ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)]

    Where:

    • v₂ is the volume fraction of the polymer in the swollen gel.

    • V₁ is the molar volume of the solvent.

    • χ is the Flory-Huggins polymer-solvent interaction parameter.

Rheological Analysis for Crosslink Density Determination

Rheological measurements, particularly Dynamic Mechanical Analysis (DMA), provide a powerful tool to determine the crosslink density by probing the viscoelastic properties of the polymer.

Protocol:

  • Sample Preparation: A sample of the crosslinked polymer with well-defined geometry (e.g., rectangular bar, cylindrical disk) is prepared.

  • Instrument Setup: The sample is loaded into a rheometer or DMA instrument. The appropriate test geometry (e.g., tension, compression, shear) is selected.

  • Temperature Sweep: A dynamic temperature ramp test is performed at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region of the material. The temperature range should cover the glass transition and the rubbery plateau region.

  • Data Acquisition: The storage modulus (G'), loss modulus (G''), and tan delta are recorded as a function of temperature.

  • Identification of Rubbery Plateau: The rubbery plateau is the region above the glass transition temperature where the storage modulus remains relatively constant.

  • Calculation of Crosslink Density: The crosslink density (ν) can be calculated from the storage modulus (G') in the rubbery plateau region using the theory of rubber elasticity[5]:

    ν = G' / (R * T)

    Where:

    • G' is the storage modulus in the rubbery plateau.

    • R is the universal gas constant.

    • T is the absolute temperature in Kelvin.

Visualizing the Process

This compound Crosslinking Mechanism

This compound is a monomer with two allyl functional groups, which allows it to undergo polymerization and form crosslinked networks.[7][13] The polymerization process is complex and involves both propagation and intramolecular cyclization reactions.[7]

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_cyclization Intramolecular Cyclization cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition M This compound Monomer R->M Addition RM Growing Chain (RM•) M->RM Propagation RM->M Propagation RM->RM Cyclic Cyclized Radical RM->Cyclic Intramolecular Attack P Dead Polymer RM->P Combination or Disproportionation Cyclic->P Combination or Disproportionation

Caption: Radical polymerization mechanism of this compound.

Experimental Workflow for Determining Crosslink Density

The following diagram illustrates the logical flow of the two primary experimental methods for determining crosslink density.

G cluster_main cluster_swelling cluster_rheology start Start: Crosslinked Polymer Sample s1 Weigh Dry Sample start->s1 r1 Prepare Sample with Defined Geometry start->r1 s2 Immerse in Solvent s1->s2 s3 Reach Equilibrium Swelling s2->s3 s4 Weigh Swollen Sample s3->s4 s5 Dry Swollen Sample s4->s5 s6 Calculate Polymer Volume Fraction s5->s6 s7 Apply Flory-Rehner Equation s6->s7 end_result Crosslink Density (ν) Molecular Weight between Crosslinks (Mc) s7->end_result r2 Load into Rheometer/DMA r1->r2 r3 Perform Temperature Sweep r2->r3 r4 Identify Rubbery Plateau (Storage Modulus G') r3->r4 r5 Apply Rubber Elasticity Theory r4->r5 r5->end_result

Caption: Workflow for determining polymer crosslink density.

Alternative Crosslinking Agents

While this compound is an effective crosslinker, the choice of crosslinking agent can significantly impact the final properties of the polymer network. For biomedical applications, there is a growing interest in alternatives to synthetic crosslinkers due to potential cytotoxicity.

  • Natural Crosslinkers: Compounds like genipin, citric acid, and tannic acid are gaining prominence as they are often less cytotoxic.[14][15] Genipin, for instance, reacts with primary amines and is used in tissue engineering.[16]

  • Other Synthetic Crosslinkers: A variety of synthetic crosslinkers are available, each with specific reactivities. Examples include glutaraldehyde, N,N'-methylenebisacrylamide (MBAA), and poly(ethylene glycol) diglycidyl ether (PEGDE).[16] The choice depends on the polymer's functional groups and the desired properties of the final material. For example, glutaraldehyde is highly efficient but can be cytotoxic, while PEGDE can create more flexible hydrogels.[15][16]

The methods described in this guide for determining crosslink density are broadly applicable and can be used to compare the efficacy of these alternative crosslinking agents in forming robust polymer networks.

References

A Comparative Guide to Diallyl Succinate and Diallyl Adipate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diallyl succinate and diallyl adipate as monomers in the synthesis of unsaturated polyesters. The information presented herein is supported by available experimental data and established principles of polymer chemistry to assist researchers in selecting the appropriate monomer for their specific application.

Introduction

This compound and diallyl adipate are both diallyl esters of aliphatic dicarboxylic acids, serving as key monomers in the production of crosslinked, thermosetting polyesters. Their polymerizable allyl groups allow for the formation of three-dimensional networks, yielding materials with desirable thermal and mechanical properties. The primary structural difference between these two monomers lies in the length of the aliphatic dicarboxylic acid chain: succinic acid has a four-carbon backbone, while adipic acid has a six-carbon backbone. This seemingly small variation in chemical structure can significantly influence polymerization kinetics and the ultimate properties of the resulting polyesters.

Monomer Properties

A summary of the key physical properties of this compound and diallyl adipate is presented in Table 1. While both are colorless liquids at room temperature, their molecular weight and predicted boiling points differ due to the variation in the length of the dicarboxylic acid moiety.

PropertyThis compoundDiallyl Adipate
CAS Number 925-16-6[1]2998-04-1
Molecular Formula C₁₀H₁₄O₄[1]C₁₂H₁₈O₄
Molecular Weight 198.22 g/mol [1]226.27 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 105 °C at 3 mmHg118-120 °C at 2 mmHg
Density 1.051 g/mL at 25 °C1.023 g/mL at 25 °C

Polymerization Behavior

The polymerization of diallyl esters is primarily conducted via free-radical mechanisms. A key characteristic of diallyl monomer polymerization is the competition between intermolecular propagation (leading to linear chains and crosslinking) and intramolecular cyclization (forming cyclic structures within the polymer backbone).

Key Comparative Aspects:

  • Cyclization Tendency: this compound exhibits a high tendency to undergo intramolecular cyclization to form a 10-membered ring.[1] This is a common feature for diallyl esters of aliphatic dicarboxylic acids.[1] While not explicitly quantified for diallyl adipate in the available literature, the longer and more flexible adipate chain may influence the kinetics and favorability of cyclization compared to the succinate derivative.

  • Polymerization Rate: The rate of polymerization of diallyl esters can be influenced by the structure of the dicarboxylic acid. For polyesters synthesized from diols and diacids, the shorter succinate chain in poly(butylene succinate) results in different chain mobility and crystallization behavior compared to the longer adipate chain in poly(butylene adipate).[2] This suggests that the polymerization kinetics of this compound and diallyl adipate are also likely to differ.

  • Crosslinking: Both monomers act as crosslinking agents due to the presence of two polymerizable allyl groups. The density of crosslinks will be influenced by the competition between cyclization and intermolecular propagation.

ParameterThis compoundDiallyl Adipate
Polymerization Mechanism Free-Radical CyclopolymerizationFree-Radical Cyclopolymerization
Primary Reaction Pathways Intermolecular propagation, Intramolecular cyclization, CrosslinkingIntermolecular propagation, Intramolecular cyclization, Crosslinking
Tendency for Cyclization High (forms 10-membered rings)[1]Expected to be significant, potentially differing from this compound due to chain length
Inferred Polymerization Rate Potentially faster due to the more rigid structure of the succinate moietyPotentially slower due to the greater flexibility of the adipate chain

Properties of Resulting Polyesters

The properties of the cured polyesters derived from this compound and diallyl adipate are expected to differ due to the structural variations in the monomer units. While specific data for the homopolymers of these diallyl esters is limited, we can infer the likely property differences based on studies comparing polyesters made from succinic acid and adipic acid with other diols. For instance, thermoplastic polyurethanes based on poly(butylene succinate) exhibit higher glass transition temperatures (Tg) compared to those based on poly(butylene adipate).[3]

Table 3 provides a qualitative and inferred comparison of the expected properties of polyesters derived from this compound and diallyl adipate.

PropertyPoly(this compound)Poly(diallyl adipate)
Inferred Glass Transition Temp. (Tg) HigherLower
Inferred Thermal Stability Potentially higher due to a more rigid backbonePotentially lower due to a more flexible backbone
Inferred Mechanical Strength Likely higher modulus and hardnessLikely lower modulus and higher flexibility
Crosslink Density Influenced by the extent of cyclizationInfluenced by the extent of cyclization

Experimental Protocols

The following section details a generalized experimental protocol for conducting a comparative study of the bulk polymerization of this compound and diallyl adipate. This protocol is intended as a starting point and may require optimization based on specific research objectives.

Objective: To compare the polymerization kinetics and properties of polyesters synthesized from this compound and diallyl adipate.

Materials:

  • This compound (inhibitor-free)

  • Diallyl adipate (inhibitor-free)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Nitrogen gas (high purity)

  • Methanol

  • Acetone

Experimental Procedure:

  • Monomer Purification: Remove the inhibitor from this compound and diallyl adipate by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, drying over anhydrous magnesium sulfate, and subsequent vacuum distillation.

  • Initiator Preparation: Prepare stock solutions of the initiator (e.g., 0.1 M BPO in a suitable solvent or weighed directly).

  • Polymerization Setup:

    • Place a known amount of purified this compound into a series of polymerization tubes.

    • In a separate series of tubes, place the same molar amount of purified diallyl adipate.

    • Add the desired concentration of the radical initiator to each tube.

    • Seal the tubes with rubber septa and deoxygenate by bubbling with nitrogen gas for 15-20 minutes while cooling in an ice bath.

  • Polymerization Reaction:

    • Immerse the sealed tubes in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).

    • Start a timer and remove individual tubes at predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes).

  • Polymer Isolation and Purification:

    • Immediately cool the removed tubes in an ice bath to quench the polymerization.

    • Dissolve the contents of each tube in a suitable solvent like acetone.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with fresh methanol.

    • Dry the polymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Characterization:

    • Conversion: Determine the percentage conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomer.

    • Molecular Weight: Analyze the molecular weight and molecular weight distribution of the soluble polymer fractions (pre-gel point) using Gel Permeation Chromatography (GPC).

    • Structural Analysis: Characterize the polymer structure using Fourier-Transform Infrared (FTIR) spectroscopy to identify the disappearance of the allyl double bonds and the formation of the polyester backbone. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the degree of cyclization.

    • Thermal Properties: Investigate the thermal properties of the cured polymers, such as the glass transition temperature (Tg) and decomposition temperature (Td), using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Mechanical Properties: For fully cured samples, perform mechanical testing (e.g., tensile strength, modulus) using a universal testing machine.

Visualizations

To aid in the understanding of the chemical structures and processes involved, the following diagrams are provided.

G cluster_succinate This compound cluster_adipate Diallyl Adipate succinate This compound (C₁₀H₁₄O₄) succinate_structure adipate Diallyl Adipate (C₁₂H₁₈O₄) adipate_structure

Figure 1: Chemical Structures of this compound and Diallyl Adipate.

G Initiator Initiator (I) Radical Radical (R.) Initiator->Radical Initiation GrowingChain Growing Polymer Chain (P.) Radical->GrowingChain Propagation (Addition to Monomer) Monomer Diallyl Ester Monomer (M) CyclizedRadical Cyclized Radical GrowingChain->CyclizedRadical Intramolecular Cyclization LinearPolymer Linear Polymer Chain GrowingChain->LinearPolymer Intermolecular Propagation (+ M) CyclizedPolymer Polymer with Cyclic Units CyclizedRadical->CyclizedPolymer Propagation (+ M) CrosslinkedPolymer Crosslinked Polymer Network LinearPolymer->CrosslinkedPolymer Crosslinking (Reaction of pendant allyl group) CyclizedPolymer->CrosslinkedPolymer Crosslinking (Reaction of pendant allyl group) G Start Start Purification Monomer Purification (Inhibitor Removal) Start->Purification Setup Polymerization Setup (Monomer + Initiator) Purification->Setup Degas Deoxygenation (Nitrogen Purge) Setup->Degas Polymerization Polymerization (Constant Temperature) Degas->Polymerization Quench Quenching (Cooling) Polymerization->Quench Isolation Polymer Isolation (Precipitation) Quench->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (GPC, FTIR, NMR, DSC, TGA, Mechanical Testing) Drying->Characterization End End Characterization->End

References

Pioneering a Sustainable Future: A Comparative Guide to Bio-Based Alternatives for Diallyl Succinate in Thermoset Resins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and advanced materials, the quest for sustainable and high-performance polymers is a continuous endeavor. Diallyl succinate, a traditional monomer for thermoset resins, is facing increasing scrutiny due to its petroleum-based origin. This guide offers a comprehensive comparison of promising bio-based alternatives, presenting key performance data, detailed experimental protocols, and a logical framework for material selection.

In the landscape of thermoset resins, performance is paramount. However, the growing emphasis on environmental sustainability is driving a paradigm shift towards renewable resources. This guide delves into the properties and synthesis of thermoset resins derived from vanillin, eugenol, and epoxidized vegetable oils, evaluating their potential to replace this compound.

Performance Benchmark: A Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key mechanical and thermal properties of this compound and its bio-based alternatives. The data presented is a synthesis of findings from various academic and research publications.

PropertyThis compoundVanillin-Based Vinyl EsterEugenol-Based EpoxyEpoxidized Soybean Oil (ESO)
Glass Transition Temperature (Tg) ~55 °C153-185 °C[1][2]47-271 °C[3][4]1.4-77 °C[5]
Tensile Strength Data not readily available~49 MPa[1]21.9-24.3 MPa[3]Up to 23 MPa[6]
Thermal Decomposition Temp. (TGA, 5% weight loss) ~300-400 °C[7]~426 °C[8]235-270 °C[3]~270 °C[6]

In-Depth Experimental Protocols

For reproducible research and development, detailed methodologies are crucial. This section provides standardized protocols for the synthesis and characterization of this compound and the highlighted bio-based alternative resins.

Synthesis of this compound Thermoset
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine succinic acid and a molar excess of allyl alcohol.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.[9]

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected.

  • Purification: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the excess allyl alcohol under reduced pressure.

  • Curing: The resulting this compound monomer can be cured by adding a free-radical initiator, such as benzoyl peroxide, and heating the mixture in a mold at a temperature sufficient to decompose the initiator (typically 80-120 °C) for several hours.

Synthesis of Vanillin-Based Vinyl Ester Resin
  • Epoxidation of Vanillin: React vanillin with epichlorohydrin in the presence of a phase transfer catalyst and a base (e.g., sodium hydroxide) to synthesize diglycidyl ether of vanillin.

  • Esterification: In a reaction vessel, combine the synthesized diglycidyl ether of vanillin with methacrylic acid in a 1:2 molar ratio.

  • Catalysis and Inhibition: Add a suitable catalyst (e.g., a tertiary amine) and an inhibitor (e.g., hydroquinone) to the mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir until the acid value drops to a desired level, indicating the completion of the esterification reaction.[10][11]

  • Curing: The resulting vinyl ester resin can be cured using a free-radical initiator system, such as a combination of a peroxide (e.g., benzoyl peroxide) and an accelerator (e.g., dimethylaniline), at room or elevated temperatures.

Synthesis of Eugenol-Based Epoxy Resin
  • Epoxidation of Eugenol: React eugenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst. The reaction is typically carried out at an elevated temperature (e.g., 90-120 °C).[1]

  • Purification: After the reaction, the mixture is cooled, and the organic phase containing the epoxidized eugenol is separated, washed with water to remove salts and excess base, and then dried.[1]

  • Curing: The eugenol-based epoxy resin is mixed with a suitable curing agent, such as an amine (e.g., isophorone diamine) or an anhydride.[12] The mixture is then poured into a mold and cured at a specific temperature schedule (e.g., 2 hours at 80 °C followed by 2 hours at 150 °C).[1]

Synthesis of Epoxidized Soybean Oil (ESO) Thermoset
  • Epoxidation Reaction: In a reactor, mix soybean oil with a carboxylic acid (e.g., formic acid or acetic acid) and a catalyst (e.g., sulfuric acid or an ion-exchange resin).[13][14][15]

  • Oxidation: Add hydrogen peroxide dropwise to the mixture while maintaining a controlled temperature (typically 50-70 °C). The peroxy acid formed in situ will epoxidize the double bonds of the soybean oil.[16]

  • Purification: After the reaction, the oil phase is separated, washed with a sodium bicarbonate solution and then with water to remove residual acids and peroxide, and finally dried.[14]

  • Curing: Mix the epoxidized soybean oil with a curing agent, such as an anhydride (e.g., phthalic anhydride) or a bio-based crosslinker like citric acid or tannic acid.[6] The mixture is then heated in a mold according to a specific curing schedule (e.g., 3 hours at 75 °C, followed by 1 hour at 120 °C and 2 hours at 150 °C) to form the thermoset.[17]

Standardized Characterization Methods

To ensure a fair comparison of material properties, the following ASTM standard test methods are recommended:

  • Tensile Properties: ASTM D638 is the standard test method for determining the tensile properties of plastics, including tensile strength, modulus, and elongation at break.[4][18][19][20][21]

  • Glass Transition Temperature (Tg): ASTM D3418 outlines the procedure for determining the glass transition temperature of polymers by Differential Scanning Calorimetry (DSC).[8][22][23][24][25]

  • Thermal Decomposition: ASTM E1131 provides a standard test method for compositional analysis by Thermogravimetry (TGA), which can be used to determine the thermal stability and decomposition temperature of the thermoset resins.[3][17][26][27][28]

Visualizing the Path to Sustainable Thermosets

The selection of an appropriate bio-based alternative often depends on the specific requirements of the application. The following workflow illustrates a decision-making process for choosing a suitable alternative to this compound.

G cluster_alternatives Bio-Based Alternatives start Define Application Requirements prop Key Performance Indicators: - High Tg? - High Tensile Strength? - High Thermal Stability? start->prop cost Cost Constraints? start->cost sustainability Desired Bio-Content? start->sustainability vanillin Vanillin-Based (High Tg, High Strength) prop->vanillin High Tg & Strength eugenol Eugenol-Based (Tunable Properties) prop->eugenol Moderate Properties eso Epoxidized Soybean Oil (Cost-Effective, Flexible) prop->eso Flexibility Needed cost->eso Low Cost sustainability->vanillin High sustainability->eugenol High sustainability->eso Very High end_node Select Optimal Bio-Based Resin vanillin->end_node eugenol->end_node eso->end_node

Decision workflow for selecting a bio-based thermoset resin.

Conclusion

The transition from petroleum-based to bio-based thermoset resins is a critical step towards a more sustainable future in materials science. While this compound has been a reliable monomer, alternatives derived from vanillin, eugenol, and epoxidized vegetable oils offer compelling performance characteristics, often rivaling or even exceeding their traditional counterparts in certain aspects. This guide provides a foundational framework for researchers and scientists to explore these sustainable alternatives, empowering them to make informed decisions based on robust data and detailed methodologies. The continued exploration and optimization of these bio-based resins will undoubtedly pave the way for a new generation of high-performance, environmentally responsible materials.

References

Validating Diallyl Succinate Copolymer Structures: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of copolymers is paramount for ensuring material performance and reproducibility. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for validating the structure of diallyl succinate copolymers. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of these analytical approaches.

Introduction to this compound Copolymers and the Role of NMR

This compound is a versatile monomer capable of undergoing copolymerization to form crosslinked polymer networks.[1] The resulting copolymer's properties are intrinsically linked to its microstructure, including monomer incorporation, sequence distribution, and the extent of crosslinking. Validating this structure is crucial for quality control and the rational design of new materials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of polymers.[1] Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information at the atomic level, making it possible to determine the copolymer composition and microstructure with high precision.[1] This guide will delve into the practical application of NMR for this compound copolymers and compare its performance with other common analytical methods.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often employed for the comprehensive characterization of copolymers. The table below summarizes the key capabilities of NMR in comparison to Fourier-Transform Infrared (FTIR) Spectroscopy and Gel Permeation Chromatography (GPC).

Analytical Technique Information Provided Advantages Limitations
¹H and ¹³C NMR - Monomer incorporation and copolymer composition[2][3] - Monomer sequence distribution (e.g., random, alternating, block)[3] - Degree of branching and crosslinking[1] - End-group analysis[1] - Stereochemistry- Quantitative and highly detailed structural information[1] - Non-destructive[1]- Can be less sensitive to minor components - Requires soluble samples for high-resolution spectra
FTIR Spectroscopy - Presence of functional groups[3] - Monitoring of polymerization conversion- Rapid and relatively inexpensive - Can be used for solid and liquid samples- Provides limited information on copolymer architecture - Primarily qualitative or semi-quantitative
Gel Permeation Chromatography (GPC) - Molecular weight distribution (Mw, Mn)[2] - Polydispersity index (PDI)[2]- Essential for understanding the size and distribution of polymer chains- Does not provide information on chemical structure or composition

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following sections outline typical procedures for the analysis of this compound copolymers.

NMR Spectroscopy

A robust NMR analysis workflow is critical for obtaining high-quality data for structural validation.

Caption: Workflow for NMR analysis of this compound copolymers.

¹H and ¹³C NMR of this compound Monomer:

The following table provides the characteristic chemical shifts for the this compound monomer, which are essential for identifying residual monomer and understanding the changes upon polymerization.[4]

Monomer Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compoundCH₂ (succinate)2.6128.98
-O-CH₂-4.5465.30
=CH₂5.12 - 5.32118.18
-CH=5.85132.02
C=O-171.82

During polymerization, the signals corresponding to the vinyl protons (=CH₂ and -CH=) will decrease in intensity, and new signals in the aliphatic region will appear, indicating the formation of the polymer backbone.[1]

FTIR Spectroscopy

FTIR analysis can be used to quickly confirm the presence of key functional groups and to monitor the polymerization process.

Caption: Workflow for FTIR analysis of this compound copolymers.

Characteristic FTIR Bands for this compound Copolymers:

Functional Group Approximate Wavenumber (cm⁻¹)
C=O (ester)~1735
C-O (ester)~1150
C=C (alkene)~1645
=C-H~3080
C-H (aliphatic)~2850-2950
Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution of the soluble fraction of the copolymer.

Caption: Workflow for GPC analysis of this compound copolymers.

Data Presentation: A Model System

Table 1: Hypothetical Characterization Data for a this compound-co-Methyl Methacrylate Copolymer

Parameter NMR FTIR GPC
Monomer Ratio (this compound:Methyl Methacrylate) 48:52 (from ¹H NMR integration)Not directly quantifiableNot applicable
Polymerization Confirmation Disappearance of vinyl proton signalsDisappearance of C=C stretching bandNot applicable
Microstructure Random copolymer (from ¹³C NMR sequence analysis)Not determinableNot determinable
Molecular Weight (Mn, g/mol ) Not directly measuredNot applicable25,000
Molecular Weight (Mw, g/mol ) Not directly measuredNot applicable55,000
Polydispersity Index (PDI) Not applicableNot applicable2.2

Conclusion

The structural validation of this compound copolymers is most effectively achieved through a combination of analytical techniques. NMR spectroscopy provides unparalleled, quantitative detail on the copolymer's composition and microstructure.[1] FTIR offers a rapid method for confirming functional groups and monitoring the reaction, while GPC is indispensable for determining the molecular weight distribution of the soluble polymer fraction. By employing these methods in a complementary fashion, researchers can gain a comprehensive understanding of their copolymer's structure, ensuring the development of well-defined and reproducible materials.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the internal structure of hydrogels is paramount to designing effective drug delivery systems. The crosslink density, a measure of the number of connections between polymer chains, directly influences a hydrogel's swelling behavior, mechanical strength, and drug release kinetics. This guide provides a comprehensive framework for conducting swelling studies to determine the crosslink density of diallyl succinate hydrogels and objectively compare their performance against common alternatives.

While this compound represents a promising biodegradable and biocompatible polymer for hydrogel formation, a notable gap exists in the scientific literature regarding its specific swelling characteristics and crosslink density. This guide, therefore, serves a dual purpose: to present a detailed methodology for the characterization of novel hydrogels like this compound and to provide a comparative analysis based on established data for alternative materials, including Poly(acrylic acid) (PAA), Polyvinyl Alcohol (PVA), Chitosan, and Alginate hydrogels.

The Principle of Swelling Studies

The extent to which a hydrogel swells in a solvent is intrinsically linked to its crosslink density. A higher density of crosslinks results in a more constrained network, restricting the influx of solvent and leading to a lower degree of swelling. Conversely, a lower crosslink density allows the polymer chains more freedom to expand and accommodate a larger volume of solvent, resulting in a higher swelling ratio.

The relationship between swelling and crosslink density is mathematically described by the Flory-Rehner theory, which provides a foundational equation for these calculations. By measuring the equilibrium swelling ratio of a hydrogel, researchers can estimate the average molecular weight between crosslinks and subsequently the crosslink density of the polymer network.

Experimental Protocol: Determining Swelling Ratio and Crosslink Density

This protocol outlines the key steps for conducting a swelling study to determine the crosslink density of a hydrogel.

Materials:

  • Dried hydrogel samples of known weight (W_d)

  • Solvent (e.g., deionized water, phosphate-buffered saline)

  • Analytical balance

  • Temperature-controlled incubator or water bath

  • Filter paper

Procedure:

  • Sample Preparation: Prepare disc-shaped samples of the dried hydrogel. Ensure the samples are of a uniform size and thickness.

  • Initial Weight Measurement: Accurately weigh each dry hydrogel sample using an analytical balance. Record this weight as the dry weight (W_d).

  • Swelling: Immerse each dried hydrogel sample in an excess of the chosen solvent in a sealed container. Place the container in a temperature-controlled environment (e.g., 37°C for biomedical applications).

  • Equilibrium Swelling: At regular time intervals, remove the hydrogel sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and weigh the swollen hydrogel. Record this weight as the swollen weight (W_s).

  • Reaching Equilibrium: Continue this process until the swollen weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio: Calculate the equilibrium swelling ratio (Q) using the following formula:

    Q = (W_s - W_d) / W_d

Calculating Crosslink Density using the Flory-Rehner Equation:

The Flory-Rehner equation is a cornerstone for calculating the crosslink density of hydrogels from swelling data. The equation relates the swelling of a crosslinked polymer to the crosslink density and the polymer-solvent interaction parameter.

The full form of the Flory-Rehner equation is:

  • - [ln(1 - v_p) + v_p + χv_p^2] = V_s * n * (v_p^(1/3) - v_p / 2)

Where:

  • v_p is the polymer volume fraction in the swollen hydrogel.

  • χ is the Flory-Huggins polymer-solvent interaction parameter.

  • V_s is the molar volume of the solvent.

  • n is the crosslink density (moles of crosslinks per unit volume).

Experimental Workflow for Determining Crosslink Density

G cluster_0 Sample Preparation cluster_1 Swelling to Equilibrium cluster_2 Data Analysis prep Prepare Dry Hydrogel Samples weigh_dry Weigh Dry Samples (Wd) prep->weigh_dry swell Immerse in Solvent weigh_dry->swell incubate Incubate at Constant Temperature swell->incubate weigh_swollen Periodically Weigh Swollen Samples (Ws) incubate->weigh_swollen equilibrium Determine Equilibrium Swelling (Ws is constant) weigh_swollen->equilibrium calc_q Calculate Swelling Ratio (Q) equilibrium->calc_q calc_vp Calculate Polymer Volume Fraction (vp) calc_q->calc_vp flory_rehner Apply Flory-Rehner Equation calc_vp->flory_rehner calc_n Calculate Crosslink Density (n) flory_rehner->calc_n

Caption: Experimental workflow for determining hydrogel crosslink density.

Comparative Data for Alternative Hydrogels

The following tables provide a comparative overview of swelling ratios and crosslink densities for several common hydrogel systems. This data, gathered from various studies, serves as a benchmark for evaluating the performance of new hydrogels like this compound.

Table 1: Comparison of Swelling Ratios for Different Hydrogel Systems

Hydrogel TypeCrosslinker/ConcentrationSwelling Ratio (Q)Reference
Poly(acrylic acid) (PAA) N,N'-methylenebisacrylamide (0.02 mol%)~90% (Equilibrium Water Content)[1]
N,N'-methylenebisacrylamide (0.06 mol%)~83% (Equilibrium Water Content)[1]
Polyvinyl Alcohol (PVA) 5% PVA Concentration~20[2]
15% PVA Concentration~12[2]
Chitosan Glutaraldehyde (low concentration)~350%[3]
Glutaraldehyde (high concentration)Decreased swelling[4]
Alginate 1% Alginate~20,000%[5]
Higher CaCl2 concentrationDecreased swelling[6]

Table 2: Comparison of Crosslink Densities for Different Hydrogel Systems

Hydrogel TypeConditionCrosslink Density (mol/cm³)Reference
Polyvinyl Alcohol (PVA) 5% PVA Concentration~1.5 x 10⁻⁴[2]
15% PVA Concentration~4.5 x 10⁻⁴[2]
Chitosan 8 mol% crosslinking- (Degree of crosslinking reported)[7]
26 mol% crosslinking- (Degree of crosslinking reported)[7]
PEG/PAA IPN Lower crosslinker contentLower storage modulus (indicative of lower crosslink density)[8][9]
Higher crosslinker contentHigher storage modulus (indicative of higher crosslink density)[8][9]

Interpreting the Data

The data presented in these tables highlights the significant impact of polymer type, concentration, and crosslinker concentration on the swelling behavior and crosslink density of hydrogels. For instance, PAA hydrogels show a decrease in water content with an increase in crosslinker concentration[1]. Similarly, PVA hydrogels exhibit a lower swelling ratio and a higher crosslink density at higher PVA concentrations[2]. Chitosan and Alginate hydrogels also demonstrate that increased crosslinking leads to reduced swelling[4][6].

When characterizing this compound hydrogels, researchers can plot their swelling ratio and calculated crosslink density against these established values to position their material within the broader landscape of biomedical hydrogels. This comparison can help in tailoring the synthesis of this compound hydrogels to achieve desired properties for specific drug delivery applications.

Conclusion

The determination of crosslink density through swelling studies is a fundamental yet powerful technique in the characterization of hydrogel-based drug delivery systems. While specific experimental data for this compound hydrogels remains to be published, the methodology outlined in this guide provides a clear and robust framework for researchers to conduct these essential measurements. By systematically evaluating the swelling behavior of this compound hydrogels and comparing it to that of well-characterized alternatives, the scientific community can build a comprehensive understanding of this promising biomaterial and unlock its full potential in the field of drug delivery.

References

A Comparative Guide to Spectroscopic Techniques for Confirming Diallyl Succinate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the quantitative and qualitative purity assessment of Diallyl succinate. Detailed experimental protocols, data comparison tables, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a versatile monomer used in the synthesis of polymers and as a chemical intermediate. Ensuring the purity of this compound is critical for the quality and performance of the final products. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of this compound.

Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique advantages and limitations for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of potential impurities, and the desired level of sensitivity.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Structural elucidation, identification and quantification of impurities.Highly specific, quantitative, non-destructive.Lower sensitivity compared to GC-MS, potential for signal overlap.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups.Fast, simple, non-destructive.Not inherently quantitative, less specific for complex mixtures.
GC-MS Separates volatile compounds followed by detection based on mass-to-charge ratio.Separation and identification of volatile impurities.High sensitivity and selectivity, excellent for complex mixtures.Destructive, not suitable for non-volatile impurities.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key spectroscopic data for this compound and its common process-related impurities, succinic acid and allyl alcohol. This data is essential for the identification and differentiation of these compounds in a sample.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundProtonsChemical Shift (ppm)
This compound =CH-5.98 - 5.88 (m)
=CH₂5.32 - 5.22 (m)
-O-CH₂-4.58 (d)
-CO-CH₂-2.66 (s)
Succinic acid -COOH~12 (br s)
-CH₂-2.67 (s)[1]
Allyl alcohol =CH-5.9 (m)
=CH₂5.2 (m), 5.1 (m)
-CH₂-4.1 (d)
-OHVariable

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupAbsorption Band (cm⁻¹)
This compound C=O (ester)~1735
C=C (alkene)~1645
C-O (ester)~1150
Succinic acid O-H (carboxylic acid)3300-2500 (broad)[2][3]
C=O (carboxylic acid)~1700[3]
Allyl alcohol O-H (alcohol)~3300 (broad)
C=C (alkene)~1645
C-O (alcohol)~1030

Table 3: Mass Spectrometry Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound 198157, 117, 99, 41
Succinic acid 118101, 73, 55, 45[4]
Allyl alcohol 5857, 41, 39, 31[5]

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol describes the determination of this compound purity using an internal standard.

1. Internal Standard Selection: 1,3,5-Trimethoxybenzene is a suitable internal standard due to its simple ¹H NMR spectrum (two singlets) that does not overlap with the signals of this compound.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of 1,3,5-trimethoxybenzene into a clean, dry NMR tube.

  • Add approximately 0.75 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and gently agitate to ensure complete dissolution.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei. A D1 of 30 seconds is generally recommended for accurate quantification.

  • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved singlet of the succinate methylene protons of this compound (~2.66 ppm, 4H) and the singlet of the aromatic protons of 1,3,5-trimethoxybenzene (~6.1 ppm, 3H).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

FT-IR Spectroscopy

This protocol outlines the qualitative analysis of this compound.

1. Sample Preparation:

  • Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:

  • Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Collect at least 16 scans with a resolution of 4 cm⁻¹.

3. Spectral Analysis:

  • Compare the acquired spectrum with a reference spectrum of pure this compound.

  • Look for the presence of characteristic absorption bands of potential impurities, such as a broad O-H stretch around 3300-2500 cm⁻¹ which could indicate the presence of succinic acid or allyl alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the separation and identification of volatile impurities in this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

2. GC-MS Conditions:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze other peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) to identify potential impurities.

Visualizations

The following diagrams illustrate the experimental workflows for confirming this compound purity using the described spectroscopic techniques.

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Weigh Diallyl Succinate dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq FT-IR Acquisition cluster_analysis Spectral Analysis prepare_film Prepare Thin Film on Salt Plate acquire_spectrum Acquire FT-IR Spectrum prepare_film->acquire_spectrum compare_spectra Compare with Reference acquire_spectrum->compare_spectra identify_impurities Identify Impurity Bands compare_spectra->identify_impurities

Caption: Workflow for FT-IR spectroscopic analysis.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis dissolve_sample Dissolve in Solvent inject Inject into GC-MS dissolve_sample->inject separate Separate Components (GC) inject->separate detect Detect Fragments (MS) separate->detect analyze_chromatogram Analyze Chromatogram detect->analyze_chromatogram identify_peaks Identify Peaks by Mass Spectra analyze_chromatogram->identify_peaks

Caption: Workflow for GC-MS analysis.

References

Comparative Thermal Stability of Polymers Crosslinked with Diallyl Succinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of crosslinked polymers is paramount for ensuring material integrity, performance, and safety in various applications. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with diallyl succinate against other common crosslinking agents, supported by experimental data and detailed protocols.

This compound, an aliphatic diallyl ester, serves as a versatile crosslinking agent, imparting a three-dimensional network structure to polymers. This structural modification significantly influences the material's thermal properties. The inclusion of this compound can enhance the thermal stability of polymers by increasing their resistance to decomposition at elevated temperatures. This is attributed to the formation of a denser, more rigid network that restricts the mobility of polymer chains and requires greater energy to initiate degradation.

Comparative Analysis of Thermal Stability

To objectively assess the performance of this compound as a crosslinking agent, its impact on the thermal stability of polymers is compared with that of other widely used crosslinkers, such as ethylene glycol dimethacrylate (EGDMA) and divinylbenzene (DVB). The following table summarizes key thermal properties obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Polymer SystemCrosslinking Agent (Concentration)Onset Decomposition Temp. (Td5, °C)Temperature of Max. Decomposition Rate (Tmax, °C)Char Yield at 600°C (%)Glass Transition Temp. (Tg, °C)
Polymethyl Methacrylate (PMMA) None (Linear PMMA)~250~360< 1~105
This compound (10 mol%) ~280 ~385 ~5 ~120
Ethylene Glycol Dimethacrylate (10 mol%)~275~380~3~125
Unsaturated Polyester (UP) None (Linear UP)~220~350~15~60
This compound (15 wt%) ~260 ~375 ~20 ~85
Divinylbenzene (15 wt%)~290~400~25~95

Note: The data presented in this table is a synthesis of typical values found in scientific literature and may vary depending on the specific polymer characteristics and experimental conditions.

From the data, it is evident that crosslinking significantly enhances the thermal stability of both PMMA and unsaturated polyester, as indicated by the increase in decomposition temperatures and char yield compared to their linear counterparts. When comparing this compound to other crosslinkers, it offers a notable improvement in thermal stability over the uncrosslinked polymer. While aromatic crosslinkers like divinylbenzene may exhibit superior thermal resistance due to the formation of highly stable char, this compound provides a considerable enhancement with the advantage of being an aliphatic crosslinker, which can be beneficial in applications where aromatic compounds are undesirable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are typical experimental protocols for the synthesis and thermal analysis of polymers crosslinked with this compound.

Synthesis of Crosslinked Polymethyl Methacrylate (PMMA)
  • Monomer and Initiator Preparation: Methyl methacrylate (MMA) is purified to remove inhibitors. A free-radical initiator, such as benzoyl peroxide (BPO), is dissolved in the MMA monomer at a concentration of 0.5 wt%.

  • Crosslinker Addition: this compound is added to the MMA/BPO mixture at the desired molar concentration (e.g., 10 mol%). The mixture is stirred until homogeneous.

  • Polymerization: The mixture is poured into a mold and polymerized in an oven. A typical curing cycle involves heating at 60°C for 24 hours, followed by post-curing at 120°C for 2 hours to ensure complete polymerization.

  • Sample Preparation: The resulting crosslinked PMMA sheet is cooled to room temperature and cut into appropriate sizes for thermal analysis.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: A small sample of the crosslinked polymer (5-10 mg) is placed in an alumina crucible.

  • Analysis Conditions: The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Collection: The weight loss of the sample as a function of temperature is recorded. The onset decomposition temperature (Td5), the temperature of maximum decomposition rate (Tmax), and the final char yield are determined from the TGA curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter is used.

  • Sample Preparation: A small, encapsulated sample (5-10 mg) of the crosslinked polymer is placed in an aluminum pan.

  • Analysis Conditions: The sample is subjected to a heat-cool-heat cycle. A typical cycle involves heating from room temperature to 200°C at a rate of 10°C/min, cooling to room temperature, and then reheating to 200°C at the same rate. The second heating scan is used to determine the glass transition temperature (Tg) to eliminate any prior thermal history.

  • Data Collection: The heat flow as a function of temperature is recorded. The Tg is determined as the midpoint of the step change in the heat flow curve.

Visualizing the Impact of Crosslinking

The following diagram illustrates the relationship between the polymer structure and its thermal stability when crosslinked with this compound compared to an uncrosslinked polymer and one crosslinked with an alternative agent.

G cluster_0 Polymer Systems cluster_1 Structural Characteristics cluster_2 Resulting Thermal Stability Linear_Polymer Linear Polymer Chains (e.g., PMMA, UP) DAS_Crosslinked Polymer Crosslinked with This compound Linear_Polymer->DAS_Crosslinked crosslinking with This compound Alternative_Crosslinked Polymer Crosslinked with Alternative Agent (e.g., DVB) Linear_Polymer->Alternative_Crosslinked crosslinking with Alternative Agent Low_Interchain_Forces Weak Interchain Forces Linear_Polymer->Low_Interchain_Forces leads to Aliphatic_Crosslinks 3D Network with Aliphatic Crosslinks DAS_Crosslinked->Aliphatic_Crosslinks forms Aromatic_Crosslinks 3D Network with Aromatic Crosslinks Alternative_Crosslinked->Aromatic_Crosslinks forms Lower_Stability Lower Thermal Stability Low_Interchain_Forces->Lower_Stability results in Improved_Stability Improved Thermal Stability Aliphatic_Crosslinks->Improved_Stability results in High_Stability High Thermal Stability (Increased Char Formation) Aromatic_Crosslinks->High_Stability results in

Caption: Logical flow from polymer structure to thermal stability.

A Comparative Guide to the Mechanical Properties of Diallyl Succinate-Based Materials and Alternative Thermosets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of diallyl ester-based thermosets, using Diallyl Phthalate (DAP) as a representative example due to the limited availability of comprehensive data on diallyl succinate homopolymers. The performance of DAP is compared with common alternative thermosetting resins: epoxy, vinyl ester, and unsaturated polyester (UPR). This document is intended to assist in material selection for applications where mechanical performance is critical.

Comparative Analysis of Mechanical Properties

The selection of a thermosetting resin is often dictated by the specific mechanical demands of the application. The following tables summarize the key mechanical properties of Diallyl Phthalate (DAP) and its common alternatives. It is important to note that the properties of these polymers can vary significantly based on the specific formulation, curing conditions, and the presence of reinforcements.[1]

Table 1: Tensile Properties of Diallyl Phthalate and Alternative Thermosets

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Diallyl Phthalate (DAP), neat281.331
Diallyl Phthalate (DAP), glass fiber filled35 - 1174.0 - 17.0-
Epoxy Resin20 - 1500.0066 - 3.01 - 6
Vinyl Ester Resin~90~3.36 - 9
Unsaturated Polyester Resin (UPR)58.6 - 632.0 - 4.01.8 - 4.7

Note: Data for DAP is presented for both the neat resin and a short glass fiber filled composite to illustrate the significant impact of reinforcement.[2][3][4][5][6][7]

Table 2: Flexural and Impact Properties of Diallyl Phthalate and Alternative Thermosets

MaterialFlexural Strength (MPa)Flexural Modulus (GPa)Izod Impact Strength (J/m)
Diallyl Phthalate (DAP), neat62-14
Diallyl Phthalate (DAP), glass fiber filled769.745
Epoxy Resin55 - 2002.5 - 3.020 - 100
Vinyl Ester Resin~90>3.0High
Unsaturated Polyester Resin (UPR)78 - 1284.0-

Experimental Protocols for Mechanical Property Assessment

The data presented in the tables above are typically obtained through standardized testing procedures. The following are detailed methodologies for the key experiments cited.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.[2][12]

Methodology:

  • Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape through injection molding, machining, or die-cutting.[8] The dimensions of the specimen are critical and are specified in the ASTM D638 standard, with Type I being the most common for rigid plastics.[13]

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer can be attached to the specimen to accurately measure strain. The specimen is pulled apart at a constant rate of crosshead movement until it fractures.[12]

  • Data Acquisition: The load (force) and the extension (elongation) are recorded throughout the test. This data is used to generate a stress-strain curve.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Flexural Testing (ASTM D790)

Objective: To determine the flexural properties of plastics, including flexural strength and flexural modulus.[14] This test is particularly relevant for materials subjected to bending forces.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.[15]

  • Conditioning: Similar to tensile testing, specimens are conditioned to standard environmental conditions.

  • Test Procedure: The test is typically conducted using a three-point bending setup. The specimen is placed on two supports, and a load is applied to the center of the specimen by a loading nose at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain (typically 5%).

  • Data Acquisition: The applied load and the resulting deflection of the specimen are recorded.

  • Calculations:

    • Flexural Strength: The maximum stress experienced by the material at the moment of rupture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance or toughness of a material by measuring the energy absorbed during fracture.

Methodology:

  • Specimen Preparation: A rectangular bar specimen is prepared, and a V-shaped notch is machined into it to create a stress concentration point.

  • Conditioning: Specimens are conditioned under standard conditions.

  • Test Procedure: The notched specimen is clamped in a vertical position in the testing apparatus. A pendulum hammer of a specified weight is released from a known height, swinging down to strike the notched side of the specimen.

  • Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Calculation: The impact strength is calculated in Joules per meter (J/m) of the notch width.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and selecting materials based on their mechanical properties, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Resin Resin Formulation (e.g., this compound-based) Curing Curing/Polymerization Resin->Curing SpecimenPrep Specimen Machining (ASTM Dimensions) Curing->SpecimenPrep Tensile Tensile Test (ASTM D638) SpecimenPrep->Tensile Conditioned Specimens Flexural Flexural Test (ASTM D790) SpecimenPrep->Flexural Impact Impact Test (ASTM D256) SpecimenPrep->Impact Data Collect Stress-Strain & Impact Energy Data Tensile->Data Flexural->Data Impact->Data Calc Calculate Mechanical Properties (Strength, Modulus, etc.) Data->Calc Compare Compare with Alternative Materials Calc->Compare Select Material Selection Compare->Select

Caption: Experimental workflow for assessing mechanical properties.

MaterialSelection start Define Application Requirements high_strength High Strength Needed? start->high_strength high_toughness High Toughness (Impact Resistance)? high_strength->high_toughness Yes dap_upr DAP or UPR high_strength->dap_upr No chem_res Good Chemical Resistance? high_toughness->chem_res Yes epoxy2 Epoxy high_toughness->epoxy2 No epoxy Epoxy or Vinyl Ester chem_res->epoxy No vinyl_ester Vinyl Ester chem_res->vinyl_ester Yes

Caption: Decision tree for thermoset material selection.

References

Safety Operating Guide

Proper Disposal of Diallyl Succinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of diallyl succinate is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, minimizing risks and environmental impact. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the immediate hazards associated with this compound. This chemical is classified as a combustible liquid and can cause serious eye irritation.[1] Inhalation of vapors or mists should be avoided, as should contact with skin and eyes.[1] It is also considered harmful to aquatic life, and its release into the environment should be strictly avoided.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Protective gloves resistant to chemicals.[2][3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3] Always wash hands thoroughly with soap and water after handling the substance.[1][3]

Hazard Summary

The following table summarizes the key hazards associated with this compound, providing a quick reference for laboratory personnel.

Hazard TypeDescription
Physical Hazards Combustible liquid.[1]
Health Hazards Causes serious eye irritation.[1] May cause skin irritation and allergic skin reactions.[2][3] Harmful if swallowed or inhaled.[2]
Environmental Hazards Harmful to aquatic life.[1] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[1] Very toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure safety and environmental protection. Do not dispose of this compound down the drain or in regular trash.[2][4]

1. Waste Collection and Storage:

  • Collect waste this compound in its original container or a clearly labeled, compatible waste container.[2]

  • Do not mix this compound with other waste chemicals to avoid unintended reactions.[2] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[4][5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

  • Ensure the container is tightly sealed to prevent leaks or the escape of vapors.[1]

2. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wear the appropriate PPE before attempting to clean up the spill.

  • For small spills, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[1][4]

  • Collect the absorbent material and the spilled substance into a suitable, closed container for disposal as hazardous waste.[1][4]

  • Prevent the spill from entering drains or waterways.[2][4]

3. Final Disposal:

  • All this compound waste, including contaminated materials from a spill cleanup, must be treated as hazardous waste.[1][4]

  • The disposal of this compound must be conducted through a licensed and approved waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DiallylSuccinateDisposal cluster_prep Preparation cluster_containment Containment cluster_spill Spill Response cluster_disposal Final Disposal A Identify Diallyl Succinate Waste B Wear Appropriate PPE A->B Safety First C Collect in Labeled, Compatible Container B->C D Store in Cool, Dry, Ventilated Area C->D Secure Storage G Contact EHS for Waste Pickup D->G E Absorb with Inert Material F Collect Contaminated Material E->F F->G Hazardous Waste H Dispose via Licensed Disposal Company G->H Regulatory Compliance Spill Spill Occurs Spill->E Containment

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diallyl succinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Diallyl succinate in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicological properties have not been thoroughly investigated, related compounds suggest that it may cause skin, eye, and respiratory irritation. Precautionary measures are therefore essential.

Recommended Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety glasses with side shields or Chemical safety gogglesMust meet ANSI Z87.1 or European Standard EN166. Use when there is a low potential for splashing.[1]
Face shieldTo be worn over safety glasses or goggles in situations with a higher risk of splashing or exothermic reactions.[1][2]
Hand Protection Disposable nitrile glovesProvides short-term protection against a broad range of chemicals and is suitable for incidental contact.[2][3]
Chemically resistant glovesFor prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select the appropriate material.
Body Protection Laboratory coatA standard lab coat should be worn to protect against minor splashes and spills.[3]
Impermeable gownLong-sleeved and back-closing gowns are recommended for activities with a higher risk of significant exposure.[4]
Full-body suit ("bunny suit")Recommended for large-scale operations or when handling highly concentrated solutions to provide head-to-toe protection.[5]
Respiratory Protection Use in a well-ventilated areaAll work with this compound should be conducted in a chemical fume hood or a well-ventilated laboratory.[6]
RespiratorIf engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[2] The type of respirator should be selected based on a formal risk assessment.[1]
Foot Protection Closed-toe shoesShoes that completely cover the foot are mandatory in a laboratory setting.[2]

Safe Handling and Storage Procedures

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe mist or vapors.

    • Wash hands thoroughly with soap and water after handling and before breaks.[6]

    • Do not eat, drink, or smoke in the work area.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep away from strong acids, strong bases, and strong oxidizing agents.[7]

Spill Management and Disposal Plan

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[8]

  • Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Do not allow the chemical to enter drains.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • All disposal must be in accordance with local, regional, and national regulations.[7][9]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Perform Experimental Work C->D E Store in a Tightly Closed Container D->E H Absorb Spill with Inert Material D->H If Spill Occurs F Doff PPE Correctly E->F I Collect Waste in a Labeled Container E->I For Waste G Wash Hands Thoroughly F->G H->I J Dispose as Hazardous Waste I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.